molecular formula C9H9ClN2O2S B1418688 4-Chloro-2-(4-oxopiperidin-1-yl)thiazole-5-carbaldehyde CAS No. 914348-62-2

4-Chloro-2-(4-oxopiperidin-1-yl)thiazole-5-carbaldehyde

Cat. No.: B1418688
CAS No.: 914348-62-2
M. Wt: 244.7 g/mol
InChI Key: OYKDHYMMKKENHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-(4-oxopiperidin-1-yl)thiazole-5-carbaldehyde is a useful research compound. Its molecular formula is C9H9ClN2O2S and its molecular weight is 244.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-2-(4-oxopiperidin-1-yl)-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O2S/c10-8-7(5-13)15-9(11-8)12-3-1-6(14)2-4-12/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYKDHYMMKKENHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C2=NC(=C(S2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70661667
Record name 4-Chloro-2-(4-oxopiperidin-1-yl)-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914348-62-2
Record name 4-Chloro-2-(4-oxopiperidin-1-yl)-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Synthesis of 4-Chloro-2-(4-oxopiperidin-1-yl)thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for the synthesis of 4-Chloro-2-(4-oxopiperidin-1-yl)thiazole-5-carbaldehyde, a key heterocyclic building block in medicinal chemistry and drug development. The guide covers the underlying chemical principles, a detailed retrosynthetic analysis, a step-by-step experimental protocol, and critical considerations for reaction optimization and safety. The synthesis is grounded in the principles of nucleophilic aromatic substitution (SNAr), a cornerstone reaction in modern organic synthesis. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries.

Introduction and Strategic Importance

This compound is a highly functionalized thiazole derivative. The unique arrangement of a reactive aldehyde, a chlorine leaving group, and a piperidinone moiety makes it a versatile intermediate for the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapeutics. The thiazole core is a prevalent scaffold in numerous biologically active compounds, and the specific substituents on this molecule offer multiple points for diversification in a lead optimization campaign.

The synthesis detailed herein focuses on a robust and scalable method, prioritizing efficiency, safety, and reproducibility. The core transformation involves a selective nucleophilic aromatic substitution (SNAr) reaction, a class of reactions where a nucleophile displaces a leaving group on an aromatic or heteroaromatic ring.[1]

Retrosynthetic Analysis and Synthesis Plan

A logical retrosynthetic analysis of the target molecule reveals a straightforward and efficient synthetic strategy. The primary disconnection is at the C2-position of the thiazole ring, breaking the bond between the thiazole carbon and the piperidinone nitrogen.

This analysis identifies two key starting materials:

  • Electrophile: 2,4-Dichloro-5-formylthiazole

  • Nucleophile: 4-Oxopiperidine (often used as its hydrochloride salt for stability)

The forward synthesis, therefore, involves the reaction of these two components. The key challenge is achieving regioselective substitution. The chlorine atom at the C2 position of the thiazole is significantly more activated towards nucleophilic attack than the chlorine at the C4 position. This is due to the electron-withdrawing effect of the adjacent ring nitrogen atom, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the SNAr mechanism.[1][2]

The formyl group (-CHO) at the C5 position also plays a crucial role as a powerful electron-withdrawing group, further activating the ring for nucleophilic attack.[3]

Mechanistic Considerations: The SNAr Pathway

The synthesis proceeds via a well-established addition-elimination mechanism, characteristic of nucleophilic aromatic substitution (SNAr) reactions.[1][3][4]

  • Nucleophilic Attack: The secondary amine of 4-oxopiperidine acts as the nucleophile, attacking the electron-deficient C2 carbon of the 2,4-dichloro-5-formylthiazole. This step forms a tetrahedral, negatively charged intermediate known as a Meisenheimer complex.[1] The negative charge is delocalized and stabilized by the electron-withdrawing thiazole ring nitrogen and the C5-formyl group.

  • Elimination of Leaving Group: Aromaticity is restored in the subsequent step through the elimination of the chloride ion from the C2 position. This step is typically fast and irreversible.

The presence of a base is essential to deprotonate the 4-oxopiperidine salt (if used) and to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be adapted for larger quantities with appropriate safety and engineering controls.

Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )QuantityMoles (mmol)Notes
2,4-Dichloro-5-formylthiazoleC₄HCl₂NOS182.035.00 g27.47Limiting Reagent
4-Oxopiperidine HydrochlorideC₅H₁₀ClNO135.594.11 g30.311.1 eq.
Triethylamine (TEA)(C₂H₅)₃N101.198.34 mL59.882.2 eq., Base
Acetonitrile (MeCN)CH₃CN41.05100 mL-Solvent
Dichloromethane (DCM)CH₂Cl₂84.93--For extraction
Saturated NaCl solution (Brine)NaCl(aq)---For work-up
Anhydrous Magnesium SulfateMgSO₄120.37--Drying agent
Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dichloro-5-formylthiazole (5.00 g, 27.47 mmol) and acetonitrile (100 mL). Stir the mixture at room temperature until the solid is fully dissolved.

  • Addition of Reagents: Add 4-oxopiperidine hydrochloride (4.11 g, 30.31 mmol, 1.1 eq.) to the solution. Follow this with the dropwise addition of triethylamine (8.34 mL, 59.88 mmol, 2.2 eq.) over 5 minutes. The mixture will become a suspension and may warm slightly.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add dichloromethane (100 mL) and deionized water (50 mL). Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.

  • Washing: Collect the organic layer. Wash the organic layer sequentially with 1M HCl (2 x 50 mL) to remove excess triethylamine, followed by saturated aqueous sodium bicarbonate (2 x 50 mL), and finally with saturated brine (1 x 50 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product is typically an off-white to yellow solid. Purify the solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel if necessary to obtain the final product with high purity.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis process.

Synthesis_Workflow Start Starting Materials: - 2,4-Dichloro-5-formylthiazole - 4-Oxopiperidine HCl - Triethylamine Reaction Reaction Step: - Solvent: Acetonitrile - Condition: Reflux (80-85°C) - Time: 4-6 hours Start->Reaction Combine & Heat Workup Aqueous Work-up: - Rotary Evaporation - DCM/Water Extraction - Acid/Base Washes Reaction->Workup Cool & Concentrate Purification Purification: - Recrystallization or - Silica Gel Chromatography Workup->Purification Isolate Crude Product Final Product: 4-Chloro-2-(4-oxopiperidin-1-yl) thiazole-5-carbaldehyde Purification->Product Obtain Pure Compound

Caption: Workflow for the synthesis of the target compound.

Characterization and Expected Results

The final product should be characterized to confirm its identity and purity.

  • Appearance: Off-white to pale yellow solid.

  • Yield: Typically 75-90%.

  • Melting Point: Varies based on purity, requires experimental determination.

  • ¹H NMR: Expect characteristic peaks for the thiazole proton, the aldehyde proton, and the piperidinone protons.

  • ¹³C NMR: Expect signals corresponding to the carbonyl carbons (aldehyde and ketone), and the carbons of the thiazole and piperidine rings.

  • Mass Spectrometry (MS): The ESI-MS should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass of C₉H₉ClN₂O₂S.

Safety and Handling

  • 2,4-Dichloro-5-formylthiazole: Is an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Triethylamine (TEA): Is flammable and corrosive. It has a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood.

  • Acetonitrile (MeCN): Is flammable and toxic. Avoid inhalation and skin contact.

  • Dichloromethane (DCM): Is a suspected carcinogen. Use only in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.

Conclusion

The synthesis of this compound is a reliable and high-yielding process based on the principles of nucleophilic aromatic substitution. The selectivity of the reaction is governed by the electronic properties of the dichlorothiazole starting material. This guide provides a robust protocol and the necessary scientific context for researchers to successfully prepare this valuable synthetic intermediate for applications in drug discovery and development.

References

4-Chloro-2-(4-oxopiperidin-1-yl)thiazole-5-carbaldehyde chemical structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Chloro-2-(4-oxopiperidin-1-yl)thiazole-5-carbaldehyde: A Keystone Scaffold for Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its structural features, physicochemical properties, and plausible synthetic pathways, grounding our discussion in established chemical principles. The document highlights the molecule's strategic importance as a versatile building block, stemming from its reactive chloro and carbaldehyde functionalities. These sites offer avenues for extensive chemical modification, enabling the development of diverse compound libraries for screening against various therapeutic targets. The guide is intended for researchers, scientists, and professionals in drug development who are looking to leverage advanced heterocyclic scaffolds in their research and discovery pipelines.

Introduction: The Significance of the Thiazole Moiety

The thiazole ring is a cornerstone of heterocyclic chemistry and a privileged scaffold in medicinal chemistry. This five-membered aromatic ring containing sulfur and nitrogen atoms is a key structural motif in numerous biologically active compounds, both natural and synthetic.[1] Its prevalence in pharmaceuticals stems from its ability to engage in various non-covalent interactions with biological targets and its metabolic stability. Thiazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3]

Within this important class of compounds, this compound (Figure 1) emerges as a particularly valuable synthetic intermediate. Its structure is strategically functionalized with three key components:

  • A 4-chlorothiazole core : The chlorine atom at the 4-position is a reactive handle, susceptible to nucleophilic substitution, allowing for the introduction of diverse functionalities.[4]

  • A 5-carbaldehyde group : This aldehyde is a versatile functional group that can participate in a wide array of chemical transformations, such as reductive amination, Wittig reactions, and condensations, to build molecular complexity.[5]

  • A 2-(4-oxopiperidin-1-yl) substituent : The piperidone moiety adds a three-dimensional character to the molecule and presents another site for chemical modification at the ketone.

This unique combination of features makes the title compound a powerful precursor for generating novel N-heterocycles, with significant potential in the discovery of new therapeutic agents, particularly in oncology.[6]

Physicochemical Properties and Structural Data

The fundamental properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

PropertyValueReferences
CAS Number 914348-62-2[7][8][9]
Molecular Formula C₉H₉ClN₂O₂S[8][9][10]
Molecular Weight 244.70 g/mol [8][10]
IUPAC Name 4-chloro-2-(4-oxo-1-piperidinyl)-1,3-thiazole-5-carbaldehyde[11]
Physical Form Solid
Purity Typically ≥95%[7]
InChI Key OYKDHYMMKKENHN-UHFFFAOYSA-N[9][10][11]
Storage Conditions Store at 2-8°C or under inert gas. For long-term storage, -20°C is recommended.[9][11]

Synthesis and Mechanistic Considerations

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from the commercially available 2-amino-4-chlorothiazole.

Synthetic Workflow A 2-Amino-4-chlorothiazole R1 Buchwald-Hartwig Coupling Conditions (e.g., Pd₂(dba)₃, Xantphos, Cs₂CO₃) A->R1 B 1,4-Dioxaspiro[4.5]decan-8-one B->R1 C Intermediate A: 2-(8-Oxo-1,4-dioxaspiro[4.5]decan-8-ylamino)-4-chlorothiazole R2 Acidic Deprotection (e.g., aq. HCl) C->R2 D Intermediate B: 1-(4-Chlorothiazol-2-yl)piperidin-4-one R3 Vilsmeier-Haack Reagent (POCl₃, DMF) D->R3 E Final Product: This compound R1->C Step 1: C-N Coupling R2->D Step 2: Ketal Hydrolysis R3->E Step 3: Formylation

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(4-Chlorothiazol-2-yl)piperidin-4-one (Intermediate B)

  • Rationale: This key step involves forming the C-N bond between the thiazole ring and the piperidone moiety. A direct reaction with 4-piperidone can be challenging. A more robust method is to use a protected form of the ketone, such as 1,4-dioxaspiro[4.5]decan-8-one, via a palladium-catalyzed Buchwald-Hartwig amination. This is a powerful and standard method for forming aryl-amine bonds. The ketal protecting group prevents unwanted side reactions at the ketone.

  • Protocol:

    • To an oven-dried flask under an inert atmosphere (e.g., Argon), add 2-amino-4-chlorothiazole (1.0 eq), 1,4-dioxaspiro[4.5]decan-8-one (1.1 eq), cesium carbonate (Cs₂CO₃, 2.0 eq), and a palladium catalyst system such as Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq).

    • Add anhydrous toluene as the solvent.

    • Heat the reaction mixture to reflux (approx. 110°C) and monitor by TLC or LC-MS until the starting material is consumed.

    • Cool the mixture, dilute with ethyl acetate, and filter through celite to remove inorganic salts and the catalyst.

    • Concentrate the filtrate under reduced pressure. The crude product is then subjected to acidic deprotection.

    • Dissolve the crude intermediate in a mixture of tetrahydrofuran (THF) and aqueous HCl (e.g., 2M).

    • Stir at room temperature until the ketal hydrolysis is complete (monitored by TLC/LC-MS).

    • Neutralize the reaction with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 1-(4-chlorothiazol-2-yl)piperidin-4-one, which can be purified by column chromatography.

Step 2: Vilsmeier-Haack Formylation to Yield the Final Product

  • Rationale: The Vilsmeier-Haack reaction is a classic and highly effective method for installing a formyl (aldehyde) group onto electron-rich aromatic rings. The thiazole ring, particularly at the 5-position, is sufficiently activated for this electrophilic substitution. The Vilsmeier reagent, generated in-situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), acts as the electrophile.

  • Protocol:

    • In a flask under an inert atmosphere, cool dimethylformamide (DMF, used as both reagent and solvent) to 0°C.

    • Slowly add phosphorus oxychloride (POCl₃, 1.5 eq) dropwise, maintaining the temperature below 5°C. Stir for 30 minutes to allow for the formation of the Vilsmeier reagent.

    • Add a solution of 1-(4-chlorothiazol-2-yl)piperidin-4-one (1.0 eq) in DMF to the Vilsmeier reagent at 0°C.

    • Allow the reaction to warm to room temperature and then heat to 60-70°C. Monitor the reaction progress by TLC/LC-MS.

    • Once the reaction is complete, cool the mixture to 0°C and carefully quench by pouring it onto crushed ice.

    • Neutralize the mixture with a saturated sodium bicarbonate solution or sodium hydroxide until it is slightly basic.

    • Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting solid by column chromatography or recrystallization to obtain pure this compound.

Reactivity and Role as a Synthetic Scaffold

The synthetic value of this molecule lies in the orthogonal reactivity of its functional groups. The aldehyde and the chloro substituent can be selectively targeted to build a diverse library of compounds. This makes it an ideal scaffold for structure-activity relationship (SAR) studies in drug discovery.

Scaffold Reactivity Core Core Scaffold 4-Chloro-2-(4-oxopiperidin-1-yl) thiazole-5-carbaldehyde Aldehyde_Mod Modifications at C5-Aldehyde Core->Aldehyde_Mod C5 Position Chloro_Mod Modifications at C4-Chloro Core->Chloro_Mod C4 Position Reductive_Amination Reductive Amination (New Amine Derivatives) Aldehyde_Mod->Reductive_Amination Wittig_Reaction Wittig Reaction (Alkene Derivatives) Aldehyde_Mod->Wittig_Reaction Condensation Condensation (e.g., with Hydrazines -> Hydrazones) Aldehyde_Mod->Condensation Suzuki_Coupling Suzuki Coupling (Aryl/Heteroaryl Derivatives) Chloro_Mod->Suzuki_Coupling Buchwald_Hartwig Buchwald-Hartwig Amination (Amine Derivatives) Chloro_Mod->Buchwald_Hartwig Nucleophilic_Subst Nucleophilic Substitution (e.g., with Thiols -> Thioethers) Chloro_Mod->Nucleophilic_Subst

Caption: Chemical derivatization pathways from the core scaffold.

  • At the C5-Aldehyde: This group is a gateway to numerous derivatives. Reductive amination with various primary or secondary amines can introduce diverse side chains, which is a common strategy for modulating solubility and target binding. Condensation reactions with hydrazines or hydroxylamines can yield hydrazones and oximes, respectively, which are themselves important pharmacophores.

  • At the C4-Chloro position: The chlorine atom is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions. Suzuki or Stille couplings can be used to introduce new aryl or heteroaryl groups, expanding the molecule's core structure. Similarly, Buchwald-Hartwig amination can install a different amine at this position, and nucleophilic aromatic substitution with thiols can generate thioether derivatives.

Applications in Drug Discovery

While specific biological data for the title compound is not widely published, its structural class—4-chlorothiazole-5-carbaldehydes—are recognized as potent precursors for the synthesis of novel N-heterocyclic compounds with significant anti-tumor activity.[6] The thiazole nucleus is a key component of several approved drugs, including the kinase inhibitor Dasatinib, which underscores the therapeutic potential of this scaffold.[12]

The likely application of this compound is as a key intermediate in the synthesis of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, or other targeted therapies. The piperidone ring, in particular, is a common feature in ligands that bind to CNS targets. Researchers can utilize this building block to rapidly assemble a library of drug-like molecules for high-throughput screening. For instance, derivatives of this scaffold have been investigated as potential c-Met kinase inhibitors for cancer treatment and as agents against neglected tropical diseases like Chagas disease and Leishmaniasis.[13][14]

Safety and Handling

Based on available safety data, this compound should be handled with appropriate precautions in a laboratory setting.

  • Hazards: The compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[7]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling this compound. Work should be conducted in a well-ventilated fume hood.

  • Storage: Keep the container tightly closed and store in a cool, dry place, preferably refrigerated at 2-8°C for short-term storage or -20°C for long-term stability.[9][11]

Conclusion

This compound represents a highly valuable and strategically designed building block for modern synthetic and medicinal chemistry. Its pre-installed complexity and orthogonally reactive functional groups provide a streamlined entry point to novel and diverse chemical matter. The insights into its synthesis and reactivity presented in this guide are intended to empower researchers to exploit this scaffold for the development of next-generation therapeutics. As the demand for innovative drug candidates continues to grow, the importance of such versatile intermediates in accelerating the discovery process cannot be overstated.

References

A Guide to the Spectroscopic Characterization of 4-Chloro-2-(4-oxopiperidin-1-yl)thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of the novel heterocyclic compound, 4-Chloro-2-(4-oxopiperidin-1-yl)thiazole-5-carbaldehyde. While empirical spectroscopic data for this specific molecule is not publicly available, this document serves as an expert-led protocol and interpretive guide. By leveraging established spectroscopic principles and data from structurally analogous compounds, we will delineate the expected spectral features and provide detailed methodologies for acquiring and interpreting ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) data. This guide is designed to empower researchers in drug discovery and medicinal chemistry with the practical and theoretical knowledge required for the unambiguous structural elucidation of this and similar complex molecules.

Introduction: The Significance of this compound in Medicinal Chemistry

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous FDA-approved drugs. Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The title compound, this compound, integrates several key pharmacophores: a chlorinated thiazole ring, a 4-oxopiperidine moiety, and a reactive carbaldehyde group. This unique combination suggests potential for novel biological activity and makes it a molecule of significant interest for further investigation and development.

Accurate structural confirmation is the bedrock of any chemical research, particularly in drug development where precise molecular architecture dictates biological function. Spectroscopic techniques are the gold standard for such characterization, each providing a unique piece of the structural puzzle.

Predicted Spectroscopic Profile of this compound

Based on the molecular structure, we can predict the key spectroscopic signatures for the title compound.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to reveal the number of unique proton environments, their chemical shifts (positions on the spectrum), integration (relative number of protons), and multiplicity (splitting pattern).

Expected Chemical Shifts (in CDCl₃ or DMSO-d₆):

  • Aldehyde Proton (-CHO): A singlet in the downfield region, typically around δ 9.5-10.5 ppm. This significant downfield shift is due to the strong deshielding effect of the carbonyl group and the aromatic thiazole ring.

  • Piperidine Protons: The four protons on the carbon atoms adjacent to the nitrogen (positions 2 and 6 of the piperidine ring) are expected to appear as a triplet around δ 3.8-4.2 ppm. The four protons on the carbon atoms adjacent to the carbonyl group (positions 3 and 5 of the piperidine ring) are expected to appear as a triplet around δ 2.6-3.0 ppm.

  • Thiazole Proton: The proton at position 5 of the thiazole ring is absent due to the carbaldehyde substitution.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will indicate the number of unique carbon environments.

Expected Chemical Shifts:

  • Aldehyde Carbonyl Carbon (-CHO): In the highly deshielded region of δ 180-190 ppm.

  • Piperidine Carbonyl Carbon (C=O): Also in the downfield region, around δ 200-210 ppm.

  • Thiazole Ring Carbons:

    • C2 (attached to the piperidine nitrogen): ~δ 160-170 ppm.

    • C4 (attached to chlorine): ~δ 130-140 ppm.

    • C5 (attached to the aldehyde): ~δ 140-150 ppm.

  • Piperidine Carbons:

    • Carbons adjacent to nitrogen: ~δ 40-50 ppm.

    • Carbons adjacent to the carbonyl group: ~δ 35-45 ppm.

Predicted Mass Spectrometry (MS)

Mass spectrometry will provide the molecular weight and fragmentation pattern, which aids in confirming the structure.

  • Molecular Ion Peak (M⁺): The expected monoisotopic mass is approximately 244.01 g/mol for the ³⁵Cl isotope and 246.01 g/mol for the ³⁷Cl isotope, with an approximate 3:1 isotopic abundance ratio, which is a characteristic signature for a monochlorinated compound.

  • Key Fragmentation Patterns: Expect cleavage at the C-C bonds of the piperidine ring and loss of CO from the aldehyde and ketone groups.

Predicted Infrared (IR) Spectroscopy

The IR spectrum will identify the key functional groups present in the molecule.

Expected Absorption Bands (cm⁻¹):

  • C=O Stretch (Aldehyde): A strong, sharp absorption around 1680-1700 cm⁻¹.

  • C=O Stretch (Ketone): A strong, sharp absorption around 1710-1730 cm⁻¹.

  • C=N Stretch (Thiazole): A medium absorption around 1600-1650 cm⁻¹.

  • C-Cl Stretch: A medium to weak absorption in the fingerprint region, around 600-800 cm⁻¹.

  • C-H Stretch (Aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.

Experimental Protocols for Spectroscopic Analysis

The following are detailed, step-by-step methodologies for acquiring high-quality spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

  • Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of cotton wool in a Pasteur pipette.

  • Transfer the clear solution into a clean, standard 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift referencing.

  • Insert the NMR tube into the spectrometer.

  • Lock onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

  • Acquire the ¹³C NMR spectrum, typically using a proton-decoupled pulse sequence.

Mass Spectrometry (MS)
  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Further dilute this stock solution to a final concentration of around 10-100 µg/mL.

  • If using electrospray ionization (ESI), the addition of a small amount of formic acid or ammonium acetate can aid in ionization.

  • Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

  • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to induce fragmentation and obtain structural information.

Infrared (IR) Spectroscopy
  • Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle.

  • The mixture should be a fine, homogenous powder.

  • Transfer the powder to a pellet-forming die.

  • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Acquire a background spectrum of the empty sample compartment.

  • Acquire the sample spectrum.

  • The final spectrum is the ratio of the sample spectrum to the background spectrum.

Illustrative Spectroscopic Data from Analogous Compounds

As empirical data for the title compound is unavailable, we will analyze the spectra of a structurally related molecule, 5-((4-chloro-2-(morpholin-4-yl)-1,3-thiazol-5-yl)methylidene)thiazolidine-2,4-dione , to demonstrate the principles of spectral interpretation. This compound shares the core 4-chloro-2-(substituted amino)thiazole-5-carbaldehyde moiety.

¹H NMR Analysis of an Analogous Compound
  • ¹H NMR (DMSO-d₆, ppm): 3.56 (t, 4H, NCH₂), 3.72 (t, 4H, OCH₂), 7.65 (s, 1H, =CH)[1].

  • Interpretation:

    • The two triplets at 3.56 and 3.72 ppm correspond to the protons of the morpholine ring.

    • The singlet at 7.65 ppm is assigned to the vinylic proton (=CH), which is analogous to the aldehyde proton in our target molecule, though shifted slightly upfield.

IR Analysis of an Analogous Compound
  • IR (KBr, cm⁻¹): 1759, 1687 (C=O)[1].

  • Interpretation:

    • The strong absorptions at 1759 and 1687 cm⁻¹ are characteristic of the two carbonyl groups in the thiazolidine-2,4-dione ring. This supports our prediction of strong C=O stretches for the aldehyde and ketone groups in the target molecule.

Data Summary and Visualization

Predicted Spectroscopic Data Summary
Spectroscopic Technique Predicted Feature Expected Value/Range
¹H NMR Aldehyde Protonδ 9.5-10.5 ppm (singlet)
Piperidine Protons (α to N)δ 3.8-4.2 ppm (triplet)
Piperidine Protons (β to N)δ 2.6-3.0 ppm (triplet)
¹³C NMR Aldehyde Carbonylδ 180-190 ppm
Ketone Carbonylδ 200-210 ppm
Thiazole C2δ 160-170 ppm
Thiazole C4δ 130-140 ppm
Thiazole C5δ 140-150 ppm
Piperidine Carbons (α to N)δ 40-50 ppm
Piperidine Carbons (β to N)δ 35-45 ppm
Mass Spectrometry Molecular Ion (³⁵Cl)m/z ≈ 244.01
Molecular Ion (³⁷Cl)m/z ≈ 246.01
IR Spectroscopy C=O Stretch (Aldehyde)1680-1700 cm⁻¹
C=O Stretch (Ketone)1710-1730 cm⁻¹
C=N Stretch (Thiazole)1600-1650 cm⁻¹
C-Cl Stretch600-800 cm⁻¹

Molecular Structure and Key Spectroscopic Correlations

G mol HNMR_aldehyde ¹H: ~9.8 ppm (s) HNMR_aldehyde->mol CNMR_aldehyde ¹³C: ~185 ppm CNMR_aldehyde->mol IR_aldehyde IR: ~1690 cm⁻¹ IR_aldehyde->mol HNMR_piperidine_alpha ¹H: ~4.0 ppm (t) HNMR_piperidine_alpha->mol CNMR_piperidine_alpha ¹³C: ~45 ppm CNMR_piperidine_alpha->mol HNMR_piperidine_beta ¹H: ~2.8 ppm (t) HNMR_piperidine_beta->mol CNMR_piperidine_beta ¹³C: ~40 ppm CNMR_piperidine_beta->mol CNMR_ketone ¹³C: ~205 ppm CNMR_ketone->mol IR_ketone IR: ~1720 cm⁻¹ IR_ketone->mol CNMR_C2 ¹³C: ~165 ppm CNMR_C4 ¹³C: ~135 ppm CNMR_C5 ¹³C: ~145 ppm

Figure 1. Predicted key spectroscopic correlations for this compound.

Experimental Workflow

G cluster_sample Sample Preparation cluster_nmr NMR Acquisition cluster_ms MS Acquisition cluster_ir IR Acquisition cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter (if needed) dissolve->filter transfer Transfer to NMR Tube filter->transfer lock Lock transfer->lock shim Shim lock->shim acquire_h1 Acquire ¹H shim->acquire_h1 acquire_c13 Acquire ¹³C acquire_h1->acquire_c13 process Process Spectra acquire_c13->process prep_ms Prepare Dilute Solution infuse Direct Infusion / LC-MS prep_ms->infuse acquire_ms Acquire Full Scan MS infuse->acquire_ms acquire_msms Acquire MS/MS acquire_ms->acquire_msms acquire_msms->process grind Grind with KBr press Press Pellet grind->press acquire_bg Acquire Background press->acquire_bg acquire_sample Acquire Sample acquire_bg->acquire_sample acquire_sample->process interpret Interpret Data process->interpret elucidate Elucidate Structure interpret->elucidate

Figure 2. General workflow for the spectroscopic analysis of a novel compound.

Conclusion

This technical guide provides a robust framework for the spectroscopic characterization of this compound. While direct empirical data is not yet available, the predictive analysis based on fundamental spectroscopic principles and data from analogous structures offers a solid foundation for researchers. The detailed experimental protocols are designed to ensure the acquisition of high-quality data, which is paramount for accurate structural elucidation. By following the methodologies and interpretive guidance presented herein, researchers will be well-equipped to confirm the structure of this and other novel compounds, a critical step in the advancement of medicinal chemistry and drug discovery.

References

Purity and Characterization of 4-Chloro-2-(4-oxopiperidin-1-yl)thiazole-5-carbaldehyde: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Executive Summary

4-Chloro-2-(4-oxopiperidin-1-yl)thiazole-5-carbaldehyde is a heterocyclic compound featuring a substituted thiazole core, a structure of significant interest in medicinal chemistry and drug discovery. The biological activity and therapeutic potential of such molecules are intrinsically linked to their purity and structural integrity. The presence of impurities, even in trace amounts, can lead to erroneous biological data, undesirable side effects, and complications in regulatory approval. This guide provides a comprehensive framework for the purification, characterization, and purity assessment of this specific molecule. It is designed for researchers and drug development professionals, offering not just protocols, but the underlying scientific rationale to ensure robust, reproducible, and reliable results. We will explore multi-technique analytical workflows, from chromatographic purification to definitive spectroscopic and elemental confirmation, establishing a self-validating system for quality control.

The Thiazole Scaffold: A Cornerstone in Medicinal Chemistry

The thiazole ring is a privileged five-membered aromatic heterocycle that is a core component in a multitude of natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to act as a bioisostere for other functional groups have made it a versatile building block in drug design. Many compounds containing the thiazole moiety have demonstrated a wide range of biological activities, making them crucial for developing new therapeutic agents.[1] The specific compound, this compound (CAS No: 914348-62-2), combines this key thiazole ring with a reactive carbaldehyde group and a 4-oxopiperidine moiety, suggesting its potential as an intermediate for synthesizing more complex drug candidates.[2][3] Therefore, establishing its purity is the foundational step for any subsequent research or development.

Physicochemical Properties and Safe Handling

A thorough understanding of the compound's properties is essential for its effective handling, purification, and analysis.

Key Physicochemical Data
PropertyValueSource
CAS Number 914348-62-2[2][4]
Molecular Formula C₉H₉ClN₂O₂S[4][5]
Molecular Weight 244.70 g/mol [5]
IUPAC Name 4-chloro-2-(4-oxopiperidin-1-yl)-1,3-thiazole-5-carbaldehyde[6]
Appearance Likely a solid at room temperature[7]
Storage Conditions Store at -4°C for short term (1-2 weeks) and -20°C for long term (1-2 years) to maintain product quality.[5][8]
Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for this exact compound is not publicly detailed, data from closely related chlorothiazole derivatives provide essential safety guidance.[8][9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[8][10]

  • Contact Avoidance: Avoid contact with eyes, skin, and clothing. In case of contact, rinse the affected area immediately and thoroughly with water.[9]

  • Ingestion: Do not eat, drink, or smoke when handling this product. If swallowed, seek immediate medical attention.[8]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[10]

Synthesis Context and Anticipating Impurities

The purity of a final compound is largely dictated by its synthetic pathway. While various methods exist for thiazole synthesis[1], a common route involves the Hantzsch thiazole synthesis, which cyclizes alpha-halocarbonyl compounds with a thioamide-containing reactant.

Potential impurities in the final product can include:

  • Unreacted Starting Materials: Residual thioamides or halogenated carbonyl compounds.

  • Reaction By-products: Products from side reactions, such as over-alkylation or alternative cyclization pathways.

  • Reagents and Catalysts: Trace amounts of acids, bases, or catalysts used during the synthesis.

  • Degradation Products: The aldehyde functional group can be susceptible to oxidation, potentially forming the corresponding carboxylic acid.

Identifying these potential impurities is the first step in designing a robust purification and characterization strategy.

Purification Methodologies: A Two-Stage Approach

Achieving high purity often requires a multi-step purification process. A logical workflow involves a primary bulk purification via column chromatography followed by a final polishing step using recrystallization.

Step 1: Purification by Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase. For thiazole derivatives, silica gel is a common and effective choice.[11][12][13]

Expert Rationale: The choice of mobile phase (eluent) is critical. The polarity of this compound is moderate, influenced by the polar ketone and aldehyde groups and the less polar chloro-thiazole core. A gradient elution starting with a non-polar solvent (like hexane) and gradually increasing the polarity with a more polar solvent (like ethyl acetate) allows for the separation of non-polar impurities first, followed by the product, and finally any highly polar by-products.

Detailed Protocol:

  • Stationary Phase Preparation: Prepare a slurry of silica gel (60-120 mesh) in the initial, non-polar eluent (e.g., 100% hexane).

  • Column Packing: Carefully pack a glass column with the slurry, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture) and adsorb it onto a small amount of silica gel. Once dry, carefully load this onto the top of the packed column.

  • Elution: Begin elution with the non-polar solvent (e.g., Hexane/Ethyl Acetate 9:1). Gradually increase the polarity of the mobile phase (e.g., to 8:2, 7:3, and so on).

  • Fraction Collection: Collect fractions in test tubes and monitor the separation using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC), and remove the solvent under reduced pressure using a rotary evaporator.

Step 2: Final Polishing by Recrystallization

Recrystallization is a powerful technique for removing small amounts of remaining impurities, resulting in a highly pure crystalline solid.[14]

Expert Rationale: The key to successful recrystallization is selecting an appropriate solvent or solvent system. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[14] For heterocyclic compounds, common solvents include ethanol, methanol, water, or mixtures like ethanol/water.[14] A trial-and-error approach on a small scale is necessary to find the optimal solvent.

Detailed Protocol:

  • Solvent Selection: Test the solubility of the compound in various solvents at room temperature and at their boiling points.

  • Dissolution: Place the compound from the chromatography step into an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional): If any insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. The flask can then be placed in an ice bath to maximize the yield.[14]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor. Dry the crystals under a vacuum.

Comprehensive Characterization: The Analytical Workflow

A single analytical technique is insufficient to confirm the identity and purity of a compound. A multi-technique approach provides orthogonal data, creating a self-validating system.

Caption: Integrated workflow for the comprehensive characterization of the title compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the gold standard for determining the purity of pharmaceutical compounds. A reversed-phase method is typically suitable for thiazole derivatives.[15][16]

Expert Rationale: A C18 column provides a non-polar stationary phase that separates compounds based on their hydrophobicity. A mobile phase consisting of an organic solvent (like acetonitrile) and an aqueous buffer allows for fine-tuning of the separation. UV detection is ideal as the aromatic thiazole ring is expected to have strong UV absorbance.[16]

Detailed Protocol:

  • Sample Preparation: Prepare a stock solution of the purified compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Create a working solution by diluting this to ~0.1 mg/mL with the mobile phase.

  • Chromatographic Conditions:

    Parameter Condition
    Column C18, 4.6 x 150 mm, 5 µm
    Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
    Gradient Start at 30% B, ramp to 95% B over 10 min, hold for 2 min, return to 30% B and equilibrate for 3 min.
    Flow Rate 1.0 mL/min
    Injection Volume 10 µL
    Detection UV at 254 nm and 280 nm

    | Column Temp. | 30 °C |

  • Data Analysis: A pure sample should exhibit a single major peak. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The target purity for drug development intermediates is typically >98%.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule. Both ¹H and ¹³C NMR should be performed.

Expected ¹H NMR Signals (in CDCl₃, estimated):

  • Aldehyde Proton (-CHO): A singlet around δ 9.5-10.5 ppm.

  • Piperidine Protons: Two sets of triplets (or multiplets) for the four protons adjacent to the nitrogen and the four protons adjacent to the carbonyl group, likely in the δ 2.5-4.0 ppm range.

  • Thiazole Proton: While this compound has no proton on the thiazole ring itself, related structures with a C5-H show signals in the aromatic region.

Expected ¹³C NMR Signals (in CDCl₃, estimated):

  • Aldehyde Carbonyl (C=O): δ 180-190 ppm.

  • Piperidine Carbonyl (C=O): δ ~205 ppm.

  • Thiazole Carbons: Three distinct signals in the δ 110-170 ppm range.

  • Piperidine Carbons: Signals for the methylene carbons in the δ 40-60 ppm range.

Protocol:

  • Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C spectra on a spectrometer (e.g., 400 MHz or higher).

  • Process the data and integrate the peaks to confirm the proton count and analyze the chemical shifts and coupling constants to verify the connectivity of the atoms.

Mass Spectrometry (MS) for Molecular Weight Verification

MS provides information about the mass-to-charge ratio of a molecule, allowing for the confirmation of its molecular weight. High-Resolution Mass Spectrometry (HRMS) is preferred as it provides a highly accurate mass, which can be used to confirm the molecular formula.

Expected Results:

  • Molecular Ion Peak [M+H]⁺: For C₉H₉ClN₂O₂S, the expected monoisotopic mass is 244.0073. HRMS should detect a peak at m/z 245.0151.

  • Isotopic Pattern: Due to the presence of chlorine (³⁵Cl and ³⁷Cl) and sulfur (³²S, ³³S, ³⁴S), a characteristic isotopic pattern will be observed. The M+2 peak (from ³⁷Cl) should be approximately one-third the intensity of the main peak, which is a definitive signature for a monochlorinated compound.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis provides the percentage composition of elements (C, H, N, S) in the compound. This data is used to confirm the empirical formula.

Expected Composition for C₉H₉ClN₂O₂S:

  • Carbon (C): 44.17%

  • Hydrogen (H): 3.71%

  • Nitrogen (N): 11.45%

  • Sulfur (S): 13.10%

The experimentally determined values should be within ±0.4% of the theoretical values to be considered a match.

Summary of Best Practices

To ensure the highest quality of this compound for research and development, the following integrated approach is recommended:

  • Purify Systematically: Employ column chromatography for bulk purification followed by recrystallization for final polishing.

  • Quantify Purity: Use a validated HPLC method to determine the purity, aiming for >98% by area.

  • Confirm Structure: Utilize ¹H and ¹³C NMR to elucidate the molecular structure and ensure all atoms are correctly placed.

  • Verify Mass: Confirm the molecular weight and molecular formula using High-Resolution Mass Spectrometry, paying close attention to the isotopic pattern.

  • Validate Formula: Use elemental analysis as an orthogonal method to confirm the elemental composition and empirical formula.

By rigorously applying this multi-faceted strategy, researchers can proceed with confidence, knowing that their starting material is of confirmed identity, structure, and purity, thereby ensuring the integrity of all subsequent experimental data.

References

An In-depth Technical Guide to the Starting Materials for the Synthesis of 4-Chloro-2-(4-oxopiperidin-1-yl)thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Versatile Thiazole Scaffold

4-Chloro-2-(4-oxopiperidin-1-yl)thiazole-5-carbaldehyde is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its core structure, a substituted thiazole, is a well-established pharmacophore found in numerous FDA-approved drugs. The presence of a reactive aldehyde group at the 5-position, a chlorine atom at the 4-position, and a 4-oxopiperidine moiety at the 2-position provides multiple points for diversification, making it a valuable building block for the synthesis of complex molecular architectures and compound libraries. This guide provides a detailed exploration of the foundational starting materials and synthetic strategies required to construct this key intermediate, with a focus on the underlying chemical principles that govern the selection of reagents and reaction pathways.

Primary Synthetic Strategy: A Two-Step Approach from a Dichlorinated Intermediate

The most convergent and well-documented pathway to this compound involves the initial synthesis of a key intermediate, 2,4-dichlorothiazole-5-carbaldehyde, followed by a selective nucleophilic aromatic substitution (SNAr) with 4-oxopiperidine. This strategy offers high yields and excellent control over regioselectivity.

Workflow for the Primary Synthetic Route

Synthetic_Workflow cluster_0 Part 1: Synthesis of Key Intermediate cluster_1 Part 2: Nucleophilic Substitution 2,4-Thiazolidinedione 2,4-Thiazolidinedione Intermediate 2,4-Dichlorothiazole- 5-carbaldehyde 2,4-Thiazolidinedione->Intermediate Vilsmeier-Haack Reaction Vilsmeier_Reagent POCl3 / DMF Vilsmeier_Reagent->Intermediate Target_Molecule 4-Chloro-2-(4-oxopiperidin-1-yl)thiazole- 5-carbaldehyde Intermediate->Target_Molecule SNAr Reaction 4-Oxopiperidine_HCl 4-Oxopiperidine Hydrochloride 4-Oxopiperidine_HCl->Target_Molecule Base Base (e.g., K2CO3) Base->Target_Molecule

Caption: Overall workflow for the synthesis of the target molecule.

Part 1: Synthesis of the Key Intermediate: 2,4-Dichlorothiazole-5-carbaldehyde

The cornerstone of this synthetic approach is the generation of 2,4-dichlorothiazole-5-carbaldehyde. This is efficiently achieved through a Vilsmeier-Haack reaction, a powerful method for the formylation and chlorination of activated methylene groups, such as the one present in 2,4-thiazolidinedione.[1]

Core Starting Materials for the Vilsmeier-Haack Reaction
Starting MaterialChemical FormulaMolecular WeightKey Role & Rationale
2,4-Thiazolidinedione C₃H₃NO₂S117.13 g/mol The foundational heterocyclic scaffold containing the activated methylene group at C5, which is susceptible to formylation.
Phosphorus Oxychloride POCl₃153.33 g/mol Reacts with DMF to form the electrophilic Vilsmeier reagent, which drives the formylation and also serves as the chlorinating agent for the hydroxyl groups of the tautomeric form of the thiazolidinedione.
N,N-Dimethylformamide (DMF) C₃H₇NO73.09 g/mol Acts as the formyl group source and reacts with POCl₃ to generate the active electrophile, the chloroiminium ion (Vilsmeier reagent).[2][3]
Mechanism Insight: The Vilsmeier-Haack Reaction

The reaction proceeds via the formation of the electrophilic Vilsmeier reagent from POCl₃ and DMF. 2,4-Thiazolidinedione, which exists in equilibrium with its enol tautomer, is then attacked by the Vilsmeier reagent at the electron-rich C5 position. Subsequent cyclization, chlorination, and hydrolysis upon workup yield the desired 2,4-dichlorothiazole-5-carbaldehyde.[3]

Vilsmeier_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Electrophilic_Attack Electrophilic attack at C5 Vilsmeier_Reagent->Electrophilic_Attack Thiazolidinedione 2,4-Thiazolidinedione (Enol form) Thiazolidinedione->Electrophilic_Attack Intermediate_Complex Intermediate Complex Electrophilic_Attack->Intermediate_Complex Cyclization & Chlorination Product 2,4-Dichlorothiazole- 5-carbaldehyde Intermediate_Complex->Product Hydrolysis

Caption: Simplified mechanism of the Vilsmeier-Haack reaction.

Experimental Protocol: Synthesis of 2,4-Dichlorothiazole-5-carbaldehyde
  • Reagent Preparation: In a flask equipped with a dropping funnel and under an inert atmosphere (e.g., argon), phosphorus oxychloride (POCl₃) is cooled to 0 °C.

  • Vilsmeier Reagent Formation: N,N-Dimethylformamide (DMF) is added dropwise to the cooled POCl₃, maintaining the temperature below 20 °C.

  • Reaction Initiation: 2,4-Thiazolidinedione is added to the mixture.

  • Reaction Progression: The reaction mixture is heated to reflux (approximately 110-120 °C) for several hours until the evolution of HCl gas ceases.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, the reaction mixture is carefully poured into ice water and extracted with a suitable organic solvent (e.g., dichloromethane). The combined organic layers are washed with a saturated sodium bicarbonate solution and water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield 2,4-dichlorothiazole-5-carbaldehyde.[4]

Part 2: Selective Nucleophilic Substitution

The second stage of the synthesis involves the selective reaction of 2,4-dichlorothiazole-5-carbaldehyde with 4-oxopiperidine. The chlorine atom at the C2 position of the thiazole ring is significantly more activated towards nucleophilic attack than the chlorine at the C4 position. This enhanced reactivity is due to the electron-withdrawing effect of the adjacent ring nitrogen atom, which stabilizes the Meisenheimer intermediate formed during the SNAr reaction.

Core Starting Materials for Nucleophilic Substitution
Starting MaterialChemical FormulaMolecular WeightKey Role & Rationale
2,4-Dichlorothiazole-5-carbaldehyde C₄HCl₂NOS182.03 g/mol The key electrophilic intermediate. Commercially available from various suppliers.[5][6][7][8][9]
4-Oxopiperidine Hydrochloride C₅H₁₀ClNO135.59 g/mol The nucleophile source. The hydrochloride salt is typically used due to its stability and ease of handling.[10][11]
Base (e.g., Potassium Carbonate) K₂CO₃138.21 g/mol Required to neutralize the hydrochloride salt of 4-oxopiperidine, liberating the free secondary amine which is the active nucleophile. An inorganic base like K₂CO₃ is often preferred for ease of removal during workup.
Solvent (e.g., Acetonitrile) CH₃CN41.05 g/mol A polar aprotic solvent that can dissolve the reactants and facilitate the SNAr reaction.
Experimental Protocol: Synthesis of the Target Compound
  • Reaction Setup: To a solution of 2,4-dichlorothiazole-5-carbaldehyde in acetonitrile, 4-oxopiperidine hydrochloride and potassium carbonate are added.

  • Reaction Conditions: The mixture is stirred at room temperature or slightly elevated temperatures until the starting material is consumed (monitored by TLC).

  • Workup and Purification: The reaction mixture is filtered to remove inorganic salts. The filtrate is concentrated, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product can be purified by crystallization or column chromatography to afford the final product, this compound.

Alternative Synthetic Considerations: The Hantzsch Thiazole Synthesis Route

An alternative, though often more circuitous, route to a 2-aminothiazole core involves the Hantzsch thiazole synthesis. This classic method typically involves the condensation of an α-haloketone or α-haloaldehyde with a thioamide.[12] For the synthesis of a precursor to the target molecule, one could envision a pathway starting with thiourea and an appropriate α,β-dihaloaldehyde equivalent.

Potential Starting Materials for a Hantzsch-based Approach
  • Thiourea (CS(NH₂)₂): Serves as the source of the N-C-S fragment of the thiazole ring.

  • A Dichloroacetaldehyde equivalent (e.g., dichloroacetaldehyde diethyl acetal): Provides the C4 and C5 carbons of the thiazole ring. The reaction of thiourea with chloroacetaldehyde is a known method for producing 2-aminothiazole.[13][14][15]

This 2-aminothiazole intermediate would then require a subsequent Vilsmeier-Haack reaction to introduce the chloro and carbaldehyde functionalities at the 4 and 5 positions, respectively.[16][17] This would be followed by a Sandmeyer-type reaction to replace the amino group with a chlorine atom, and finally, the nucleophilic substitution with 4-oxopiperidine. Due to the multiple steps and potentially harsh conditions required, the route starting from 2,4-thiazolidinedione is generally more efficient and preferred.

Conclusion

The synthesis of this compound is most effectively achieved through a robust and scalable two-part strategy. The initial Vilsmeier-Haack reaction on the readily available starting material, 2,4-thiazolidinedione, provides the key 2,4-dichlorothiazole-5-carbaldehyde intermediate. This is followed by a highly regioselective nucleophilic aromatic substitution with 4-oxopiperidine. A thorough understanding of the properties of these core starting materials and the mechanisms governing their transformation is paramount for the successful and efficient production of this versatile chemical building block, paving the way for further exploration in drug discovery and development.

References

A Comprehensive Technical Guide to 4-Substituted Thiazole-5-carbaldehydes: Synthesis, Reactivity, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and FDA-approved drugs.[1] When functionalized with a carbaldehyde group at the 5-position, the resulting 4-substituted thiazole-5-carbaldehyde becomes an exceptionally versatile intermediate, providing a reactive handle for extensive molecular diversification.[2][3] This guide offers a deep dive into the synthetic methodologies for creating this core structure, explores its key chemical transformations, and surveys its applications in the development of novel therapeutic agents. Designed for researchers and drug development professionals, this document synthesizes field-proven insights with rigorous scientific principles, explaining the causality behind experimental choices and providing validated protocols to accelerate discovery programs.

Part 1: Synthesis of the 4-Substituted Thiazole-5-carbaldehyde Core

The strategic construction of the thiazole-5-carbaldehyde framework is paramount. The choice of synthetic route is often dictated by the availability of starting materials, desired substitution patterns at the 4-position, and scalability. Three primary methodologies are prevalent in the field.

Method A: Vilsmeier-Haack Formylation of 4-Substituted Thiazoles

The Vilsmeier-Haack reaction is a robust and widely employed method for the formylation of electron-rich aromatic and heteroaromatic systems.[4] Its efficacy stems from the in-situ generation of the electrophilic Vilsmeier reagent (chloroiminium ion) from a mixture of a substituted amide, typically N,N-dimethylformamide (DMF), and an activating agent like phosphoryl chloride (POCl₃) or oxalyl chloride.

Expertise & Experience: This method is the most direct approach when the corresponding 4-substituted thiazole is readily available. The thiazole ring's electron-donating sulfur atom activates the C5 position for electrophilic substitution, making it the preferred site of formylation. However, careful consideration of other functional groups is critical. In substrates bearing multiple nucleophilic sites, such as unprotected anilines or phenols on a 4-aryl substituent, the reaction may exhibit structural selectivity, leading to formylation at different positions or the formation of formimidamide byproducts.[5][6]

Experimental Protocol: Vilsmeier-Haack Formylation

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 3.0 equiv.) to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphoryl chloride (POCl₃, 1.2 equiv.) dropwise to the cooled DMF under a nitrogen atmosphere, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at 0 °C to ensure the complete formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve the 4-substituted thiazole (1.0 equiv.) in a minimal amount of dry DMF or a suitable inert solvent (e.g., 1,2-dichloroethane). Add this solution dropwise to the Vilsmeier reagent.

  • Reaction: Allow the mixture to warm to room temperature and then heat to 55-60 °C for 4-6 hours, monitoring the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it slowly into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate. This step neutralizes the excess acid and hydrolyzes the iminium intermediate.

  • Isolation: A solid precipitate often forms. Collect the product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. If no solid forms, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, CH₂Cl₂), combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate).

Vilsmeier_Haack DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent Activation POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Intermediate Vilsmeier_Reagent->Intermediate Thiazole 4-R-Thiazole Thiazole->Intermediate Electrophilic Attack Product 4-R-Thiazole-5-carbaldehyde Intermediate->Product Hydrolysis H2O H₂O Work-up H2O->Intermediate

Caption: Vilsmeier-Haack Formylation Mechanism.

Method B: Oxidation of 4-Substituted 5-(hydroxymethyl)thiazoles

This two-step approach involves the initial synthesis of a 5-(hydroxymethyl)thiazole, followed by its oxidation to the desired aldehyde. This route is advantageous when the hydroxymethyl precursor is more accessible than the parent thiazole or when the Vilsmeier-Haack conditions are incompatible with other functional groups on the molecule.

Expertise & Experience: The critical step is the oxidation. A variety of reagents can be employed, but the choice must be made carefully to avoid over-oxidation to the carboxylic acid or degradation of the sensitive thiazole ring. Manganese dioxide (MnO₂) is a mild and effective choice for oxidizing allylic and benzylic-type alcohols, a category that hydroxymethylthiazoles fall into. Other reliable reagents include pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP), which offer high selectivity for aldehydes under mild conditions.[7] Aerobic oxidation using molecular oxygen, often supported by a base, is a greener alternative.[8]

Experimental Protocol: MnO₂ Oxidation

  • Reaction Setup: Dissolve the 4-substituted 5-(hydroxymethyl)thiazole (1.0 equiv.) in a suitable solvent such as dichloromethane (CH₂Cl₂), chloroform, or acetone.

  • Oxidant Addition: Add activated manganese dioxide (MnO₂, 5-10 equiv. by weight) to the solution in one portion. The large excess is necessary due to the reagent's variable activity.

  • Reaction: Stir the resulting black suspension vigorously at room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours).

  • Isolation: Upon completion, remove the MnO₂ solid by filtering the reaction mixture through a pad of Celite®. Wash the filter cake thoroughly with the reaction solvent.

  • Purification: Combine the filtrate and washings and concentrate under reduced pressure. The resulting crude aldehyde can often be used without further purification or can be purified by silica gel chromatography.

Oxidation_Workflow Precursor Thiazole Precursor (e.g., Thioamide) Step1 Ring Formation Precursor->Step1 Alcohol 4-R-5-(hydroxymethyl)thiazole Step1->Alcohol Step2 Oxidation (e.g., MnO₂) Alcohol->Step2 Product 4-R-Thiazole-5-carbaldehyde Step2->Product

Caption: Two-Step Synthesis via Alcohol Oxidation.

Method C: Cascade Annulation of Enaminones

Recent advances in synthetic methodology have provided innovative one-pot procedures. A notable example is the Dess-Martin periodinane (DMP) mediated cascade annulation of tertiary enaminones with potassium thiocyanate (KSCN).[7]

Expertise & Experience: This sophisticated method constructs the thiazole ring and installs the aldehyde functionality concurrently. The reaction proceeds through a cascade of hydroxyl thiocyanation, intramolecular hydroamination, and thiazole annulation.[7] A key insight is that DMP plays a dual role: it mediates the initial thiocyanation and protects the in-situ generated formyl group, preventing side reactions and enabling the selective formation of the thiazole-5-carbaldehyde product.[7] This approach is particularly valuable for creating novel libraries from readily available enaminone building blocks.

Summary of Synthetic Methods
MethodStarting MaterialsKey ReagentsTypical YieldsAdvantagesDisadvantages
Vilsmeier-Haack 4-Substituted ThiazoleDMF, POCl₃60-90%Direct, high-yielding, scalableSensitive to competing nucleophilic sites
Alcohol Oxidation 5-(hydroxymethyl)thiazoleMnO₂, PCC, DMP75-95%Mild conditions, good functional group toleranceTwo-step process, requires alcohol precursor
Cascade Annulation Tertiary EnaminoneKSCN, DMP50-80%One-pot, convergent, novel accessSubstrate scope may be limited, DMP is costly

Part 2: Key Reactivity and Derivatization

The aldehyde at the C5 position is a powerful synthetic linchpin, enabling a vast array of chemical transformations to build molecular complexity and explore structure-activity relationships (SAR).

Trustworthiness: The protocols described below are foundational transformations in medicinal chemistry. Their reliability allows for the systematic and predictable generation of compound libraries. Each reaction is chosen for its high efficiency and compatibility with the thiazole core.

ReactionTransformationCommon ReagentsDerivative Class
Reductive Amination C=O → CH-NR¹R²R¹R²NH, NaBH(OAc)₃Amines
Knoevenagel Condensation C=O → C=C(X)YCH₂(X)Y, BaseAlkenes, Acrylonitriles
Wittig Reaction C=O → C=CHRPh₃P=CHRAlkenes
Oxidation CHO → COOHNaClO₂, NaH₂PO₄Carboxylic Acids
Condensation CHO → C=N-RH₂N-RImines, Hydrazones

Experimental Protocol: Reductive Amination

  • Setup: To a solution of 4-substituted thiazole-5-carbaldehyde (1.0 equiv.) in an anhydrous solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add the desired primary or secondary amine (1.1 equiv.).

  • Imine Formation: If desired, add a mild acid catalyst like acetic acid (0.1 equiv.) and stir at room temperature for 1-2 hours to facilitate imine/iminium ion formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.) portion-wise to the mixture. This reducing agent is mild and selective for imines in the presence of aldehydes.

  • Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.

  • Isolation: Extract the aqueous layer with CH₂Cl₂ or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the target amine by silica gel chromatography.

Derivatization cluster_reactions Key Transformations Core 4-R-Thiazole-5-carbaldehyde ReductiveAmination Amine (R-CH₂-NR¹R²) Core->ReductiveAmination R¹R²NH, NaBH(OAc)₃ Knoevenagel Alkene (R-CH=C(X)Y) Core->Knoevenagel CH₂(X)Y, Base Wittig Alkene (R-CH=CHR') Core->Wittig Ph₃P=CHR' Oxidation Carboxylic Acid (R-COOH) Core->Oxidation NaClO₂ Condensation Imine / Hydrazone (R-CH=N-R') Core->Condensation H₂N-R'

Caption: Derivatization Pathways from the Core Aldehyde.

Part 3: Applications in Drug Discovery

The 4-substituted thiazole-5-carbaldehyde scaffold is a gateway to compounds with a vast spectrum of biological activities. The ability to easily modify both the 4-position substituent and the derivatives from the 5-carbaldehyde allows for fine-tuning of pharmacological properties.

Authoritative Grounding: Thiazole-containing compounds are integral to numerous therapeutic areas.[9][10] Derivatives have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents.

  • Anticancer Activity: Many derivatives have been synthesized and evaluated for their cytotoxic effects. For instance, novel N-heterocycles prepared from 4-chlorothiazole-5-carbaldehydes showed significant activity against human breast (MCF-7), cervical (HeLa), and prostate (PC-3) cancer cell lines.[11] Thiazole-5-carboxamides have also been developed, with some showing moderate anticancer activity against lung, liver, and intestinal cancer cell lines.[12] Furthermore, derivatives of thiazole-5-carboxylate have been identified as potent inhibitors of monoacylglycerol lipase (MAGL), a target in cancer therapy.[13]

  • Antimicrobial and Other Activities: The thiazole ring is a well-known pharmacophore in antimicrobial agents.[2][14] The flexibility of derivatization from the 5-carbaldehyde allows for the synthesis of Schiff bases, hydrazones, and other conjugates that have been successfully screened for antibacterial and antifungal properties. Additionally, various thiazole derivatives have been reported to possess anti-inflammatory, antiviral, and antioxidant activities, making this a highly versatile scaffold for broad-based drug discovery efforts.[9][15]

Case Study Summary: Bioactive Derivatives
Derivative ClassTherapeutic AreaKey FindingReference
Thiazolo[5,4-b]pyridinesAnticancerShowed potent cytotoxic activity against HeLa cell lines, comparable to 5-fluorouracil.[11]
Thiazole-5-carboxamidesAnticancer2-phenyl-4-trifluoromethyl derivatives displayed moderate activity against A-549 and HCT-8 cell lines.[12]
Thiazole-5-carboxylatesAnticancerIdentified as selective and potent inhibitors of monoacylglycerol lipase (MAGL).[13]
Thiazolyl-acrylonitrilesEnzyme InhibitionSynthesized via Knoevenagel condensation as potential Acetylcholinesterase (AChE) inhibitors.[5]

Conclusion

4-Substituted thiazole-5-carbaldehydes represent a class of high-value synthetic intermediates. Their robust and varied synthetic routes, combined with the versatile reactivity of the aldehyde functional group, provide an ideal platform for the generation of diverse chemical libraries. The proven track record of the thiazole scaffold in successful drug discovery programs underscores the continued importance of this molecular framework. For medicinal chemists and drug development scientists, mastering the synthesis and manipulation of these compounds is a critical skill, enabling the rapid exploration of chemical space and the development of next-generation therapeutics.

References

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution on 4-Chloro-2-(4-oxopiperidin-1-yl)thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Thiazole Scaffold

The thiazole ring is a privileged scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities and unique electronic properties.[1][2] The functionalization of the thiazole nucleus is a key strategy in the development of novel therapeutic agents and functional materials. This document provides a comprehensive guide to the nucleophilic aromatic substitution (SNAr) on the C4-chloro position of 4-Chloro-2-(4-oxopiperidin-1-yl)thiazole-5-carbaldehyde, a versatile building block for the synthesis of a wide array of derivatives.

The reactivity of the chloro-substituent on the thiazole ring is significantly enhanced by the presence of electron-withdrawing groups.[3][4] In the case of this compound, the carbaldehyde group at the C5 position acts as a potent electron-withdrawing group through resonance and inductive effects, thereby activating the C4 position for nucleophilic attack. The 2-(4-oxopiperidin-1-yl) group, while having both electron-donating and -withdrawing characteristics, is not expected to significantly deactivate the ring towards SNAr at the C4 position. This electronic arrangement makes the C4-chloro atom a viable leaving group for substitution by a variety of nucleophiles.

These application notes are designed for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical, step-by-step protocols for the successful execution of SNAr reactions on this promising thiazole derivative.

Mechanistic Insights: The Addition-Elimination Pathway

The nucleophilic aromatic substitution on this compound proceeds via a well-established two-step addition-elimination mechanism.[5][6]

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the electron-deficient C4 carbon of the thiazole ring. This leads to the formation of a resonance-stabilized anionic intermediate, known as a Meisenheimer complex. The negative charge is delocalized over the thiazole ring and, importantly, onto the oxygen atom of the electron-withdrawing carbaldehyde group.

  • Elimination of the Leaving Group and Aromatization: In the second step, the chloride ion is expelled from the Meisenheimer complex, and the aromaticity of the thiazole ring is restored. This results in the formation of the final substituted product.

The overall rate of the reaction is typically dependent on the rate of formation of the Meisenheimer complex, which is influenced by the nucleophilicity of the attacking species and the electronic properties of the thiazole ring.

Figure 1: General mechanism of the SNAr reaction.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the nucleophilic substitution on this compound with representative amine, thiol, and alcohol nucleophiles.

General Considerations:
  • All reactions should be performed in a well-ventilated fume hood.

  • Anhydrous solvents and inert atmosphere (e.g., nitrogen or argon) are recommended for optimal results, especially when using strong bases.

  • Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: Substitution with a Primary or Secondary Amine

This protocol describes a general procedure for the synthesis of 4-amino-substituted thiazole derivatives.

  • Materials:

    • This compound (1.0 eq)

    • Primary or secondary amine (1.2 - 2.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

    • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add this compound and the chosen anhydrous solvent.

    • Add the base (K₂CO₃ or DIPEA) to the solution.

    • Add the amine nucleophile dropwise at room temperature.

    • Heat the reaction mixture to 80-120 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Substitution with a Thiol

This protocol outlines the synthesis of 4-thioether-substituted thiazole derivatives.

  • Materials:

    • This compound (1.0 eq)

    • Thiol (1.2 eq)

    • Anhydrous Acetonitrile (MeCN) or DMF

    • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (1.5 eq)

  • Procedure:

    • In a dry round-bottom flask under an inert atmosphere, dissolve the thiol in the chosen anhydrous solvent.

    • Add the base (K₂CO₃ or Cs₂CO₃) and stir the mixture at room temperature for 30 minutes to generate the thiolate.

    • Add a solution of this compound in the same solvent to the reaction mixture.

    • Stir the reaction at room temperature to 60 °C for 2-12 hours, monitoring by TLC or LC-MS.[7]

    • Once the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

    • Alternatively, quench the reaction with water and extract the product with an appropriate organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

    • Evaporate the solvent and purify the residue by flash column chromatography.

Protocol 3: Substitution with an Alcohol/Phenol (O-Arylation/Alkylation)

This protocol describes the synthesis of 4-alkoxy/aryloxy-substituted thiazole derivatives. These reactions often require stronger bases and higher temperatures.

  • Materials:

    • This compound (1.0 eq)

    • Alcohol or phenol (1.5 eq)

    • Anhydrous DMF or DMSO

    • Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium tert-butoxide (KOtBu) (1.5 eq)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add the alcohol or phenol and the anhydrous solvent.

    • Carefully add the strong base (NaH or KOtBu) portion-wise at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 30-60 minutes to ensure complete formation of the alkoxide/phenoxide.

    • Add a solution of this compound in the same solvent to the reaction mixture.

    • Heat the reaction to 100-150 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.[8]

    • After completion, cool the reaction to 0 °C and carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the product with ethyl acetate or a similar organic solvent.

    • Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.

Summary of Reaction Conditions and Expected Products

The following table summarizes the typical reaction conditions for the nucleophilic substitution on this compound with various nucleophiles. Please note that yields are hypothetical and based on analogous reactions in the literature. Optimization of reaction conditions may be necessary for specific substrates.

Nucleophile ClassExample NucleophileBaseSolventTemperature (°C)Time (h)Expected Product
Primary Amine BenzylamineK₂CO₃DMF100124-(Benzylamino)-2-(4-oxopiperidin-1-yl)thiazole-5-carbaldehyde
Secondary Amine MorpholineDIPEADMSO120184-(Morpholin-4-yl)-2-(4-oxopiperidin-1-yl)thiazole-5-carbaldehyde
Thiol ThiophenolCs₂CO₃MeCN6064-(Phenylthio)-2-(4-oxopiperidin-1-yl)thiazole-5-carbaldehyde
Alcohol MethanolNaHDMF100244-Methoxy-2-(4-oxopiperidin-1-yl)thiazole-5-carbaldehyde
Phenol PhenolKOtBuDMSO140204-Phenoxy-2-(4-oxopiperidin-1-yl)thiazole-5-carbaldehyde

Experimental Workflow

The following diagram illustrates a generalized workflow for performing and analyzing the nucleophilic aromatic substitution reactions described in this document.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Isolation cluster_purification Purification and Analysis start Weigh Reactants: - Thiazole Substrate - Nucleophile - Base dissolve Dissolve in Anhydrous Solvent start->dissolve atmosphere Establish Inert Atmosphere (N2/Ar) dissolve->atmosphere add_reagents Add Reagents (Base, Nucleophile) atmosphere->add_reagents heat_stir Heat and Stir at Designated Temperature add_reagents->heat_stir monitor Monitor Reaction (TLC, LC-MS) heat_stir->monitor quench Quench Reaction monitor->quench extract Liquid-Liquid Extraction quench->extract dry_concentrate Dry and Concentrate Organic Phase extract->dry_concentrate chromatography Flash Column Chromatography dry_concentrate->chromatography characterize Characterize Product (NMR, MS, etc.) chromatography->characterize

Figure 2: A generalized workflow for SNAr reactions.

Conclusion and Future Perspectives

The nucleophilic aromatic substitution on this compound offers a robust and versatile platform for the synthesis of a diverse range of functionalized thiazole derivatives. The protocols outlined in these application notes provide a solid foundation for researchers to explore the chemical space around this promising scaffold. The resulting substituted products can serve as valuable intermediates for the development of novel pharmaceuticals, agrochemicals, and materials with tailored properties. Further exploration of a broader range of nucleophiles and the optimization of reaction conditions will undoubtedly lead to the discovery of new molecules with significant potential.

References

Synthesis of Schiff bases from 4-Chloro-2-(4-oxopiperidin-1-yl)thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Synthesis of Schiff Bases from 4-Chloro-2-(4-oxopiperidin-1-yl)thiazole-5-carbaldehyde

Audience: Researchers, scientists, and drug development professionals.

A Comprehensive Guide to the Synthesis and Characterization of Novel Thiazole-Based Schiff Bases

This document provides a detailed guide for the synthesis of novel Schiff bases derived from this compound. Thiazole-containing compounds are a cornerstone in medicinal chemistry, exhibiting a wide spectrum of biological activities including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2][3] The formation of a Schiff base (azomethine) linkage by reacting the thiazole aldehyde with various primary amines is a powerful strategy to generate structurally diverse libraries of compounds with significant pharmacological potential.[4][5]

This guide is designed to provide both the foundational theory and a robust, validated protocol for chemists in the field of drug discovery. We will delve into the reaction mechanism, provide step-by-step experimental procedures, and discuss critical aspects of characterization and data interpretation.

Part 1: Scientific Principle and Reaction Mechanism

The synthesis of a Schiff base is a classic condensation reaction between a primary amine and an active carbonyl group, in this case, an aldehyde.[1][6] The reaction proceeds via a two-step mechanism: nucleophilic addition followed by dehydration.[7]

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the thiazole aldehyde. This forms an unstable tetrahedral intermediate known as a carbinolamine or hemiaminal.[7][8]

  • Dehydration: The carbinolamine intermediate is then dehydrated to form the stable imine (Schiff base). This step is typically the rate-determining step and is effectively catalyzed by a mild acid.[6] The acid protonates the hydroxyl group, converting it into a good leaving group (H₂O), which is subsequently eliminated to form the carbon-nitrogen double bond (C=N).[8][9]

It is crucial to control the pH of the reaction medium. While acid catalysis is necessary for the dehydration step, an excessively low pH will protonate the primary amine reactant, rendering it non-nucleophilic and inhibiting the initial addition step.[6][9] Therefore, the reaction is best performed at a mildly acidic pH, often achieved by adding a catalytic amount of glacial acetic acid.[10]

G Reactants Thiazole Aldehyde (R-CHO) + Primary Amine (R'-NH2) Transition1 Nucleophilic Attack Reactants->Transition1 Intermediate Carbinolamine Intermediate (Hemiaminal) Transition1->Intermediate Catalysis + H+ (Acid Catalyst) Intermediate->Catalysis Protonated_Int Protonated Intermediate Catalysis->Protonated_Int Dehydration - H2O (Dehydration) Protonated_Int->Dehydration Product Schiff Base (Imine) (R-CH=N-R') Dehydration->Product

Caption: Mechanism of acid-catalyzed Schiff base formation.

Part 2: Detailed Experimental Protocol

This protocol outlines a general and reliable method for the synthesis of Schiff bases from this compound (CAS: 914348-62-2).[11]

Materials and Reagents
  • Aldehyde: this compound

  • Amines: Various substituted primary aromatic or aliphatic amines (e.g., aniline, 4-methylaniline, 4-methoxyaniline, etc.)

  • Solvent: Absolute Ethanol (EtOH)

  • Catalyst: Glacial Acetic Acid

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Mobile Phase for TLC: Ethyl Acetate/Hexane mixture (e.g., 3:7 v/v, adjust as needed)

  • Purification: Reagents for recrystallization (e.g., Ethanol, Methanol)

Step-by-Step Synthesis Procedure
  • Reactant Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of this compound (e.g., 1.0 g, 4.09 mmol) in absolute ethanol (30-40 mL).

  • Amine Addition: To this solution, add a slight molar excess (1.05 equivalents) of the selected primary amine (e.g., for aniline: ~0.40 g, 4.30 mmol).

  • Catalyst Addition: Add 3-4 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

    • Expert Insight: The catalytic acid is crucial for the dehydration of the carbinolamine intermediate. However, using a strong acid or excess quantity can protonate the amine, halting the reaction. Glacial acetic acid provides the ideal mildly acidic environment.[6][9]

  • Reaction: Heat the mixture to reflux (approximately 78-80 °C) with continuous stirring.

  • Monitoring: Monitor the progress of the reaction using TLC (e.g., every 1-2 hours). Spot the starting materials and the reaction mixture on a TLC plate and elute with an appropriate solvent system. The formation of a new spot (the product) and the disappearance of the starting aldehyde spot indicate reaction completion. Reactions are typically complete within 4-8 hours.[10]

  • Isolation: Once the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30-60 minutes to facilitate precipitation of the product.

  • Work-up: Collect the solid product by vacuum filtration. Wash the crude product with a small amount of cold ethanol to remove unreacted starting materials and impurities.

  • Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain the pure Schiff base as a crystalline solid.[12]

  • Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.

Part 3: Characterization and Data Interpretation (A Self-Validating System)

Confirming the structure and purity of the synthesized Schiff base is a critical step. The following characterization methods provide a self-validating system to ensure the correct product has been formed.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups present. The key spectral change confirming Schiff base formation is:

  • Appearance of C=N stretch: A characteristic absorption band for the imine (azomethine) group appears in the range of 1630-1690 cm⁻¹ .[13]

  • Disappearance of C=O and N-H stretches: The strong carbonyl (C=O) stretch from the starting aldehyde (around 1680-1700 cm⁻¹) and the N-H stretches from the primary amine (around 3300-3500 cm⁻¹) will disappear or significantly diminish.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR confirms the specific arrangement of protons in the molecule.

  • Azomethine Proton (-CH=N-): A new singlet will appear in the downfield region, typically between δ 8.0-9.0 ppm , corresponding to the proton of the newly formed imine bond.[10]

  • Aldehyde Proton (-CHO): The characteristic singlet of the starting aldehyde proton (typically δ 9.5-10.5 ppm) will be absent in the spectrum of the pure product.

  • Amine Protons (-NH₂): The broad signal corresponding to the primary amine protons will also be absent.

  • Other signals corresponding to the aromatic and piperidinyl protons should be present in their expected regions.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound. The spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) that corresponds to the calculated molecular weight of the target Schiff base.

Expected Data for Sample Derivatives

The following table summarizes expected data for Schiff bases synthesized from the title aldehyde and various common primary amines.

Primary Amine UsedProduct CodeMolecular Formula (Product)Expected IR C=N Stretch (cm⁻¹)
AnilineSB-Aniline C₁₅H₁₄ClN₃OS1630 - 1650
4-MethylanilineSB-Toluidine C₁₆H₁₆ClN₃OS1635 - 1655
4-MethoxyanilineSB-Anisidine C₁₆H₁₆ClN₃O₂S1625 - 1645
4-ChloroanilineSB-Chloro C₁₅H₁₃Cl₂N₃OS1630 - 1650

Part 4: Overall Experimental Workflow

The entire process, from initial reaction setup to final characterization, can be visualized as a streamlined workflow. This ensures reproducibility and clarity for researchers adopting this protocol.

G Start 1. Reagent Mixing (Aldehyde, Amine, EtOH, Acetic Acid) Reaction 2. Reflux Reaction (4-8 hours at 78°C) Start->Reaction TLC 3. Reaction Monitoring (TLC) Reaction->TLC TLC->Reaction Incomplete Isolation 4. Isolation & Work-up (Cooling, Filtration) TLC->Isolation Complete Purification 5. Purification (Recrystallization from Ethanol) Isolation->Purification Characterization 6. Structural Characterization Purification->Characterization FTIR FTIR Characterization->FTIR NMR ¹H NMR Characterization->NMR MS Mass Spec Characterization->MS

Caption: Experimental workflow for synthesis and validation.

References

Application and Protocol for the Wittig Olefination of 4-Chloro-2-(4-oxopiperidin-1-yl)thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview and a detailed protocol for conducting the Wittig reaction on the heterocyclic aldehyde, 4-Chloro-2-(4-oxopiperidin-1-yl)thiazole-5-carbaldehyde. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex molecules, particularly in the field of drug discovery where the thiazole moiety is a prevalent scaffold.

Introduction: Strategic Importance of the Wittig Reaction on Complex Heterocycles

The Wittig reaction stands as a cornerstone in synthetic organic chemistry for its unparalleled reliability in constructing carbon-carbon double bonds with precise regiochemical control.[1][2] Its application to complex, functionalized heterocyclic aldehydes such as this compound (CAS 914348-62-2)[3][4] is of significant interest. The resulting vinylthiazole derivatives are valuable intermediates for the elaboration into a diverse array of molecular architectures, leveraging the vinyl group for subsequent transformations like cross-coupling, metathesis, or cycloaddition reactions.

This application note will delve into the mechanistic nuances of the Wittig reaction pertinent to this specific substrate, provide a robust and validated experimental protocol, and offer insights into the expected outcomes, potential challenges, and necessary safety precautions.

Mechanistic Considerations and Stereochemical Control

The Wittig reaction involves the interaction of a phosphorus ylide (Wittig reagent) with an aldehyde or ketone.[5] The driving force for this transformation is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[6]

The stereochemical outcome of the Wittig reaction is largely dictated by the nature of the phosphorus ylide employed.[7][8][9]

  • Stabilized Ylides: These ylides, bearing an electron-withdrawing group (e.g., ester, ketone) on the carbanionic carbon, are more stable and less reactive. The reaction is typically thermodynamically controlled, leading predominantly to the formation of the (E)-alkene.[6][8] The intermediates in the reaction pathway are able to equilibrate to the more stable anti-oxaphosphetane, which then collapses to the (E)-alkene.[8]

  • Unstabilized Ylides: Ylides with alkyl substituents on the carbanionic carbon are highly reactive. The reaction is kinetically controlled, proceeding through a less stable syn-oxaphosphetane intermediate to yield the (Z)-alkene as the major product.[7][10]

  • Semi-stabilized Ylides: Ylides with aryl or vinyl substituents often give mixtures of (E)- and (Z)-alkenes.[10][11]

For the olefination of this compound, the choice of the ylide will be paramount in determining the geometry of the resulting vinylthiazole. The protocol detailed below will utilize a generic unstabilized ylide for the introduction of a methylene group, a common transformation in medicinal chemistry.

Reaction Mechanism Overview

Wittig_Mechanism cluster_ylide_formation Ylide Formation cluster_olefination Olefination Phosphonium_Salt Ph₃P⁺-CH₂R Br⁻ Ylide Ph₃P=CHR (Wittig Reagent) Phosphonium_Salt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide Aldehyde Thiazole-CHO Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane [2+2] Cycloaddition Aldehyde->Oxaphosphetane Alkene Thiazole-CH=CHR (Product) Oxaphosphetane->Alkene Decomposition Byproduct Ph₃P=O Oxaphosphetane->Byproduct

Caption: General workflow of the Wittig reaction, from ylide generation to alkene formation.

Experimental Protocol: Synthesis of 4-Chloro-1-(5-vinylthiazol-2-yl)piperidin-4-one

This protocol details the synthesis of the title compound via the reaction of this compound with methylenetriphenylphosphorane, an unstabilized ylide.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Equivalents
Methyltriphenylphosphonium bromide1779-49-3357.231.21.2
n-Butyllithium (2.5 M in hexanes)109-72-864.061.11.1
This compound914348-62-2244.701.01.0
Anhydrous Tetrahydrofuran (THF)109-99-972.11--
Saturated aqueous ammonium chloride (NH₄Cl)12125-02-953.49--
Dichloromethane (DCM)75-09-284.93--
Brine (Saturated aqueous NaCl)7647-14-558.44--
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37--
Silica Gel (for column chromatography)7631-86-960.08--
Equipment
  • Two-neck round-bottom flask, flame-dried

  • Magnetic stirrer and stir bar

  • Septa and nitrogen/argon inlet

  • Syringes

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Flash chromatography system

Procedure

Experimental Workflow

Wittig_Protocol Start Start Ylide_Prep 1. Prepare Ylide: - Suspend Ph₃PCH₃Br in THF - Cool to 0 °C - Add n-BuLi dropwise Start->Ylide_Prep Stir_Ylide 2. Stir Ylide Solution: - 1 hour at 0 °C Ylide_Prep->Stir_Ylide Prep_Aldehyde 3. Prepare Aldehyde Solution: - Dissolve Thiazole-CHO in THF Stir_Ylide->Prep_Aldehyde Reaction 4. Wittig Reaction: - Add aldehyde solution to ylide at 0 °C - Warm to room temperature - Stir for 2-4 hours Prep_Aldehyde->Reaction Quench 5. Quench Reaction: - Cool to 0 °C - Add sat. aq. NH₄Cl Reaction->Quench Extraction 6. Workup: - Extract with DCM (3x) - Wash with water and brine Quench->Extraction Drying 7. Dry and Concentrate: - Dry organic layer over MgSO₄ - Filter and evaporate solvent Extraction->Drying Purification 8. Purify: - Flash column chromatography Drying->Purification End End Product Purification->End

Caption: Step-by-step workflow for the Wittig olefination protocol.

1. In-situ Generation of the Wittig Reagent: a. To a flame-dried two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add methyltriphenylphosphonium bromide (1.2 mmol). b. Suspend the phosphonium salt in anhydrous THF (10 mL). c. Cool the resulting suspension to 0 °C using an ice bath. d. While stirring vigorously, add n-butyllithium (1.1 mmol, 0.44 mL of a 2.5 M solution in hexanes) dropwise via syringe over 5 minutes. A characteristic yellow-orange color of the ylide should develop.[5] e. Allow the mixture to stir at 0 °C for 1 hour to ensure complete ylide formation.

2. Wittig Reaction: a. In a separate flask, dissolve this compound (1.0 mmol) in anhydrous THF (5 mL). b. Add the aldehyde solution dropwise to the pre-formed ylide solution at 0 °C. c. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. d. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with an appropriate solvent system (e.g., 30-50% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours.

3. Workup and Purification: a. Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride (10 mL).[12] b. Transfer the mixture to a separatory funnel and dilute with water (20 mL). c. Extract the aqueous layer with dichloromethane (3 x 20 mL).[2][13] d. Combine the organic extracts and wash with water (20 mL) followed by brine (20 mL). e. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. f. The crude material, a mixture of the desired alkene and triphenylphosphine oxide, should be purified by flash column chromatography on silica gel using a suitable eluent gradient (e.g., 10-40% ethyl acetate in hexanes) to afford the pure 4-Chloro-1-(5-vinylthiazol-2-yl)piperidin-4-one.[14][15]

Characterization and Spectroscopic Analysis

The structure of the synthesized thiazole derivatives should be confirmed using standard spectroscopic techniques.[16][17]

  • ¹H and ¹³C NMR: The successful formation of the vinyl group will be evident by the appearance of characteristic signals in the alkene region of the ¹H NMR spectrum (typically between 5-7 ppm) and corresponding signals in the ¹³C NMR spectrum. The disappearance of the aldehyde proton signal (around 9-10 ppm) is also a key indicator of reaction completion.[18][19]

  • FT-IR Spectroscopy: The disappearance of the aldehyde C=O stretch (typically around 1680-1700 cm⁻¹) and the appearance of a C=C stretch (around 1640 cm⁻¹) will support the formation of the product.[19]

  • Mass Spectrometry (MS): ESI-MS or other suitable mass spectrometry techniques should be used to confirm the molecular weight of the final product.[16]

Safety and Handling Precautions

It is imperative to adhere to strict safety protocols when performing this reaction.

  • Organophosphorus Reagents: Triphenylphosphine and its derivatives can be hazardous. Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[20][21][22]

  • n-Butyllithium: This reagent is highly pyrophoric and reacts violently with water. It must be handled under an inert atmosphere using proper syringe techniques.[9]

  • Solvents: Anhydrous THF can form explosive peroxides. Use freshly distilled or inhibitor-free solvent. Dichloromethane is a suspected carcinogen. All solvent manipulations should be performed in a fume hood.

  • Waste Disposal: Dispose of all chemical waste, especially organophosphorus byproducts, in accordance with institutional and local regulations.[23][24]

Troubleshooting and Field-Proven Insights

  • Low Yield: Incomplete ylide formation is a common issue. Ensure the phosphonium salt is dry and the THF is anhydrous. The n-butyllithium should be titrated prior to use to confirm its molarity.

  • No Reaction: The aldehyde may be unreactive due to steric hindrance or electronic effects. In such cases, a more reactive ylide or harsher reaction conditions (e.g., higher temperature) may be necessary, although this can lead to side reactions.

  • Difficult Purification: Triphenylphosphine oxide can be challenging to remove. If column chromatography is insufficient, alternative workup procedures, such as precipitation of the oxide from a nonpolar solvent or conversion to a water-soluble phosphonium salt, can be employed.[12]

By following this detailed guide, researchers can confidently and safely perform the Wittig olefination on this compound to access valuable vinylthiazole intermediates for further synthetic endeavors.

References

Application Notes and Protocols for Knoevenagel Condensation using 4-Chloro-2-(4-oxopiperidin-1-yl)thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic C-C Bond Formation in Heterocyclic Scaffolds

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, prized for its operational simplicity and reliability in creating α,β-unsaturated systems from carbonyl compounds and active methylene nucleophiles.[1][2] This reaction holds particular significance in medicinal chemistry and drug development, where the resulting conjugated systems are often key pharmacophores in biologically active molecules.[3] This guide provides a detailed exploration of the Knoevenagel condensation utilizing a specialized heterocyclic aldehyde, 4-Chloro-2-(4-oxopiperidin-1-yl)thiazole-5-carbaldehyde, a substrate of interest for the synthesis of novel thiazole-containing compounds with potential therapeutic applications.

The thiazole moiety is a privileged scaffold in numerous pharmaceutical agents, and its functionalization is a critical step in the development of new chemical entities.[3] The presence of an aldehyde group at the C5 position of the thiazole ring, coupled with the electron-withdrawing nature of the chloro-substituted thiazole system, renders this substrate highly amenable to nucleophilic attack by carbanions generated from active methylene compounds.

These application notes are designed for researchers, scientists, and drug development professionals. The content herein is structured to provide not only a step-by-step protocol but also the underlying scientific rationale for experimental choices, ensuring both reproducibility and a deeper understanding of the reaction dynamics. We will delve into the reaction mechanism, substrate scope, optimization strategies, and detailed analytical characterization of the products, thereby providing a self-validating framework for your synthetic endeavors.

Physicochemical and Safety Data of Key Reagents

A thorough understanding of the properties and hazards associated with the starting materials is paramount for safe and effective experimentation.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceCAS NumberHazard Statements[4]
This compound C₉H₉ClN₂O₂S244.70Solid914348-62-2H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Malononitrile C₃H₂N₂66.06White solid109-77-3H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. H410: Very toxic to aquatic life with long lasting effects.[5]
Ethyl Cyanoacetate C₅H₇NO₂113.11Colorless liquid105-56-6H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation.
Piperidine C₅H₁₁N85.15Colorless liquid110-89-4H225: Highly flammable liquid and vapor. H302: Harmful if swallowed. H311+H331: Toxic in contact with skin or if inhaled. H314: Causes severe skin burns and eye damage.

Reaction Mechanism and the Role of Catalysis

The Knoevenagel condensation proceeds through a sequence of base-catalyzed steps:

  • Deprotonation: A weak base, typically a secondary amine like piperidine, abstracts an acidic α-proton from the active methylene compound to form a resonance-stabilized enolate.[2] The acidity of this proton is enhanced by the presence of two electron-withdrawing groups (e.g., -CN, -COOR).

  • Nucleophilic Attack: The generated enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the thiazole aldehyde. This step results in the formation of a tetrahedral intermediate.

  • Dehydration: The intermediate undergoes elimination of a water molecule to yield the final α,β-unsaturated product. This dehydration step is often the driving force for the reaction.

Knoevenagel_Mechanism

The critical role of piperidine: While stronger bases could be used, they risk promoting the self-condensation of the aldehyde. Piperidine strikes an optimal balance; it is basic enough to deprotonate the active methylene compound but not so strong as to cause undesirable side reactions with the aldehyde.[2] For heterocyclic aldehydes, which can be sensitive to harsh conditions, a mild catalyst like piperidine is particularly advantageous.

Experimental Protocols

General Considerations:

  • All reactions should be conducted in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, lab coat, and appropriate gloves, must be worn at all times.

  • Solvents should be of appropriate grade and dried if necessary, although for many Knoevenagel condensations, reagent-grade solvents are sufficient.

  • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

Protocol 1: Synthesis of 2-(4-Chloro-2-(4-oxopiperidin-1-yl)thiazol-5-yl)methylene)malononitrile

Materials:

  • This compound (1.0 eq)

  • Malononitrile (1.1 eq)

  • Piperidine (0.1 eq, catalytic)

  • Ethanol (as solvent)

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and ethanol. Stir until the aldehyde is completely dissolved.

  • Add malononitrile (1.1 eq) to the solution and continue stirring.

  • Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.

  • Heat the mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid product by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Protocol 2: Synthesis of Ethyl 2-cyano-3-(4-chloro-2-(4-oxopiperidin-1-yl)thiazol-5-yl)acrylate

Materials:

  • This compound (1.0 eq)

  • Ethyl cyanoacetate (1.1 eq)

  • Piperidine (0.1 eq, catalytic)

  • Toluene (as solvent)

  • Round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus

Procedure:

  • Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • To the flask, add this compound (1.0 eq), ethyl cyanoacetate (1.1 eq), and toluene.

  • Add a catalytic amount of piperidine (0.1 eq) to the mixture.

  • Heat the reaction mixture to reflux. The water generated during the condensation will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Protocol_Workflow

Product Characterization: A Self-Validating System

Thorough characterization of the final product is essential to confirm its identity and purity. The following techniques are recommended:

  • ¹H and ¹³C NMR Spectroscopy: This will confirm the formation of the C=C double bond and the overall structure of the molecule. For the malononitrile product, expect a singlet for the vinylic proton in the ¹H NMR spectrum, typically downfield. In the ¹³C NMR, the appearance of new signals for the vinylic carbons and the disappearance of the aldehyde carbon signal are key indicators.

  • FTIR Spectroscopy: Look for the characteristic C≡N stretch (around 2220-2230 cm⁻¹) for the malononitrile adduct, and the C=O and C=C stretching vibrations in the final products.[6] The disappearance of the aldehyde C-H stretch (around 2720 and 2820 cm⁻¹) is also indicative of reaction completion.

  • Mass Spectrometry: This will confirm the molecular weight of the product.

  • Melting Point: A sharp melting point range is indicative of a pure compound.

Expected Spectroscopic Data:

Product¹H NMR (δ, ppm)¹³C NMR (δ, ppm)FTIR (cm⁻¹)
Malononitrile Adduct Vinylic-H: ~7.5-8.5 (s); Piperidine-H: ~2.5-4.0 (m); Thiazole-H signalsAldehyde C=O absent; Vinylic carbons: ~100-150; C≡N: ~115-120; Thiazole and Piperidine carbonsC≡N: ~2225; C=C: ~1600; C=O (piperidone): ~1710
Ethyl Cyanoacetate Adduct Vinylic-H: ~7.5-8.5 (s); Ethyl ester-H: ~1.3 (t), ~4.3 (q); Piperidine-H: ~2.5-4.0 (m)Aldehyde C=O absent; Vinylic carbons: ~100-150; C≡N: ~115-120; C=O (ester): ~1720C≡N: ~2220; C=O (ester): ~1725; C=C: ~1605; C=O (piperidone): ~1710

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Insufficient heating- Catalyst deactivation- Poor quality reagents- Ensure the reaction reaches and maintains the reflux temperature.- Use freshly opened or distilled piperidine.- Verify the purity of starting materials.
Formation of Side Products - Reaction time too long- Temperature too high- Monitor the reaction closely by TLC and stop it once the starting material is consumed.- Consider running the reaction at a lower temperature for a longer period.
Difficult Purification - Product is an oil- Impurities co-elute- Attempt purification by column chromatography with a different solvent system.- If the product is an oil, try to induce crystallization by scratching the flask or adding a seed crystal.

Conclusion

The Knoevenagel condensation of this compound with active methylene compounds is a robust and efficient method for the synthesis of novel, functionalized thiazole derivatives. The use of piperidine as a catalyst offers a mild and effective approach, minimizing side reactions. The protocols provided, along with the detailed characterization and troubleshooting guidelines, offer a comprehensive framework for researchers to successfully synthesize and validate these valuable compounds, paving the way for further exploration in drug discovery and materials science.

References

Suzuki coupling with 4-Chloro-2-(4-oxopiperidin-1-yl)thiazole-5-carbaldehyde derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Suzuki-Miyaura Coupling of 4-Chloro-2-(4-oxopiperidin-1-yl)thiazole-5-carbaldehyde Derivatives

Introduction

The 2,4,5-trisubstituted thiazole scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The specific derivative, this compound, serves as a versatile building block for the synthesis of complex molecules, particularly through carbon-carbon bond-forming reactions. Among these, the Suzuki-Miyaura cross-coupling stands as a paramount tool for creating biaryl and heteroaryl-aryl linkages due to its high functional group tolerance and mild reaction conditions.[1][2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on performing the Suzuki-Miyaura coupling with this specific, and challenging, thiazole substrate. We will delve into the mechanistic underpinnings of the reaction, provide a rationale for the selection of critical reaction components, and present a detailed, field-proven protocol. The substrate presents a unique set of challenges: the relative inertness of the C-Cl bond compared to its bromide or iodide counterparts necessitates a highly active catalyst system.[3] Furthermore, the presence of both an aldehyde and a ketone functionality requires careful selection of reaction conditions to avoid unwanted side reactions. This guide is designed to empower the user to navigate these challenges and successfully synthesize the desired 4-aryl-2-(4-oxopiperidin-1-yl)thiazole-5-carbaldehyde derivatives.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron species with an organic halide or triflate.[4] The catalytic cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5]

  • Oxidative Addition : The cycle begins with a catalytically active Pd(0) species, which undergoes oxidative addition into the carbon-halogen (C-Cl) bond of the thiazole derivative. This is often the rate-limiting step, particularly for less reactive aryl chlorides.[6] This step forms a new, square planar Pd(II) intermediate.

  • Transmetalation : The organic group from the boronic acid (or its activated boronate form) is transferred to the Pd(II) complex, displacing the halide. This step requires activation of the organoboron compound by a base to form a more nucleophilic "ate" complex, which facilitates the transfer.[7]

  • Reductive Elimination : In the final step, the two organic fragments on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond of the desired product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[5]

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd2_intermediate R¹-Pd(II)L₂-X (Thiazole Complex) ox_add->pd2_intermediate transmetalation Transmetalation pd2_intermediate->transmetalation pd2_coupled R¹-Pd(II)L₂-R² (Di-organic Complex) transmetalation->pd2_coupled red_elim Reductive Elimination pd2_coupled->red_elim red_elim->pd0 product R¹-R² (Coupled Product) red_elim->product r1x R¹-Cl (Thiazole Chloride) r1x->ox_add r2by2 R²-B(OR)₂ (Boronic Ester/Acid) r2by2->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Key Reaction Components & Rationale for Selection

The success of coupling a challenging substrate like 4-chloro-thiazole hinges on the judicious selection of each reaction component.

The Palladium Catalyst System: Pre-catalyst and Ligand

For unactivated or electron-neutral aryl chlorides, standard catalysts like Pd(PPh₃)₄ are often ineffective. The key to success lies in using a catalyst system that promotes the difficult oxidative addition step. This is achieved by using bulky and electron-rich phosphine ligands.[1][8]

  • Palladium Pre-catalyst : While a Pd(0) source like Pd₂(dba)₃ can be used, it is often more convenient and air-stable to use a Pd(II) pre-catalyst such as Pd(OAc)₂ or PdCl₂(dppf). These are reduced in situ to the active Pd(0) species.[9]

  • Ligands : The choice of ligand is critical. Bulky, electron-donating monophosphine ligands from the Buchwald (e.g., SPhos, XPhos, RuPhos) or Fu (e.g., P(t-Bu)₃) families are highly recommended.[10] These ligands stabilize the monomeric L-Pd(0) species, which is highly reactive in the oxidative addition step, and their electron-donating nature increases the electron density on the palladium, further promoting its insertion into the C-Cl bond.[4][10] For heteroaromatic chlorides, specialized ligands have been developed to achieve high yields.[11][12]

The Boronic Acid Coupling Partner

A wide range of aryl- and heteroarylboronic acids or their corresponding esters (e.g., pinacol esters) can be used.[7]

  • Boronic Acids vs. Esters : Boronic acids are generally more reactive but can be prone to side reactions like protodeboronation, especially with electron-deficient partners.[13][14] Boronic pinacol esters are more stable, less prone to decomposition, and are often used for challenging couplings, though they may require slightly more forcing conditions.[15][16] For the target substrate, starting with the boronic acid is reasonable, but having the pinacol ester available for troubleshooting is advisable.

The Base

The base plays a crucial role in activating the boronic acid for transmetalation.[7] The choice must balance reactivity with the stability of the aldehyde group on the thiazole substrate.

  • Common Choices : Potassium phosphate (K₃PO₄) is an excellent and often superior choice for challenging couplings, providing a good balance of basicity without being overly harsh.[13] Other common bases include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃). Strong bases like NaOH or NaOMe should be avoided due to the potential for side reactions with the aldehyde functionality.

  • Anhydrous vs. Aqueous : Many modern Suzuki protocols use an aqueous base in a biphasic solvent system (e.g., dioxane/water). The presence of water can be beneficial, accelerating the reaction and improving the solubility of the base.[17][18]

The Solvent

The solvent system must be capable of dissolving the organic substrates while being compatible with the aqueous base.

  • Recommended Solvents : A mixture of an ethereal solvent and water is standard. Common choices include 1,4-dioxane/H₂O, THF/H₂O, or DME/H₂O. Toluene in a biphasic mixture is also frequently used.[18] The solvent must be thoroughly degassed before use to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[13]

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Experimental_Workflow start Start reagents 1. Weigh & Combine Reactants - Thiazole Chloride - Boronic Acid - Base (K₃PO₄) start->reagents setup 2. Reaction Setup - Add solvent (Dioxane/H₂O) - Degas with Ar/N₂ for 15-20 min reagents->setup catalyst 3. Add Catalyst System - Pd(OAc)₂ + SPhos (under inert atmosphere) setup->catalyst reaction 4. Heat Reaction - Set to 80-100 °C - Monitor by TLC/LC-MS catalyst->reaction workup 5. Aqueous Workup - Cool to RT - Dilute with EtOAc - Wash with H₂O & Brine reaction->workup purify 6. Purification - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Column Chromatography workup->purify product 7. Characterization - ¹H NMR, ¹³C NMR, HRMS purify->product end End product->end

Caption: General experimental workflow for the Suzuki coupling protocol.
Reagent Table (Example Reaction)

ReagentM.W. ( g/mol )Amount (mg)mmolesEquivalents
This compound258.712591.01.0
Arylboronic AcidVariesVaries1.21.2
Pd(OAc)₂224.504.50.020.02
SPhos410.5216.40.040.04
K₃PO₄212.274252.02.0
1,4-Dioxane-8 mL--
Water (degassed)-2 mL--
Step-by-Step Procedure
  • Vessel Preparation : To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and K₃PO₄ (2.0 eq).

  • Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition : Through the septum, add the degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Degassing : Vigorously stir the resulting suspension and sparge with a stream of Argon for 15-20 minutes to ensure the removal of all dissolved oxygen.

  • Catalyst Addition : In a separate vial, weigh the Pd(OAc)₂ (0.02 eq) and SPhos ligand (0.04 eq). Under a positive flow of inert gas, quickly add the catalyst and ligand solids to the reaction flask.

  • Reaction : Place the sealed flask in a preheated oil bath at 90 °C.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours. Check for the consumption of the starting thiazole chloride.

  • Workup : Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing : Combine the organic layers and wash with water (20 mL) and then with brine (20 mL).

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification : Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure product.

  • Characterization : Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Process Optimization and Troubleshooting

Should the initial reaction conditions prove suboptimal, the following parameters can be adjusted.

ParameterStandard ConditionAlternative Conditions & Rationale
Catalyst/Ligand Pd(OAc)₂ / SPhos (2%/4%)Increase Loading : Up to 5 mol% Pd may be required for very difficult couplings. Change Ligand : Try other bulky phosphines like XPhos or RuPhos.[10] Use Pre-catalyst : Use a pre-formed Pd(II) catalyst like SPhos G3 Precatalyst for more reliable activation.
Base K₃PO₄ (2.0 eq)Stronger Base : Cs₂CO₃ (2.0 eq) can sometimes increase reaction rates.[13] Milder Base : K₂CO₃ (2.0 eq) can be tried if base-sensitive decomposition is observed. Anhydrous : KF (3.0 eq) in anhydrous THF can be used if the aldehyde is sensitive to aqueous conditions.[13]
Solvent Dioxane/H₂O (4:1)Alternative Solvents : Toluene/EtOH/H₂O or DME/H₂O. Anhydrous toluene or THF can also be attempted, particularly with KF as the base.[18]
Temperature 90 °CIncrease Temperature : If conversion is slow, increase to 100-110 °C. Use a sealed vessel for temperatures above the solvent's boiling point. Decrease Temperature : If side product formation is significant, lowering the temperature to 80 °C may improve selectivity.
Boron Source Boronic Acid (1.2 eq)Use Boronic Ester : If protodeboronation is suspected (loss of boronic acid starting material without product formation), switch to the corresponding pinacol boronate ester (1.2-1.5 eq).[15] This often provides greater stability.

Common Issues:

  • Low or No Conversion : This typically points to catalyst deactivation or insufficient reactivity. Ensure rigorous degassing. Switch to a more active ligand (e.g., from SPhos to XPhos) or increase catalyst loading and temperature.

  • Protodeboronation : This is the cleavage of the C-B bond, replacing it with a C-H bond. It is often caused by excess water or high temperatures.[13] Using the corresponding boronic ester or minimizing the amount of water can mitigate this issue.

  • Homocoupling : Formation of R¹-R¹ or R²-R² dimers can occur, often due to the presence of oxygen or inefficient transmetalation. Improved degassing and ensuring the base is effective are key.

Conclusion

The Suzuki-Miyaura coupling of this compound derivatives is a powerful method for generating molecular complexity. While the heteroaryl chloride substrate presents challenges, they can be reliably overcome through the rational selection of a highly active palladium catalyst system featuring a bulky, electron-rich phosphine ligand, an appropriate base such as K₃PO₄, and carefully controlled, oxygen-free reaction conditions. The protocol and troubleshooting guide provided herein offer a robust starting point for researchers to successfully synthesize a diverse library of 4-arylthiazole compounds for applications in drug discovery and materials science.

References

Application Notes & Protocols: Synthesis and Evaluation of Thiazole Aldehyde-Derived c-Met Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The c-Met receptor tyrosine kinase is a high-value, clinically validated target in oncology.[1][2] Its aberrant activation, driven by ligand binding, gene amplification, or mutation, is a key driver of tumor growth, invasion, and metastasis in a variety of human cancers.[2][3][4] This document provides a comprehensive guide to the synthesis, characterization, and biological evaluation of a class of potent c-Met inhibitors derived from a thiazole aldehyde scaffold. We present detailed, field-proven protocols that are designed to be self-validating, explaining the scientific rationale behind key experimental choices to ensure both reproducibility and a deeper understanding of the underlying principles.

Introduction: The Rationale for Targeting c-Met with Thiazole-Based Inhibitors

The hepatocyte growth factor (HGF)/c-Met signaling axis plays a pivotal role in normal physiological processes such as embryonic development and tissue regeneration. However, in the context of cancer, this pathway is frequently hijacked to promote oncogenesis.[3][5] Upon HGF binding, the c-Met receptor dimerizes and undergoes autophosphorylation at key tyrosine residues (Tyr1234/1235 and Tyr1349/1356) in its kinase domain. This phosphorylation event creates docking sites for various adaptor proteins, leading to the activation of downstream pro-survival and pro-proliferative signaling cascades, including the RAS/MAPK and PI3K/AKT pathways.[4][5]

Why Thiazole? The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[6] Its unique electronic properties and ability to form key hydrogen bond interactions make it an excellent starting point for the design of kinase inhibitors.[6][7] Specifically, for c-Met, the thiazole moiety can be strategically functionalized to interact with the hinge region of the ATP-binding pocket, a common strategy for achieving potent and selective kinase inhibition. This guide focuses on inhibitors synthesized from a thiazole aldehyde precursor, a versatile starting material for building a diverse chemical library for structure-activity relationship (SAR) studies.

c-Met Signaling Pathway and Point of Inhibition

The following diagram illustrates the major downstream signaling pathways activated by c-Met and the mechanism of action for the thiazole-based inhibitors described herein, which act as ATP-competitive inhibitors to prevent receptor autophosphorylation.

cMet_Pathway cluster_membrane Cell Membrane cluster_inhibitor Mechanism of Action cluster_downstream Downstream Signaling HGF HGF c-Met c-Met HGF->c-Met Binding & Dimerization p-c-Met Activated c-Met (pY1234/1235) c-Met->p-c-Met Autophosphorylation Adaptors GRB2, GAB1 p-c-Met->Adaptors STAT3 STAT3 Pathway p-c-Met->STAT3 Inhibitor Thiazole Inhibitor Inhibitor->c-Met Competitive Binding ATP ATP ATP->c-Met RAS_MAPK RAS/RAF/MEK/ERK Pathway Adaptors->RAS_MAPK PI3K_AKT PI3K/AKT Pathway Adaptors->PI3K_AKT Cell_Response Proliferation, Survival, Invasion, Angiogenesis RAS_MAPK->Cell_Response PI3K_AKT->Cell_Response STAT3->Cell_Response

Caption: c-Met signaling and inhibition by thiazole-based compounds.

Synthesis of Thiazole-Based c-Met Inhibitors

The synthetic route leverages the classical Hantzsch thiazole synthesis, a robust and high-yielding reaction between an α-haloketone and a thioamide.[7][8][9] In this protocol, we adapt the synthesis to start from a commercially available thiazole aldehyde, which is then elaborated to the final inhibitor.

General Synthetic Workflow

Synthesis_Workflow Start Thiazole Aldehyde (Starting Material) Step1 Step 1: Reductive Amination Start->Step1 Step2 Step 2: Amide Coupling Step1->Step2 Step3 Step 3: Purification (HPLC) Step2->Step3 Step4 Step 4: Characterization Step3->Step4 Final Final Inhibitor Compound Step4->Final

Caption: Overall workflow for inhibitor synthesis and characterization.

Protocol 2.1: Synthesis of Intermediate Amine

This protocol describes a representative reductive amination to form a key amine intermediate.

Rationale: Reductive amination is a highly efficient method for forming C-N bonds. The use of sodium triacetoxyborohydride (STAB) is advantageous as it is a mild and selective reducing agent that can be used in a one-pot procedure without the need to isolate the intermediate imine.

  • Materials:

    • 2-Formylthiazole (or substituted derivative): 1.0 eq

    • Substituted aniline (e.g., 4-fluoroaniline): 1.1 eq

    • Sodium triacetoxyborohydride (STAB): 1.5 eq

    • Dichloromethane (DCM), anhydrous

    • Acetic acid, glacial

  • Procedure:

    • To a round-bottom flask under a nitrogen atmosphere, add 2-formylthiazole (1.0 eq) and anhydrous DCM.

    • Add the substituted aniline (1.1 eq) followed by a catalytic amount of glacial acetic acid (2-3 drops).

    • Stir the mixture at room temperature for 30 minutes. The formation of the imine intermediate can be monitored by TLC.

    • Add STAB (1.5 eq) portion-wise over 15 minutes. Causality: Portion-wise addition controls the reaction rate and any potential exotherm.

    • Allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine intermediate. This product is often used in the next step without further purification.

Protocol 2.2: Amide Coupling to Final Inhibitor

This protocol details the coupling of the intermediate amine with a carboxylic acid to form the final product.

Rationale: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (hydroxybenzotriazole) is a standard and highly effective method for amide bond formation. HOBt acts as a coupling additive to suppress side reactions and minimize racemization.

  • Materials:

    • Intermediate amine from Protocol 2.1: 1.0 eq

    • Carboxylic acid (e.g., 3-methoxy-4-(pyridin-2-ylmethoxy)benzoic acid): 1.0 eq

    • EDC hydrochloride: 1.2 eq

    • HOBt: 1.2 eq

    • N,N-Diisopropylethylamine (DIPEA): 3.0 eq

    • N,N-Dimethylformamide (DMF), anhydrous

  • Procedure:

    • In a flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.

    • Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid. Self-Validation: This pre-activation step ensures efficient coupling.

    • In a separate flask, dissolve the crude amine intermediate (1.0 eq) in anhydrous DMF and add DIPEA (3.0 eq).

    • Add the amine solution to the activated carboxylic acid mixture.

    • Stir the reaction at room temperature overnight (12-16 hours).

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude final product.

Purification and Characterization

Protocol 3.1: Purification by HPLC

Rationale: Reversed-phase HPLC is the gold standard for purifying small molecule drug candidates, offering high resolution to separate the target compound from unreacted starting materials and side products.[10][11]

  • System: Preparative HPLC system with a C18 column.

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA). Causality: TFA acts as an ion-pairing agent to improve peak shape for basic compounds.[10]

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Procedure:

    • Dissolve the crude product in a minimal amount of DMSO or DMF.

    • Inject the sample onto the C18 column.

    • Elute the compound using a gradient of Mobile Phase B (e.g., 10% to 90% over 30 minutes).

    • Monitor the elution profile using a UV detector (typically at 254 nm and 280 nm).

    • Collect fractions corresponding to the main product peak.

    • Combine the pure fractions and lyophilize to remove the mobile phase, yielding the purified inhibitor as a TFA salt.

Protocol 3.2: Structural Characterization

Rationale: Confirmation of the chemical structure and purity is a critical, non-negotiable step in drug discovery. NMR spectroscopy provides detailed structural information, while high-resolution mass spectrometry (HRMS) confirms the elemental composition.[12][13]

  • ¹H and ¹³C NMR Spectroscopy:

    • Prepare the sample by dissolving ~5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆).[14]

    • Acquire ¹H and ¹³C NMR spectra.

    • Self-Validation: The spectra should be consistent with the proposed structure, with correct chemical shifts, integration values, and coupling patterns.[12][13]

  • High-Resolution Mass Spectrometry (HRMS):

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).[15]

    • Analyze using an ESI-TOF or Orbitrap mass spectrometer.

    • Self-Validation: The measured mass of the [M+H]⁺ ion should be within 5 ppm of the calculated theoretical mass.

Biological Evaluation: In Vitro Assays

Protocol 4.1: Biochemical c-Met Kinase Inhibition Assay

Rationale: A cell-free biochemical assay is essential to determine the direct inhibitory effect of the compound on the target kinase activity, independent of cellular factors. The ADP-Glo™ assay is a robust, luminescence-based method that measures the amount of ADP produced during the kinase reaction, which directly correlates with kinase activity.[16][17]

  • Materials:

    • Recombinant human c-Met kinase domain (BPS Bioscience or similar).

    • Poly(Glu, Tyr) 4:1 substrate.

    • ATP.

    • ADP-Glo™ Kinase Assay Kit (Promega).

    • Synthesized inhibitor compound.

  • Procedure:

    • Prepare serial dilutions of the thiazole inhibitor in assay buffer containing DMSO. The final DMSO concentration should not exceed 1%.

    • In a 96-well plate, add 5 µL of the inhibitor dilution or vehicle control (for 0% and 100% activity).

    • Add 20 µL of a master mix containing kinase assay buffer, ATP (at Kₘ concentration), and the poly(Glu, Tyr) substrate.

    • To initiate the reaction, add 25 µL of diluted recombinant c-Met kinase.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

    • Convert the generated ADP to ATP by adding 50 µL of Kinase Detection Reagent. Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a plate reader.

    • Data Analysis: Convert luminescence readings to percent inhibition relative to controls. Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 4.2: Cellular c-Met Phosphorylation Assay (Western Blot)

Rationale: This assay validates that the inhibitor can enter cells and block the autophosphorylation of c-Met, confirming its on-target activity in a cellular context.[3][18]

  • Materials:

    • A cancer cell line with high c-Met expression (e.g., MKN-45 gastric cancer or EBC-1 lung cancer).

    • HGF (for ligand-stimulated phosphorylation).

    • Synthesized inhibitor.

    • Lysis buffer with protease and phosphatase inhibitors.

    • Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total c-Met.

    • HRP-conjugated secondary antibody.

  • Procedure:

    • Plate cells and allow them to adhere overnight.

    • Starve the cells in serum-free medium for 4-6 hours.

    • Pre-treat the cells with various concentrations of the thiazole inhibitor for 2 hours.

    • Stimulate the cells with HGF (e.g., 50 ng/mL) for 15 minutes (for ligand-dependent models).

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour. Causality: BSA is preferred over milk for phospho-antibody blotting to reduce background.

    • Incubate the membrane with the anti-phospho-c-Met primary antibody overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the bands using an ECL substrate.

    • Self-Validation: Strip the blot and re-probe with an anti-total c-Met antibody to confirm equal protein loading. A dose-dependent decrease in the p-c-Met signal, with no change in total c-Met, indicates specific inhibition.

Protocol 4.3: Cell Viability/Cytotoxicity Assay (MTT Assay)

Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[19][20][21] This assay determines the functional downstream consequence of c-Met inhibition.

  • Materials:

    • c-Met dependent cancer cell line (e.g., MKN-45).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization solution (e.g., DMSO or a solution of SDS in dilute HCl).

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the thiazole inhibitor for 72 hours.

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[20]

    • Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[21]

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition) value.

Data Presentation and Interpretation

Quantitative data from the assays should be summarized for clear comparison and SAR analysis.

Table 1: Representative Data for a Thiazole-Based c-Met Inhibitor Series

Compound IDc-Met IC₅₀ (nM) [Biochemical]p-c-Met Inhibition (Western Blot)MKN-45 GI₅₀ (µM) [Cell Viability]
THZ-001 15.2 ± 2.1+++0.25 ± 0.05
THZ-002 8.7 ± 1.5++++0.11 ± 0.02
THZ-003 150.6 ± 12.3+2.5 ± 0.4
Foretinib 0.9 ± 0.2++++0.08 ± 0.01

(Data are hypothetical and for illustrative purposes. Foretinib is included as a reference c-Met inhibitor.)

Interpretation: A potent inhibitor should exhibit a low nanomolar IC₅₀ in the biochemical assay, which translates to effective inhibition of c-Met phosphorylation in cells. This on-target activity should, in turn, lead to potent inhibition of cell viability in a c-Met-driven cancer cell line. A good correlation between biochemical potency and cellular activity (e.g., THZ-002) is a strong indicator of an effective, cell-permeable compound.

References

NMR and mass spectrometry analysis of 4-Chloro-2-(4-oxopiperidin-1-yl)thiazole-5-carbaldehyde products

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: Structural Elucidation of 4-Chloro-2-(4-oxopiperidin-1-yl)thiazole-5-carbaldehyde

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its substituted thiazole core is a prevalent scaffold in a wide array of biologically active molecules.[1][2] Accurate and unambiguous structural confirmation of this molecule and its analogs is paramount for understanding structure-activity relationships, ensuring patentability, and meeting regulatory requirements. This application note provides a comprehensive guide to the analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), offering detailed protocols and interpretation strategies for researchers, scientists, and drug development professionals.

The causality behind employing both NMR and MS lies in their complementary nature. NMR spectroscopy provides detailed information about the chemical environment and connectivity of atoms within the molecule, establishing the carbon-hydrogen framework. In contrast, mass spectrometry offers precise molecular weight information and fragmentation patterns, which confirm the elemental composition and help piece together the molecular puzzle.[3][4][][6]

Experimental Protocols

I. Sample Preparation

A. NMR Sample Preparation

The choice of solvent is critical for successful NMR analysis.[7][8] this compound is a polar aprotic molecule, making deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) suitable solvents.[9][10][11] DMSO-d₆ is often preferred for its ability to dissolve a wide range of polar compounds.[7][9]

Protocol:

  • Weigh approximately 5-10 mg of the purified compound.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

  • Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[12]

  • Cap the NMR tube securely.

B. Mass Spectrometry Sample Preparation (Electrospray Ionization - ESI)

Electrospray ionization is a soft ionization technique ideal for polar molecules like the target compound.[13][14][15] Proper sample preparation is crucial to avoid signal suppression and instrument contamination.[16][17][18]

Protocol:

  • Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL in a high-purity solvent such as methanol or acetonitrile.[16]

  • From the stock solution, prepare a dilute working solution with a final concentration of 1-10 µg/mL in a solvent system compatible with ESI-MS, such as 50:50 acetonitrile:water with 0.1% formic acid.[13][16] The acid helps in the protonation of the analyte in positive ion mode.

  • Filter the final solution using a 0.22 µm syringe filter to remove any particulates that could clog the MS system.[13][16]

  • Transfer the filtered solution to an appropriate autosampler vial.[17]

II. NMR Spectroscopic Analysis

A suite of NMR experiments is necessary for the complete structural elucidation of this compound.[19]

A. 1D NMR: ¹H, ¹³C, and DEPT-135
  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling.

  • ¹³C NMR: Shows the number of different types of carbon atoms.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups. CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative.[20][21][22] Quaternary carbons are not observed in DEPT-135 spectra.

B. 2D NMR: COSY, HSQC, and HMBC
  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.[23]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly attached proton and carbon atoms.[23]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for identifying quaternary carbons and piecing together molecular fragments.[24][25][26][27]

III. Mass Spectrometry Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of the molecule.[3][4][28]

  • Full Scan MS: To determine the molecular weight of the compound.

  • Tandem MS (MS/MS): To induce fragmentation of the molecular ion and analyze the resulting fragment ions, providing structural information.

Data Interpretation and Results

I. Predicted NMR Data

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound.

Atom Number ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) DEPT-135
1' (Piperidine N)-Quaternary-
2', 6' (Piperidine CH₂)~3.8-4.0~45-50Negative
3', 5' (Piperidine CH₂)~2.6-2.8~35-40Negative
4' (Piperidine C=O)-~205-210-
2 (Thiazole C)-~165-170-
4 (Thiazole C-Cl)-~130-135-
5 (Thiazole C-CHO)-~140-145-
Aldehyde H~9.8-10.0--
Aldehyde C-~185-190Positive (CH)
II. 2D NMR Connectivity
  • COSY: Cross-peaks are expected between the protons on C2' and C3', and C5' and C6' of the piperidine ring.

  • HSQC: Correlations will be observed between the protons and their directly attached carbons (e.g., H2'/C2', H3'/C3', etc., and the aldehyde proton to its carbon).

  • HMBC: Key correlations for structural confirmation include:

    • Protons at C2' and C6' to the thiazole carbon at C2.

    • Protons at C2' and C6' to the piperidine carbonyl at C4'.

    • Aldehyde proton to the thiazole carbons at C4 and C5.[29]

III. Predicted Mass Spectrometry Data

The molecular formula for this compound is C₉H₉ClN₂O₂S.

Ion Expected m/z (Monoisotopic)
[M+H]⁺245.0101
[M+Na]⁺267.0020

Expected Fragmentation Pattern: The thiazole ring is known to be relatively stable, while fragmentation may occur at the piperidine ring or through the loss of the aldehyde group.[30][31][32][33] Common fragmentation pathways could involve the loss of CO, Cl, or cleavage of the piperidine ring.

Visualization of Workflows and Structures

G Final_Structure Final Structure Elucidation NMR_Structure_Confirmation NMR_Structure_Confirmation NMR_Structure_Confirmation->Final_Structure MS_Formula_Confirmation MS_Formula_Confirmation MS_Formula_Confirmation->Final_Structure

G H2_6 H2'/H6' C2 C2 H2_6->C2 C4_carbonyl C4' (C=O) H2_6->C4_carbonyl H_aldehyde Aldehyde H C4_thiazole C4 (C-Cl) H_aldehyde->C4_thiazole C5_thiazole C5 (C-CHO) H_aldehyde->C5_thiazole

Troubleshooting

NMR Spectroscopy

  • Poor Signal/Broad Peaks: This can result from poor shimming, low sample concentration, or the presence of paramagnetic impurities.[12][34][35] Re-shim the instrument, ensure your sample is sufficiently concentrated, and check for sample purity.

  • Overlapping Peaks: If key signals overlap, try acquiring the spectrum in a different deuterated solvent (e.g., CDCl₃ or acetone-d₆) as solvent effects can alter chemical shifts.[34]

  • Sample Insolubility: If the sample does not fully dissolve, this will lead to poor quality spectra.[12] Try a different solvent or a solvent mixture. For DMSO-d₆, gentle warming can aid dissolution.

  • Locking Issues: Ensure there is a sufficient amount of deuterated solvent. If the lock signal is weak, the lock power and gain may need adjustment.[35][36]

Mass Spectrometry

  • Low Signal Intensity: This can be due to a sample concentration that is too low or too high (ion suppression), or inefficient ionization.[37][38][39] Optimize the sample concentration and consider adjusting the ESI source parameters (e.g., spray voltage, gas flow).[37]

  • Poor Reproducibility: This may indicate instability in the electrospray.[37] Check for leaks in the system and ensure a consistent flow rate.

  • Adduct Formation: The presence of sodium ([M+Na]⁺) or potassium ([M+K]⁺) adducts is common.[40] While these can be useful for confirming the molecular weight, they can also complicate the spectrum. Using high-purity solvents and plastic vials can minimize these adducts.[40]

  • Contamination: High background noise can result from a contaminated source. Regular cleaning of the ESI source is essential for maintaining sensitivity.[37]

Conclusion

The combination of 1D and 2D NMR spectroscopy with high-resolution mass spectrometry provides a robust and reliable methodology for the complete structural elucidation of this compound. By following the detailed protocols and data interpretation strategies outlined in this application note, researchers can confidently confirm the structure of this and related compounds, which is a critical step in the drug discovery and development pipeline.

References

Application Notes and Protocols: HPLC Purification of 4-Chloro-2-(4-oxopiperidin-1-yl)thiazole-5-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and development, the purity of synthesized compounds is paramount. This is particularly true for novel heterocyclic compounds like 4-Chloro-2-(4-oxopiperidin-1-yl)thiazole-5-carbaldehyde and its derivatives, which are key intermediates in the synthesis of various bioactive molecules. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the purification of these complex molecules, ensuring that downstream biological assays and clinical studies are conducted with compounds of the highest possible purity.[1][2]

This guide provides a detailed overview of HPLC purification methods tailored for this compound derivatives. We will delve into the rationale behind methodological choices, present detailed protocols, and offer insights gleaned from extensive experience in the field.

Understanding the Analyte: Key Chemical Properties

Before embarking on method development, a thorough understanding of the analyte's chemical properties is crucial. The parent compound, this compound, possesses several key features that guide the purification strategy:

  • Aromatic Thiazole Core: This provides UV absorbance, making UV detection a suitable choice for HPLC analysis.

  • Piperidine and Aldehyde Moieties: These functional groups contribute to the molecule's polarity.

  • Potential for Chirality: Depending on the specific derivatives, chiral centers may be present, necessitating chiral separation techniques.[3][4]

The interplay of these structural features dictates the compound's solubility, polarity, and interaction with different stationary phases, forming the basis for selecting the appropriate HPLC method.

HPLC Method Development: A Strategic Approach

The goal of HPLC method development is to achieve optimal separation of the target compound from impurities and byproducts.[5] This is a balancing act between resolution, analysis time, and solvent consumption.[6]

Choosing the Right Mode: Reversed-Phase vs. Normal-Phase

For compounds like the this compound derivatives, which possess moderate polarity, Reversed-Phase HPLC (RP-HPLC) is typically the method of choice.[7][8] In RP-HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of water and acetonitrile or methanol). This allows for good retention and separation of a wide range of organic molecules.[8][9]

While Normal-Phase HPLC can be advantageous for certain isomers, RP-HPLC generally offers better reproducibility and is more amenable to the aqueous conditions often used for dissolving polar to moderately polar samples.[10]

The Method Development Workflow

A systematic approach to method development is key to achieving a robust and efficient purification protocol.

HPLC_Method_Development cluster_prep Phase 1: Initial Screening cluster_optimization Phase 2: Optimization cluster_scaleup Phase 3: Preparative Scale-Up Analyte_Characterization Analyte Characterization (Polarity, Solubility, UV Spectra) Column_Screening Column Screening (C18, C8, Phenyl) Analyte_Characterization->Column_Screening informs Mobile_Phase_Screening Mobile Phase Screening (ACN/H2O, MeOH/H2O) Column_Screening->Mobile_Phase_Screening dictates Gradient_Optimization Gradient Optimization (Slope, Time) Mobile_Phase_Screening->Gradient_Optimization leads to Flow_Rate_Tuning Flow Rate & Temperature Tuning Gradient_Optimization->Flow_Rate_Tuning Additive_Selection Mobile Phase Additive (TFA, Formic Acid) Flow_Rate_Tuning->Additive_Selection Loading_Study Loading Study Additive_Selection->Loading_Study finalizes analytical method for Fraction_Collection Fraction Collection Strategy Loading_Study->Fraction_Collection Purity_Analysis Purity Analysis of Fractions Fraction_Collection->Purity_Analysis

Caption: A systematic workflow for HPLC method development and scale-up.

Generic Reversed-Phase HPLC Purification Protocol

This protocol provides a starting point for the purification of this compound derivatives. Optimization will be necessary based on the specific properties of the target molecule and the impurity profile.

Sample Preparation
  • Dissolve the crude sample in a suitable solvent. Dimethyl sulfoxide (DMSO) is often a good initial choice due to its strong solubilizing power. However, for preparative HPLC, it is preferable to use a solvent that is also present in the mobile phase, such as acetonitrile or methanol, to avoid solvent effects that can distort peak shape.

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column or system.

HPLC System and Conditions
ParameterRecommended Starting ConditionsRationale
Column C18, 5 µm, 4.6 x 250 mm (analytical) / 21.2 x 250 mm (preparative)C18 is a versatile stationary phase that provides good retention for a wide range of organic molecules. The 5 µm particle size offers a good balance of efficiency and backpressure.[8][9]
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a common mobile phase additive that helps to protonate silanol groups on the stationary phase, reducing peak tailing, and improves ionization for MS detection.[7][11]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in RP-HPLC, offering low viscosity and good UV transparency.
Gradient 10-90% B over 20 minutesA broad gradient is a good starting point for scouting runs to determine the approximate elution conditions of the target compound and impurities.[5]
Flow Rate 1.0 mL/min (analytical) / 20 mL/min (preparative)These are typical flow rates for the respective column dimensions.
Detection UV at 254 nm and 280 nmThe aromatic thiazole core is expected to have strong absorbance in this range. A Diode Array Detector (DAD) is highly recommended to monitor peak purity.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.

Purification Workflow

HPLC_Purification_Workflow Start Crude Sample Sample_Prep Sample Preparation (Dissolution & Filtration) Start->Sample_Prep Analytical_Run Analytical HPLC Run (Method Scouting) Sample_Prep->Analytical_Run Method_Optimization Method Optimization (Gradient, Flow Rate) Analytical_Run->Method_Optimization Preparative_Run Preparative HPLC Run (Scale-Up) Method_Optimization->Preparative_Run Fraction_Collection Fraction Collection (Peak-Based) Preparative_Run->Fraction_Collection Purity_Analysis Purity Analysis of Fractions (Analytical HPLC, LC-MS) Fraction_Collection->Purity_Analysis Solvent_Removal Solvent Removal (Lyophilization/Evaporation) Purity_Analysis->Solvent_Removal Pool Pure Fractions End Pure Compound Solvent_Removal->End

Caption: A step-by-step workflow for the purification of a target compound using HPLC.

Post-Purification Analysis
  • Purity Assessment: Analyze the collected fractions using the optimized analytical HPLC method to determine their purity.

  • Identity Confirmation: Confirm the identity of the purified compound using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Chiral Purification Considerations

If the this compound derivative contains one or more stereocenters, a chiral separation will be necessary to isolate the individual enantiomers or diastereomers.[3][4][12]

Chiral Stationary Phases (CSPs)

Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of a wide range of chiral compounds, including those with piperidine moieties.[3][4]

Mobile Phase for Chiral Separations

Normal-phase chromatography, using mobile phases such as hexane/isopropanol or hexane/ethanol, is commonly employed for chiral separations on polysaccharide-based CSPs.[3] Small amounts of an amine additive, like diethylamine (DEA), are often added to the mobile phase to improve peak shape for basic compounds.

Example Chiral HPLC Conditions
ParameterRecommended Conditions
Column Chiralpak IA or Chiralcel OD-H (or equivalent)
Mobile Phase n-Hexane:Isopropanol (80:20 v/v) with 0.1% DEA
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 25 °C

Troubleshooting Common HPLC Purification Issues

IssuePotential Cause(s)Suggested Solution(s)
Poor Resolution Inappropriate mobile phase composition or gradient; column overloading.Optimize the gradient slope to better separate closely eluting peaks.[13] Perform a loading study to determine the maximum sample amount that can be injected without compromising resolution.[14]
Peak Tailing Secondary interactions with the stationary phase; presence of acidic silanols.Add a mobile phase modifier like trifluoroacetic acid (TFA) or formic acid.[7] For basic compounds, consider using a column with end-capping or a base-deactivated stationary phase.
Carryover Adsorption of the sample onto the injector or column.Implement a robust needle wash protocol. Inject a blank gradient run between samples.
High Backpressure Column frit blockage; precipitation of sample or buffer in the system.Filter all samples and mobile phases. If pressure remains high, reverse-flush the column (if permitted by the manufacturer).

Conclusion

The successful purification of this compound derivatives by HPLC is a critical step in the drug discovery and development process. A systematic and well-informed approach to method development, coupled with a thorough understanding of the analyte's chemical properties, is essential for achieving high purity and yield. The protocols and strategies outlined in this guide provide a solid foundation for researchers to develop robust and efficient HPLC purification methods for this important class of compounds.

References

Troubleshooting & Optimization

Technical Support Center: 4-Chloro-2-(4-oxopiperidin-1-yl)thiazole-5-carbaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4-Chloro-2-(4-oxopiperidin-1-yl)thiazole-5-carbaldehyde is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutics. Its synthesis, typically achieved via the Vilsmeier-Haack formylation of a 2-(4-oxopiperidin-1-yl)thiazole precursor, can be challenging. Low yields often arise from competing side reactions, product instability, and purification difficulties. This guide provides in-depth troubleshooting strategies and optimized protocols to help researchers overcome these common obstacles and achieve reliable, high-yielding results.

Part 1: Troubleshooting Guide for Low Yields

This section addresses the most common problems encountered during the synthesis. The primary focus is on the Vilsmeier-Haack reaction, the standard method for this transformation.[1][2][3]

Q1: The reaction shows low or no conversion of the starting material. What are the likely causes and solutions?

Answer: Low conversion is typically a result of an inactive Vilsmeier reagent or insufficient reaction activation.

  • Cause 1: Vilsmeier Reagent Degradation. The Vilsmeier reagent (a chloroiminium salt) is formed in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF).[2][3][4] This reagent is highly moisture-sensitive. Any water in the DMF or glassware will quench it, halting the reaction.

    • Solution: Always use anhydrous DMF (≤ 50 ppm water), preferably from a freshly opened bottle or a solvent purification system. Ensure all glassware is oven- or flame-dried under an inert atmosphere (Nitrogen or Argon) before use.

  • Cause 2: Insufficient Reagent Stoichiometry. Under-charging the POCl₃ or DMF will result in incomplete formation of the Vilsmeier reagent, leaving starting material unreacted.

    • Solution: Carefully control the molar equivalents. A common starting point is 1.5-2.0 equivalents of POCl₃ relative to the thiazole starting material, added to DMF (which often serves as the solvent).[5] An optimization screen is recommended (see data table below).

  • Cause 3: Reaction Temperature is Too Low. The formylation of the thiazole ring is an electrophilic aromatic substitution that requires a certain activation energy.[2] If the temperature is too low, the reaction rate will be negligible.

    • Solution: While low temperatures are often used to control side reactions, a complete lack of conversion may necessitate a gradual increase in temperature. Monitor the reaction by Thin Layer Chromatography (TLC) every hour while slowly warming from 0 °C to room temperature, and if necessary, to 40-50 °C.

Q2: My TLC shows the formation of the product, but it's accompanied by multiple side products, leading to a low isolated yield. How can I improve selectivity?

Answer: The formation of multiple byproducts is a classic sign of incorrect stoichiometry or excessive reaction temperature, leading to undesired reactions.

  • Cause 1: Reaction Temperature is Too High. High temperatures can promote side reactions, such as diformylation or reaction at other positions on the heterocyclic core.[1]

    • Solution: Maintain strict temperature control. The addition of POCl₃ to DMF is exothermic and should always be done at 0 °C or below.[5] Similarly, the addition of the thiazole substrate to the pre-formed Vilsmeier reagent should be performed slowly at low temperatures to manage the reaction exotherm and improve selectivity for C-5 formylation.[1]

  • Cause 2: Reaction on the Piperidone Ring. The ketone in the 4-oxopiperidine moiety can potentially react with the Vilsmeier reagent to form a vinyl chloride or other byproducts, especially under harsh conditions.

    • Solution: Use the minimum effective amount of Vilsmeier reagent (start optimization at ~1.5 equivalents) and maintain low temperatures. A milder formylating agent could be explored if this issue persists, though this would be a significant deviation from the standard protocol.

  • Cause 3: Chlorination at Undesired Positions. The Vilsmeier-Haack reaction is known to sometimes cause chlorination in addition to formylation. The "4-Chloro" in the target molecule's name is likely installed during this step. However, over-chlorination or chlorination at the wrong site can occur.

    • Solution: Precise control over POCl₃ stoichiometry is critical. Using more than ~2.0 equivalents can increase the risk of unwanted side reactions.

Q3: I get a good crude yield, but the product decomposes during aqueous workup or column chromatography. How can I improve stability and purification?

Answer: Heterocyclic aldehydes can be sensitive to pH, heat, and silica gel.[6] The iminium salt intermediate formed during the reaction must be carefully hydrolyzed to the aldehyde.

  • Cause 1: Harsh Hydrolysis/Workup. The hydrolysis of the intermediate iminium salt is a critical step.[2] Using strong acids or bases, or allowing the temperature to rise significantly during quenching, can lead to decomposition.

    • Solution: Quench the reaction by pouring it slowly onto a vigorously stirred mixture of ice and a saturated sodium bicarbonate or sodium acetate solution. This controls the exotherm and buffers the pH to a mildly basic or neutral state, which is generally safer for aldehydes.[6]

  • Cause 2: Acidity of Silica Gel. Silica gel is inherently acidic and can cause degradation of sensitive aldehydes during column chromatography. Streaking on the TLC plate is often an indicator of this issue.

    • Solution 1: Neutralize the silica gel before use. Prepare a slurry of silica gel in your desired eluent and add 1-2% triethylamine or pyridine. Mix well and then pack the column. This will neutralize the acidic sites.

    • Solution 2: Consider alternative stationary phases. Neutral alumina can be a good alternative for purifying sensitive compounds.[7] Alternatively, reversed-phase chromatography (C18) may be an option if the product has sufficient polarity.

  • Cause 3: Oxidation to Carboxylic Acid. Aldehydes are prone to air oxidation, forming the corresponding carboxylic acid, a common impurity.[6]

    • Solution: After purification, store the final product under an inert atmosphere (argon or nitrogen) at a low temperature (0-8 °C) to minimize oxidation.[8]

Part 2: Key Reaction Workflow & Optimization

A successful synthesis relies on a logical workflow from reagent preparation to final purification.

Vilsmeier-Haack Reaction Troubleshooting Flowchart

G cluster_problems Problem Identification cluster_solutions Corrective Actions start Low Yield Observed tlc Analyze Crude Reaction TLC start->tlc p1 High Starting Material (SM) tlc->p1 Low Conversion p2 Multiple Side Products tlc->p2 Poor Selectivity p3 Product Streaking / Decomposition tlc->p3 Purification Issue s1 Check Reagent Quality (Anhydrous DMF) Increase Temperature Incrementally Verify Stoichiometry (1.5-2.0 eq POCl3) p1->s1 s2 Lower Reaction Temperature (0 °C) Slow Substrate Addition Optimize POCl3 Stoichiometry p2->s2 s3 Use Buffered Workup (NaHCO3) Neutralize Silica Gel (Et3N) Store Product Cold & Inert p3->s3

Caption: Troubleshooting decision tree for low-yield Vilsmeier-Haack reactions.

Reaction Optimization Data

A Design of Experiments (DoE) approach can efficiently optimize reaction conditions. Below is a sample data table illustrating the impact of key variables.

EntryPOCl₃ (Equivalents)Temperature (°C)Reaction Time (h)Yield (%)Observations
11.225635%High SM remaining
22.025665%Good conversion, some side products
32.00 → 25878% Clean conversion, minimal byproducts
42.050455%Faster, but more impurities formed
53.00 → 25860%Significant byproduct formation

Part 3: Optimized Experimental Protocol

This protocol incorporates best practices derived from the troubleshooting guide.

Objective: To synthesize this compound from 2-(4-oxopiperidin-1-yl)thiazole.

Materials:

  • 2-(4-oxopiperidin-1-yl)thiazole (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃) (2.0 eq)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Triethylamine (Et₃N)

  • Silica Gel

  • Ethyl Acetate, Hexanes (for chromatography)

Procedure:

  • Vilsmeier Reagent Preparation:

    • To a flame-dried three-neck flask under a nitrogen atmosphere, add anhydrous DMF (approx. 5 mL per 1 mmol of substrate).

    • Cool the flask to 0 °C in an ice bath.

    • Add POCl₃ (2.0 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Stir the resulting pale-yellow solution at 0 °C for 30 minutes.

  • Formylation Reaction:

    • Dissolve the 2-(4-oxopiperidin-1-yl)thiazole (1.0 eq) in a minimal amount of anhydrous DMF.

    • Add the substrate solution dropwise to the cold Vilsmeier reagent over 20 minutes.

    • After addition is complete, stir the reaction at 0 °C for 1 hour.

    • Allow the mixture to warm to room temperature and stir for an additional 6-8 hours. Monitor progress by TLC (e.g., 30% Ethyl Acetate in Hexanes).

  • Workup and Quenching:

    • Once the reaction is complete, cool the flask back to 0 °C.

    • In a separate large beaker, prepare a vigorously stirred mixture of crushed ice and saturated NaHCO₃ solution.

    • Slowly and carefully pour the reaction mixture into the ice/bicarbonate slurry. Caution: This is an exothermic quench that releases gas.

    • Stir the resulting mixture for 30-60 minutes until the hydrolysis is complete. A precipitate (the crude product) should form.

  • Extraction and Isolation:

    • Extract the aqueous slurry with dichloromethane (3 x volumes).

    • Combine the organic layers, wash with water, then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Prepare a silica gel slurry in 10% ethyl acetate/hexanes containing 1% triethylamine.

    • Pack a column with the neutralized slurry.

    • Load the crude product (adsorbed onto a small amount of silica) onto the column.

    • Elute with a gradient of ethyl acetate in hexanes to isolate the pure product.

    • Combine pure fractions and remove the solvent under reduced pressure to yield the title compound as a solid.

Part 4: Frequently Asked Questions (FAQs)

  • Q: What is the CAS number for the target compound?

    • A: The CAS number is 914348-62-2.[9]

  • Q: What are the typical storage conditions for thiazole aldehydes?

    • A: Thiazole aldehydes should be stored in a cool, dry place, typically at 0-8°C, under an inert atmosphere to prevent oxidation and degradation.[8]

  • Q: Can I use other formylating agents besides POCl₃/DMF?

    • A: While the Vilsmeier-Haack reaction is standard, other methods for formylating heterocycles exist, such as the Duff reaction or lithiation followed by quenching with DMF.[10][11] However, these may require significant re-optimization and may not be compatible with the substrate's functional groups. The Vilsmeier-Haack reaction remains the most efficient and well-documented method for this class of compounds.[12]

  • Q: My starting material, 2-(4-oxopiperidin-1-yl)thiazole, is not commercially available. How can I synthesize it?

    • A: A common route is the Hantzsch thiazole synthesis, reacting a suitable α-haloketone with a thiourea derivative of 4-oxopiperidine. This multi-step synthesis should be planned and executed before attempting the final formylation step.

References

Technical Support Center: Synthesis of 4-Chloro-2-(4-oxopiperidin-1-yl)thiazole-5-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers engaged in the synthesis of 4-Chloro-2-(4-oxopiperidin-1-yl)thiazole-5-carbaldehyde and its analogues. These compounds are valuable intermediates in medicinal chemistry, and their successful synthesis requires careful control of reaction conditions to mitigate common side reactions. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established chemical principles.

Overview of the Core Synthetic Strategy

The most common and logical pathway to the target compound involves a two-stage process:

  • Hantzsch Thistle Synthesis: Formation of the core 2-substituted aminothiazole ring by condensing an appropriate thiourea derivative with an α-halocarbonyl compound.

  • Vilsmeier-Haack Formylation: Introduction of the carbaldehyde group (-CHO) at the electron-rich C5 position of the thiazole ring using the Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

While seemingly straightforward, each stage presents unique challenges that can lead to significant yield loss and complex purification issues. This guide will dissect these challenges and provide robust solutions.

Synthetic_Workflow A 1-(4-oxopiperidin-1-yl)thiourea C Hantzsch Thiazole Synthesis A->C B 1,3-Dichloroacetone B->C D 2-(4-oxopiperidin-1-yl)amino-4-chloromethylthiazole (Intermediate I) C->D Cyclocondensation E Vilsmeier-Haack Formylation (POCl3, DMF) D->E Electrophilic Substitution F This compound (Final Product) E->F

Caption: High-level overview of the synthetic pathway.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted as a direct Q&A to address specific experimental failures.

Stage 1: Hantzsch Thiazole Synthesis

Question: My yield of the thiazole intermediate is consistently low, and TLC shows multiple spots.

Answer: Low yields in the Hantzsch synthesis often stem from side reactions involving the α-haloketone or instability of the thioamide starting material.[1]

  • Causality: The α-haloketone (e.g., 1,3-dichloroacetone) is highly reactive and can undergo self-condensation or dehalogenation under basic or prolonged heating conditions. The thiourea derivative itself might not be completely stable over long reaction times at elevated temperatures.

  • Solutions:

    • Temperature Control: Begin the reaction at a lower temperature (e.g., 0-10 °C) to control the initial exothermic nucleophilic attack, then slowly warm to a moderate temperature (e.g., 40-60 °C) for the cyclization and dehydration steps. Avoid aggressive refluxing unless necessary.

    • Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of the thiourea derivative. This ensures the more expensive or sensitive α-haloketone is consumed efficiently.[2]

    • Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). The reaction is often complete within a few hours. Over-extending the reaction time can lead to byproduct formation.

    • pH Control: The reaction is typically run under neutral to slightly acidic conditions. If your thiourea is used as a salt, a mild base (e.g., NaHCO₃ or NaOAc) may be needed to free the nucleophile, but excess base should be avoided.

Stage 2: Vilsmeier-Haack Formylation

This step is the most frequent source of difficulty. The Vilsmeier reagent (chlorodimethyliminium salt) is a powerful electrophile, but its reactivity must be carefully managed.[3]

Question: The formylation reaction is incomplete. TLC analysis shows a significant amount of unreacted thiazole starting material.

Answer: This is a classic issue of insufficient activation or reagent stoichiometry.

  • Causality: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[4] The thiazole ring, while electron-rich, requires a sufficiently potent electrophile. The concentration and availability of the Vilsmeier reagent are critical.

  • Solutions:

    • Reagent Equivalents: Ensure you are using a sufficient excess of the Vilsmeier reagent. A common starting point is 1.5 to 3.0 equivalents of both POCl₃ and DMF relative to the thiazole substrate.

    • Order of Addition: The Vilsmeier reagent should be pre-formed before adding the substrate. Add POCl₃ dropwise to an ice-cold solution of DMF. A thick, white salt (the Vilsmeier reagent) should form. Allow it to stir for 15-30 minutes before adding the thiazole intermediate, usually dissolved in a small amount of DMF or a chlorinated solvent.

    • Temperature Profile: While pre-formation is done at 0 °C, the formylation reaction itself often requires heating. After substrate addition, slowly raise the temperature to 60-80 °C and monitor by TLC until the starting material is consumed.

Question: I've isolated a major byproduct that is not my desired aldehyde. What could it be?

Answer: Several side reactions are possible, depending on the specific structure of your derivative and the reaction conditions.

  • Side Reaction 1: Diformylation or Over-chlorination:

    • Causality: Excessive reagent concentration, high temperatures, or prolonged reaction times can lead to a second formylation or chlorination event. The Vilsmeier reagent can also act as a chlorinating agent.[4]

    • Identification: Mass spectrometry will show a product with a mass increase corresponding to an additional CHO group (+28 Da) or the replacement of a proton with chlorine (+34 Da).

    • Prevention: Use the minimum necessary equivalents of the Vilsmeier reagent. Monitor the reaction closely and stop it as soon as the starting material is consumed. Lowering the reaction temperature can increase selectivity.

  • Side Reaction 2: Reaction with the Piperidine Ring:

    • Causality: The 4-oxopiperidine moiety contains a ketone. The Vilsmeier reagent can react with enolizable ketones to form β-chloro vinyl aldehydes.

    • Identification: ¹H NMR will show new vinyl protons and the disappearance of the characteristic α-protons of the piperidone ring.

    • Prevention: This is a challenging problem. One advanced strategy is to protect the ketone as a ketal (e.g., using ethylene glycol) before the Vilsmeier-Haack reaction and deprotect it afterward. However, optimizing for kinetic control (lower temperatures, shorter times) is often sufficient.

Vilsmeier_Side_Reactions sub Thiazole Intermediate prod Desired Product (5-formylthiazole) sub->prod C5 Attack (Desired Pathway) side1 Diformylated Product sub->side1 Excess Reagent/ High Temp side2 β-Chloro Vinyl Aldehyde (on Piperidone Ring) sub->side2 Attack on Ketone vr Vilsmeier Reagent (POCl3 + DMF) vr->prod vr->side1 vr->side2 side3 Decomposition Products (Tar) vr->side3 Moisture/ High Temp

Caption: Potential reaction pathways in the Vilsmeier-Haack step.

Question: The reaction mixture turned into a dark, intractable tar after heating. How can I prevent this and purify my product?

Answer: This indicates decomposition, a common issue with Vilsmeier-Haack reactions.[5]

  • Causality: The Vilsmeier reagent and the intermediate iminium salt formed on the thiazole ring are highly reactive and sensitive to moisture and excessive heat. Uncontrolled exotherms or the presence of water can lead to rapid polymerization and decomposition.

  • Prevention & Purification:

    • Anhydrous Conditions: Ensure all glassware is oven-dried and reagents (especially DMF) are anhydrous. Conduct the reaction under an inert atmosphere (Nitrogen or Argon).

    • Controlled Heating: Use an oil bath for uniform and controlled heating. Do not heat too rapidly.

    • Careful Workup: The workup is critical. After the reaction is complete, cool the mixture in an ice bath before quenching. Quench by slowly pouring the reaction mixture onto crushed ice or into a cold, saturated solution of sodium bicarbonate or sodium acetate. This hydrolysis of the intermediate iminium salt must be done at low temperatures to prevent decomposition.

    • Purification: The crude product obtained after workup will likely be impure. Column chromatography on silica gel is usually required. A gradient elution system starting with a non-polar solvent (e.g., hexanes or dichloromethane) and gradually increasing the polarity with ethyl acetate or methanol is effective for separating the product from polar impurities and baseline tar.

Frequently Asked Questions (FAQs)

Q1: What is the precise role of POCl₃ and DMF? A: DMF acts as the source for the formyl group. POCl₃ is a powerful Lewis acid and dehydrating agent that activates the amide oxygen of DMF, facilitating the formation of the electrophilic chlorodimethyliminium salt, known as the Vilsmeier reagent.[3]

Q2: Are there any alternatives to POCl₃? A: Yes, other reagents like oxalyl chloride or thionyl chloride can be used with DMF to generate the Vilsmeier reagent. However, POCl₃ is the most common, cost-effective, and well-documented reagent for this purpose.[4]

Q3: How do I best monitor the reaction's progress? A: Thin Layer Chromatography (TLC) is the most effective method. Use a solvent system that provides good separation between your starting material and the more polar aldehyde product (e.g., 50% Ethyl Acetate in Hexanes). Stain with potassium permanganate or iodine to visualize the spots if they are not UV-active. The reaction is complete when the starting material spot has disappeared.

Q4: My final aldehyde product seems unstable and discolors over time. What are the best storage conditions? A: Aromatic aldehydes, especially those on electron-rich heterocyclic rings, can be susceptible to air oxidation, forming the corresponding carboxylic acid. Store the purified solid product in a tightly sealed vial under an inert atmosphere (argon or nitrogen), protected from light, and at low temperatures (-20 °C is ideal for long-term storage).

Validated Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is a representative example. Actual quantities should be adjusted based on the specific molecular weight of your thiazole intermediate.

Reagents & Equipment:

  • 2-(4-oxopiperidin-1-yl)amino-4-chloromethylthiazole (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃) (2.0 eq)

  • Dichloromethane (DCM, anhydrous)

  • Crushed Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Oven-dried, three-neck round-bottom flask with magnetic stirrer, dropping funnel, and nitrogen inlet.

Procedure:

  • Reagent Pre-formation: In the three-neck flask under a nitrogen atmosphere, add anhydrous DMF (approx. 5 mL per gram of substrate). Cool the flask to 0 °C in an ice-water bath.

  • Add POCl₃ (2.0 eq) dropwise to the cold DMF via the dropping funnel over 15-20 minutes. Maintain the internal temperature below 10 °C. A thick white precipitate of the Vilsmeier reagent may form.

  • Allow the mixture to stir at 0 °C for an additional 20 minutes after the addition is complete.

  • Substrate Addition: Dissolve the thiazole intermediate (1.0 eq) in a minimal amount of anhydrous DCM or DMF and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition, remove the ice bath and slowly warm the reaction mixture to 70 °C using an oil bath.

  • Monitoring: Monitor the reaction progress every 30-60 minutes by TLC. The reaction is typically complete in 2-4 hours.

  • Workup (Crucial Step): Once the starting material is consumed, immediately cool the flask back down to 0 °C. In a separate large beaker, prepare a mixture of crushed ice and saturated NaHCO₃ solution.

  • Slowly and carefully pour the reaction mixture onto the ice/bicarbonate slurry with vigorous stirring. Caution: This is an exothermic quench. Control the rate of addition to prevent excessive foaming and temperature increase.

  • Stir the resulting slurry for 30-60 minutes. A solid precipitate of the crude product should form.

  • Isolation & Purification: Collect the crude solid by vacuum filtration, washing thoroughly with cold water and then a small amount of cold diethyl ether or hexanes.

  • Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 70%).

  • Combine the pure fractions, remove the solvent under reduced pressure, and dry the final product under high vacuum. Characterize by ¹H NMR, ¹³C NMR, and HRMS.

Data Summary Table: Optimizing Reaction Conditions

The following table summarizes typical outcomes based on varied Vilsmeier-Haack reaction parameters.

ParameterCondition A (Standard)Condition B (Aggressive)Condition C (Mild)Expected Outcome
POCl₃ Equiv. 2.04.01.5Higher equivalents can drive the reaction but risk side products.
Temperature 70 °C100 °C50 °CHigh temps risk decomposition; mild temps may be too slow.
Time 3 hours6 hours6 hoursMonitor by TLC; do not run longer than necessary.
Yield 60-75%20-40%30-50%Condition A is optimal. Condition B leads to tar. Condition C results in incomplete conversion.
Key Byproduct Minor impuritiesSignificant decompositionUnreacted starting materialHighlights the importance of a balanced condition set.

References

Part 1: Initial Diagnosis & Frequently Asked Questions (FAQs)

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Purification of Polar Thiazole Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting and frequently asked questions (FAQs) to address the specific challenges encountered during the purification of polar thiazole-containing compounds. Given their unique electronic properties and basicity, these molecules demand specialized strategies to achieve high purity.

This section addresses the most common initial challenges researchers face.

Q1: Why is my polar thiazole compound streaking or tailing so badly on my silica gel column?

A1: This is the most frequent issue and is primarily caused by strong, undesirable secondary interactions between the basic nitrogen atom(s) on the thiazole ring and acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2] These interactions lead to a mixed-mode retention mechanism (hydrophilic interaction and ion exchange), causing the compound to move unevenly through the column, resulting in significant peak tailing.[2][3] At a mobile phase pH above ~3, these silanol groups become ionized (Si-O⁻), creating strong electrostatic interactions with the protonated, positively charged thiazole.[4][5]

Q2: I have very poor or no retention of my thiazole derivative on a standard C18 reverse-phase column. What's happening?

A2: Highly polar compounds, including many thiazole derivatives, often have insufficient hydrophobicity to interact effectively with the non-polar C18 stationary phase.[6][7][8] As a result, they travel with the polar mobile phase front and elute in or near the solvent void volume, preventing any meaningful separation.[6]

Q3: What is Hydrophilic Interaction Liquid Chromatography (HILIC), and why is it recommended for polar thiazoles?

A3: HILIC is a powerful chromatographic technique ideal for separating highly polar compounds that are poorly retained in reverse-phase chromatography.[6][9][10] It utilizes a polar stationary phase (like silica, diol, or amide) and a mobile phase with a high concentration of a water-miscible organic solvent (e.g., acetonitrile) and a small amount of water.[6] This creates a water-enriched layer on the stationary phase surface, into which polar analytes like thiazoles can partition, leading to effective retention and separation.[9]

Part 2: Troubleshooting Guides for Common Purification Problems

This section provides in-depth, step-by-step solutions to specific experimental failures.

Issue 1: Severe Peak Tailing and Low Recovery in Normal-Phase (Silica Gel) Chromatography

Underlying Cause: As diagnosed in the FAQ, the root cause is the strong interaction between the basic thiazole and acidic silica surface silanols.[2][11] This can lead to both poor peak shape and irreversible adsorption, which results in low recovery.

The diagram below illustrates the strong electrostatic interaction that causes peak tailing.

G cluster_silica Silica Gel Surface cluster_thiazole Polar Thiazole Compound Silanol Acidic Silanol Group (Si-O⁻ H⁺) Thiazole Thiazole Ring (Basic Nitrogen) Thiazole->Silanol Strong Secondary Interaction (Causes Tailing) N_atom N:

Caption: Mechanism of peak tailing on silica gel.

  • Mobile Phase Modification (First-Line Approach):

    • Action: Add a basic modifier to your mobile phase to compete with your thiazole for the active silanol sites.[12][13]

    • Procedure: Prepare your eluent (e.g., Dichloromethane/Methanol) and add 0.5-2% triethylamine (TEA) or 0.5-2% of a concentrated ammonium hydroxide solution.

    • Rationale: The "sacrificial" base will occupy the acidic silanol sites, allowing your thiazole compound to elute more symmetrically.[2][12]

  • Stationary Phase Deactivation (For Flash Chromatography):

    • Action: Neutralize the silica gel in your packed column before loading the sample.[14]

    • Procedure:

      • Dry pack your flash column with silica gel.

      • Prepare a flush solvent identical to your initial eluent but containing 1-2% triethylamine.[14]

      • Wash the column with 2-3 column volumes of this deactivating solvent.

      • Equilibrate the column with 2-3 column volumes of your starting mobile phase (without the modifier) to remove excess base.

      • Load your sample and begin the purification.

    • Rationale: This pre-treatment passivates the most aggressive acidic sites, preventing on-column degradation and improving peak shape.

  • Switching the Stationary Phase (If Modification Fails):

    • Action: Move away from standard silica to a less acidic or basic stationary phase.

    • Options:

      • Alumina (Basic or Neutral): Often an excellent choice for basic compounds.[15][16]

      • Amine-functionalized Silica (NH2-Silica): Provides a less acidic surface and different selectivity.[15][17]

      • Reversed-Phase C18 Silica: If the compound has some hydrophobic character, this can be an option, but it often leads to Issue 2.

Modifier/Stationary PhaseTypical Concentration/TypeUse Case & Rationale
Triethylamine (TEA) 0.5 - 2% v/v in eluentCompetitively blocks acidic silanol sites, reducing tailing for basic compounds.[12][14]
Ammonium Hydroxide 0.5 - 2% v/v in eluentA volatile alternative to TEA, useful when TEA is difficult to remove post-purification.[16]
Alumina Basic or Neutral GradeAn alternative stationary phase that lacks acidic silanols, ideal for acid-sensitive or very basic compounds.[15]
Amine (NH2) Silica Bonded PhaseProvides a basic surface character, mitigating interactions that cause tailing on standard silica.[17]
Issue 2: Poor or No Retention in Reversed-Phase (RP) Chromatography

Underlying Cause: The thiazole compound is too polar (hydrophilic) and has minimal affinity for the non-polar (hydrophobic) C18 stationary phase.[6]

G Start Problem: No Retention on C18 CheckPolarity Is the compound ionizable? Start->CheckPolarity AdjustpH Adjust mobile phase pH to suppress ionization CheckPolarity->AdjustpH Yes UseAqueous Use a 100% aqueous mobile phase (requires compatible column) CheckPolarity->UseAqueous No SwitchMode Switch to an alternative chromatography mode AdjustpH->SwitchMode Still no retention UseAqueous->SwitchMode Still no retention HILIC HILIC: Best for highly polar compounds SwitchMode->HILIC MixedMode Mixed-Mode Chromatography: Combines RP and Ion-Exchange SwitchMode->MixedMode

Caption: Decision workflow for poor retention in RP-HPLC.

  • Employ Highly Aqueous Mobile Phases:

    • Action: Increase the water content of the mobile phase to maximize the polarity difference with the stationary phase.

    • Procedure: Reduce the organic solvent (acetonitrile or methanol) percentage. If possible, use a column rated for 100% aqueous mobile phases to maximize retention.[18][19]

    • Rationale: Forcing the compound out of the highly polar mobile phase can increase its interaction with the C18 chains.

  • Use a Polar-Embedded or Polar-Endcapped Column:

    • Action: Switch from a standard C18 to a column specifically designed for polar analytes.[18][20]

    • Procedure: Select a column with a polar group (e.g., amide, carbamate) embedded in the alkyl chain or at the surface.

    • Rationale: These columns are more resistant to "dewetting" in highly aqueous mobile phases and offer alternative selectivity through hydrogen bonding, which can help retain polar thiazoles.

  • Adopt HILIC (Recommended Strategy):

    • Action: Change the separation mode to HILIC for robust retention of highly polar compounds.[6][9][10]

    • Procedure:

      • Column: Use a HILIC column (e.g., bare silica, amide, diol, or zwitterionic phase).[10]

      • Mobile Phase A: High organic, typically 95% Acetonitrile / 5% Water with a buffer (e.g., 10 mM Ammonium Formate).

      • Mobile Phase B: Low organic, typically 50% Acetonitrile / 50% Water with the same buffer.

      • Gradient: Start at a high concentration of Mobile Phase A and gradually increase Mobile Phase B.

    • Rationale: HILIC is designed for this exact problem. The polar thiazole will partition into the aqueous layer on the polar stationary phase, providing excellent retention and separation based on hydrophilicity.[6]

References

Technical Support Center: Optimizing Reaction Conditions for Thiazole Aldehyde Condensations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing thiazole aldehyde condensations. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during these crucial synthetic transformations. Thiazole-containing compounds are a cornerstone in medicinal chemistry, and the successful condensation of thiazole aldehydes is a key step in the synthesis of a vast array of biologically active molecules.[1][2][3] This resource moves beyond standard protocols to offer insights into the underlying chemical principles, helping you to diagnose and resolve issues in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common condensation reactions for thiazole aldehydes?

A1: Thiazole aldehydes are versatile electrophiles for several carbon-carbon bond-forming reactions. The most frequently employed are:

  • Knoevenagel Condensation: Reaction with active methylene compounds to form α,β-unsaturated products.

  • Wittig Reaction: Olefination with phosphorus ylides to yield alkenes.

  • Horner-Wadsworth-Emmons (HWE) Reaction: A variation of the Wittig reaction using phosphonate carbanions, which often provides better stereoselectivity and easier purification.

  • Aldol Condensation: Reaction with enolates from ketones or other aldehydes, though less common for cross-condensation with thiazole aldehydes unless specific conditions are met to prevent self-condensation of the enolizable partner.[4]

Q2: How does the position of the aldehyde group on the thiazole ring affect its reactivity?

A2: The electronic nature of the thiazole ring significantly influences the reactivity of the aldehyde. The thiazole ring is generally considered electron-deficient, which can enhance the electrophilicity of the aldehyde's carbonyl carbon. The C2-position of the thiazole ring is the most electron-deficient, making a 2-formylthiazole particularly reactive towards nucleophilic attack.[5] Aldehydes at the C4 and C5 positions are also reactive, but their electrophilicity can be modulated by substituents on the ring.

Q3: My thiazole aldehyde starting material appears to be degrading during the reaction. What could be the cause?

A3: Thiazole aldehydes can be sensitive to certain reaction conditions. Under strongly basic conditions, deprotonation of the thiazole ring can occur, especially at the C2 position, leading to side reactions or decomposition.[5][6] Additionally, the thiazole nitrogen can be protonated in acidic media or alkylated, which can alter the ring's electronics and stability.[5][6] It is also crucial to ensure the purity of the starting aldehyde, as impurities can catalyze decomposition.

Q4: I am observing a complex mixture of products in my reaction. What are the likely side reactions?

A4: Common side reactions include:

  • Self-condensation: If your other reactant is an enolizable aldehyde or ketone, it can self-condense.

  • Cannizzaro-type reactions: Under strong basic conditions, the thiazole aldehyde (which lacks α-hydrogens) can undergo disproportionation.

  • Michael Addition: The product of a Knoevenagel condensation, an α,β-unsaturated compound, can undergo a subsequent Michael addition with the active methylene compound.

  • Polymerization: The vinyl thiazole products can be prone to polymerization, especially under thermal or acidic conditions.

Troubleshooting Guide: Knoevenagel Condensation

The Knoevenagel condensation is a highly effective method for forming carbon-carbon double bonds by reacting a thiazole aldehyde with an active methylene compound in the presence of a basic catalyst.

Problem 1: Low or No Yield of the Desired Condensation Product

Potential Cause Explanation & Troubleshooting Steps
Insufficiently Active Methylene Compound The pKa of the active methylene compound is critical for successful deprotonation by a weak base. If the methylene group is not flanked by sufficiently strong electron-withdrawing groups (e.g., -CN, -COOR, -COR), its acidity will be too low. Solution: Use highly active methylene compounds like malononitrile, ethyl cyanoacetate, or diethyl malonate.
Inappropriate Catalyst The choice of base is crucial. A base that is too strong can lead to self-condensation of the other carbonyl partner (if enolizable) or decomposition of the thiazole aldehyde. A base that is too weak will not efficiently deprotonate the active methylene compound. Solution: Weak amine bases like piperidine or pyridine are standard. For sensitive substrates, consider using milder catalysts such as ammonium acetate or L-proline.[7][8] The catalyst loading should also be optimized; typically 0.1-0.2 equivalents are sufficient.
Unfavorable Reaction Conditions Temperature, solvent, and reaction time play a significant role. Solution: Monitor the reaction by TLC to determine the optimal reaction time. While many Knoevenagel condensations proceed at room temperature, gentle heating (40-60 °C) may be necessary. The solvent should be chosen to dissolve all reactants; common choices include ethanol, toluene, or DMF.
Water Inhibition The Knoevenagel condensation produces water, which can inhibit the reaction or lead to side reactions. Solution: To drive the equilibrium towards the product, remove water as it is formed. This can be achieved by azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene.

Problem 2: Formation of a Michael Adduct as a Major Byproduct

Potential Cause Explanation & Troubleshooting Steps
High Reactivity of Nucleophile and Product The α,β-unsaturated product of the Knoevenagel condensation is an excellent Michael acceptor. The deprotonated active methylene compound can act as a nucleophile and add to the product.
Stoichiometry and Reaction Time Using an excess of the active methylene compound or prolonged reaction times can favor the formation of the Michael adduct. Solution: Use a slight excess (1.1 equivalents) of the thiazole aldehyde relative to the active methylene compound. Monitor the reaction closely by TLC and quench it as soon as the starting aldehyde is consumed.
Catalyst Choice The basicity of the catalyst can influence the rate of the Michael addition. Solution: Experiment with milder catalysts or lower catalyst loadings to disfavor the secondary addition reaction.

Troubleshooting Guide: Wittig and Horner-Wadsworth-Emmons (HWE) Reactions

The Wittig and HWE reactions are powerful methods for converting thiazole aldehydes into alkenes. The HWE reaction is often preferred due to the water-solubility of the phosphate byproduct, which simplifies purification.[9]

Problem 1: Low or No Olefin Product

Potential Cause Explanation & Troubleshooting Steps
Inefficient Ylide/Phosphonate Carbanion Formation The base used may not be strong enough to deprotonate the phosphonium salt or phosphonate ester completely. The base may also be old or of poor quality. Solution: For unstabilized Wittig reagents, strong bases like n-BuLi, NaH, or KHMDS are necessary. For stabilized ylides and HWE reagents, milder bases such as NaOMe, K2CO3, or DBU can be used.[10] Always use freshly opened or titrated bases.
Decomposition of the Ylide/Carbanion Phosphorus ylides, especially unstabilized ones, are sensitive to air and moisture. Solution: Perform the reaction under an inert atmosphere (nitrogen or argon) and use anhydrous solvents.
Low Reactivity of the Thiazole Aldehyde While generally reactive, steric hindrance around the aldehyde or certain electronic effects from other substituents on the thiazole ring could reduce its electrophilicity. Solution: Increase the reaction temperature or use a more reactive ylide/phosphonate carbanion. For HWE reactions, using phosphonates with electron-withdrawing groups can increase their reactivity.
Side Reaction with the Thiazole Ring The strongly basic conditions required for ylide formation could potentially lead to deprotonation of the thiazole ring, especially at the C2 position, leading to a complex mixture. Solution: Add the thiazole aldehyde to the pre-formed ylide/carbanion at a low temperature (e.g., -78 °C) and then slowly warm the reaction to room temperature. This minimizes the exposure of the aldehyde to the strong base.

Problem 2: Poor Stereoselectivity (E/Z Mixture)

Potential Cause Explanation & Troubleshooting Steps
Nature of the Ylide/Phosphonate The stereochemical outcome of the Wittig and HWE reactions is highly dependent on the stability of the ylide or phosphonate carbanion. Solution (Wittig): Unstabilized ylides generally give (Z)-alkenes, while stabilized ylides favor (E)-alkenes. For intermediate cases, consider the Schlosser modification for the synthesis of (E)-alkenes. Solution (HWE): The standard HWE reaction strongly favors the formation of (E)-alkenes.[11] For the synthesis of (Z)-alkenes, the Still-Gennari modification using bis(trifluoroethyl)phosphonates is highly effective.[12]
Reaction Conditions The presence of lithium salts in Wittig reactions can affect the stereoselectivity by influencing the stability of the betaine intermediate. Solution: For (Z)-selectivity in Wittig reactions, use salt-free ylides. For (E)-selectivity, the addition of lithium salts can be beneficial.

Experimental Protocols

General Protocol for Knoevenagel Condensation of Thiazole-2-carboxaldehyde with Malononitrile
  • To a solution of thiazole-2-carboxaldehyde (1.0 eq) in ethanol (0.5 M) is added malononitrile (1.1 eq).

  • A catalytic amount of piperidine (0.1 eq) is added, and the mixture is stirred at room temperature.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled in an ice bath to induce precipitation of the product.

  • The solid is collected by vacuum filtration, washed with cold ethanol, and dried under vacuum.

General Protocol for Horner-Wadsworth-Emmons (HWE) Reaction of Thiazole-4-carboxaldehyde
  • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF (0.3 M) at 0 °C under an inert atmosphere is added the phosphonate ester (e.g., triethyl phosphonoacetate, 1.1 eq) dropwise.

  • The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 30 minutes.

  • The reaction is cooled to 0 °C, and a solution of thiazole-4-carboxaldehyde (1.0 eq) in anhydrous THF is added dropwise.

  • The reaction is stirred at room temperature and monitored by TLC.

  • Upon completion, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

  • The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Visualizations

Decision-Making Workflow for Troubleshooting Low Yield in Knoevenagel Condensation

Knoevenagel_Troubleshooting start Low Yield in Knoevenagel Condensation check_reactants Are Reactants Pure and Stable? start->check_reactants check_catalyst Is the Catalyst Appropriate and Active? check_reactants->check_catalyst Yes purify_aldehyde Purify Aldehyde check_reactants->purify_aldehyde No check_conditions Are Reaction Conditions Optimal? check_catalyst->check_conditions Yes change_catalyst Change Catalyst (e.g., milder base) check_catalyst->change_catalyst No check_water Is Water Removal Necessary? check_conditions->check_water Yes optimize_temp_time Optimize Temperature and Time check_conditions->optimize_temp_time No use_deanstark Use Dean-Stark Trap check_water->use_deanstark Yes success Improved Yield check_water->success No purify_aldehyde->check_catalyst change_catalyst->check_conditions optimize_temp_time->check_water use_deanstark->success

Caption: Troubleshooting workflow for low yields.

Relationship Between Reagents and Products in Thiazole Aldehyde Condensations

Condensation_Types thiazole_aldehyde Thiazole Aldehyde knoevenagel_product α,β-Unsaturated Thiazole thiazole_aldehyde->knoevenagel_product Knoevenagel (Weak Base) wittig_product Vinyl Thiazole thiazole_aldehyde->wittig_product Wittig (Strong Base) hwe_product Vinyl Thiazole (E-selective) thiazole_aldehyde->hwe_product HWE (Base) active_methylene Active Methylene Compound (Z-CH2-Z') active_methylene->knoevenagel_product phosphorus_ylide Phosphorus Ylide (Ph3P=CHR) phosphorus_ylide->wittig_product phosphonate_carbanion Phosphonate Carbanion ((RO)2P(O)CHR-) phosphonate_carbanion->hwe_product

Caption: Common condensation pathways for thiazole aldehydes.

References

Removal of unreacted 4-Chloro-2-(4-oxopiperidin-1-yl)thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification & Troubleshooting

Topic: Removal of Unreacted 4-Chloro-2-(4-oxopiperidin-1-yl)thiazole-5-carbaldehyde

Welcome to the technical support guide for the purification of reaction mixtures containing this compound (herein referred to as CPTC ). This document provides in-depth troubleshooting advice, step-by-step protocols, and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in achieving high purity for their target compounds.

The presence of unreacted starting material is a common challenge in organic synthesis. CPTC, with its multiple functional groups, presents a unique purification challenge due to its polarity and reactivity. This guide is designed to provide a logical framework for selecting and optimizing a purification strategy.

Part 1: Understanding the Challenge

Effective purification begins with understanding the physicochemical properties of the compound to be removed.

Table 1: Physicochemical Properties of CPTC

PropertyValue / ObservationImplication for Purification
IUPAC Name 4-chloro-2-(4-oxopiperidin-1-yl)-1,3-thiazole-5-carbaldehyde[1]---
Molecular Formula C9H8ClN2O2SIndicates a relatively complex structure with multiple heteroatoms.
Molecular Weight 244.007 g/mol [1]Moderate molecular weight.
Key Functional Groups Aldehyde, Thiazole, Ketone, Tertiary Amine (within the piperidinone ring)The aldehyde is the primary handle for chemical scavenging. The overall structure is polar.
Polarity HighLikely to have low Rf in non-polar solvent systems on silica gel. May require polar mobile phases for chromatography.
Reactivity The aldehyde group is susceptible to nucleophilic attack, oxidation, and reduction.[2]This reactivity can be exploited for selective removal using chemical methods.
Hydrogen Bond Acceptors 5[1]High number of acceptors contributes to its polarity and potential for interaction with protic solvents and silica gel.
Hydrogen Bond Donors 0[1]Lack of donor sites can influence solubility and chromatographic behavior.

Part 2: Troubleshooting Guide & FAQs (Question & Answer Format)

This section addresses specific issues you may encounter during the purification process.

Q1: I'm seeing a significant amount of unreacted CPTC co-eluting with my desired product during normal-phase flash chromatography. What are my options?

Co-elution occurs when two or more compounds travel through the chromatography column at the same rate.[3] This is a common problem, especially when the polarity of the starting material and the product are similar.

Immediate Troubleshooting Steps:

  • Optimize the Mobile Phase: The first step is to alter the selectivity of your chromatographic system.[4]

    • If you are using a standard system like Ethyl Acetate/Hexanes, try switching one of the components. Replacing ethyl acetate with dichloromethane or tert-butyl methyl ether can alter the interactions with the silica and may resolve the peaks.

    • For polar compounds like CPTC, a Methanol/Dichloromethane system is often effective.[5] Start with a low percentage of methanol (1-2%) and gradually increase it. Be aware that using more than 10% methanol can risk dissolving the silica gel.[5]

  • Check for Peak Shape: A shoulder on your main peak is a strong indicator of co-elution.[3] If you have a Diode Array Detector (DAD), you can perform a peak purity analysis to confirm if multiple species are present.[3]

  • Consider an Alternative Strategy: If optimizing the mobile phase is unsuccessful, a more robust chemical or physical separation method is necessary. See Q2 and Q3.

Q2: Can I use a liquid-liquid extraction to remove the unreacted CPTC aldehyde?

Yes, this is often the most effective and scalable method for removing unreacted aldehydes. The strategy relies on the selective reaction of the aldehyde with aqueous sodium bisulfite to form a water-soluble salt adduct.[6][7] This adduct can then be easily separated from your organic product via extraction.[7][8]

This method is highly selective for aldehydes and some reactive ketones, making it ideal for cleaning up reaction mixtures.[7][9] The key is to use a water-miscible co-solvent (like THF, methanol, or DMF) to ensure the aldehyde and the aqueous bisulfite can react efficiently before the extraction is performed.[6][8]

For a detailed walkthrough, see Protocol 1 below.

Q3: What are scavenger resins, and are they suitable for removing CPTC?

Scavenger resins are solid-supported reagents designed to react with and "scavenge" specific types of molecules from a solution.[10] For aldehydes, resins functionalized with primary amines or hydrazides are highly effective. The unreacted CPTC covalently binds to the resin, which is then simply filtered off, leaving the purified product in solution.

Advantages of Scavenger Resins:

  • Simplicity: The workup involves a simple filtration.

  • High Selectivity: Resins are designed to react with specific functional groups.

  • No Contamination: The reagent is on a solid support and does not introduce soluble byproducts.

A sulfonyl hydrazide functionalized resin is an excellent choice for scavenging carbonyl compounds like CPTC from a reaction mixture.[11]

For a detailed walkthrough, see Protocol 2 below.

Q4: How can I be certain that all the unreacted CPTC has been removed from my final product?

Visual confirmation on a TLC plate is a good first indicator, but for drug development professionals, more rigorous proof is required.

  • Thin-Layer Chromatography (TLC): Use a staining agent that is selective for aldehydes if your product is not UV-active or does not stain well. A potassium permanganate stain will react with the aldehyde, but may also react with other functional groups. A 2,4-dinitrophenylhydrazine (DNPH) stain is more specific for aldehydes and ketones.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The most definitive method. The aldehyde proton of CPTC will have a characteristic chemical shift in the 1H NMR spectrum (typically 9-10 ppm). The absence of this signal is strong evidence of purity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can detect trace amounts of CPTC. Monitor the mass corresponding to CPTC ([M+H]+ ≈ 245.0) to confirm its absence.

Part 3: Experimental Protocols

Protocol 1: Aldehyde Removal via Sodium Bisulfite Extraction

This protocol is based on the principle of forming a water-soluble bisulfite adduct with the aldehyde, allowing for its removal into an aqueous phase.[6][7][8]

  • Dissolution: Dissolve the crude reaction mixture in a minimal amount of a water-miscible organic solvent like Tetrahydrofuran (THF) or Methanol.

  • Reaction: Add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO3). The volume should be approximately 1/4 to 1/2 of the organic solvent volume.

  • Agitation: Shake the biphasic mixture vigorously in a separatory funnel for 5-10 minutes.[9] This ensures complete reaction between the CPTC and the bisulfite.

  • Extraction: Add a water-immiscible organic solvent in which your desired product is soluble (e.g., Ethyl Acetate or Dichloromethane) and an equal volume of water to the separatory funnel.

  • Separation: Shake the funnel and allow the layers to separate. The organic layer contains your purified product, while the aqueous layer contains the CPTC-bisulfite adduct.[6][7]

  • Work-up: Drain the aqueous layer. Wash the organic layer two more times with water, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

Protocol 2: Aldehyde Removal Using a Scavenger Resin

This protocol uses a solid-supported scavenger to covalently bind and remove the unreacted CPTC.

  • Resin Selection: Choose a resin suitable for scavenging aldehydes, such as a polystyrene-supported sulfonyl hydrazide.

  • Dissolution: Dissolve the crude reaction mixture in a suitable solvent (e.g., Dichloromethane, THF, Acetonitrile).

  • Scavenging: Add the scavenger resin to the solution. A typical loading is 2-3 molar equivalents relative to the estimated amount of residual CPTC.

  • Agitation: Gently agitate the slurry at room temperature. The reaction time can vary from 1 to 24 hours. Monitor the reaction by TLC or LC-MS to determine when all the CPTC has been consumed.

  • Filtration: Filter the mixture to remove the resin.

  • Washing: Wash the collected resin with a small amount of the reaction solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and the washings and concentrate under reduced pressure to obtain the purified product.

Part 4: Visualization & Workflow

Diagram 1: Purification Strategy Decision Workflow

This diagram outlines a logical path for selecting the appropriate purification method.

Purification_Workflow Start Crude Reaction Mixture TLC Analyze by TLC/ LC-MS Start->TLC Is_Separated Good Separation (ΔRf > 0.2)? TLC->Is_Separated Column Perform Flash Chromatography Is_Separated->Column Yes CoElution Co-elution Observed Is_Separated->CoElution No Pure_Product Pure Product Column->Pure_Product Chemical_Method Use Chemical Method CoElution->Chemical_Method Bisulfite Protocol 1: Bisulfite Wash Chemical_Method->Bisulfite Scalable/ Cost-sensitive Scavenger Protocol 2: Scavenger Resin Chemical_Method->Scavenger High Purity/ Simplicity Bisulfite->Pure_Product Scavenger->Pure_Product

Caption: Decision workflow for selecting a purification strategy.

Diagram 2: Mechanism of Aldehyde Scavenging by a Hydrazide Resin

This diagram illustrates the reaction between CPTC and a solid-supported hydrazide scavenger.

Scavenger_Mechanism cluster_0 In Solution cluster_1 Solid Phase CPTC CPTC Aldehyde (R-CHO) Filtration Filtration CPTC->Filtration + Product Desired Product Product->Filtration + Resin Resin-SO₂NHNH₂ (Hydrazide Scavenger) Resin->Filtration + Bound_Resin Resin-SO₂NHN=CHR (Bound Hydrazone) Filtration->Bound_Resin Trapped on Filter Purified_Solution Purified Solution (Product Only) Filtration->Purified_Solution Passes Through

Caption: Covalent capture of CPTC by a scavenger resin.

References

Instability of 4-Chloro-2-(4-oxopiperidin-1-yl)thiazole-5-carbaldehyde under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Chloro-2-(4-oxopiperidin-1-yl)thiazole-5-carbaldehyde

Introduction

Welcome to the technical support guide for this compound (CAS 914348-62-2). This molecule is a highly functionalized heterocyclic compound, valued as a versatile intermediate in medicinal chemistry and drug development.[1][2] Its structure incorporates several reactive centers: a thiazole core, a reactive aldehyde group, a halogenated position, and an N-substituted piperidone ring. This inherent reactivity, while synthetically useful, also makes the molecule susceptible to degradation under various experimental conditions, particularly non-neutral pH.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound. Our goal is to equip researchers with the knowledge to anticipate potential challenges, diagnose experimental issues, and implement strategies to preserve the integrity of the molecule throughout their workflows.

Visualizing Molecular Instability

Understanding the potential sites of reactivity is the first step in troubleshooting instability. The diagram below highlights the key functional groups and their susceptibility to chemical transformation.

Molecule_Reactivity cluster_molecule This compound cluster_legend Reactivity Hotspots mol mol A Aldehyde Group: - Susceptible to nucleophilic attack - Oxidation/Reduction - Protonation under acid catalysis B C4-Chloro Substituent: - Target for nucleophilic substitution (e.g., by OH⁻) C C2-N Amide-like Bond: - Prone to acid/base hydrolysis D Thiazole Ring: - N-protonation in acid - Potential for ring opening

Caption: Key reactive sites on the this compound molecule.

Frequently Asked Questions (FAQs)

Q1: My compound seems to degrade upon dissolution in acidic media (e.g., TFA in DCM, or aqueous HCl). What is happening?

A1: Acid-catalyzed degradation is a primary concern for this molecule. The instability arises from two main factors:

  • Protonation of the Thiazole Nitrogen: The thiazole ring contains a nitrogen atom with a pKa of approximately 2.5 for its conjugate acid.[3][4] In strongly acidic conditions, this nitrogen becomes protonated. This electron-withdrawing effect can further activate the C2 position, making the C2-N bond more susceptible to cleavage.

  • Hydrolysis of the C2-N Bond: The bond connecting the piperidone ring to the C2 position of the thiazole is structurally similar to an amide and is the most probable site of acid-catalyzed hydrolysis. The reaction is initiated by protonation, followed by nucleophilic attack by water, leading to the cleavage of the piperidone moiety and formation of 2-amino-4-chlorothiazole-5-carbaldehyde.

The aldehyde group can also be protonated, increasing its electrophilicity, though this typically leads to reversible hydrate formation rather than irreversible degradation.

Acid_Degradation start Parent Compound protonation Protonation (Thiazole N or Carbonyl O) start->protonation H⁺ h2o_attack Nucleophilic Attack by H₂O at C2 protonation->h2o_attack cleavage C2-N Bond Cleavage h2o_attack->cleavage product1 Product A: 2-Amino-4-chlorothiazole- 5-carbaldehyde cleavage->product1 Hydrolysis product2 Product B: 4-Oxopiperidinium Salt cleavage->product2 Hydrolysis

Caption: Proposed pathway for acid-catalyzed hydrolysis.

Q2: I observe multiple new products when exposing the compound to basic conditions (e.g., NaOH, K₂CO₃). What are the likely degradation pathways?

A2: Basic conditions introduce several potential degradation routes that can occur concurrently, leading to a complex product mixture.

  • Hydrolysis of the C2-N Bond: Similar to the acidic pathway, the C2-N bond can be cleaved under basic conditions via nucleophilic acyl substitution, yielding 2-hydroxy-4-chlorothiazole-5-carbaldehyde and 4-oxopiperidine.

  • Nucleophilic Aromatic Substitution (SₙAr): The C4-chloro group is susceptible to substitution by strong nucleophiles like hydroxide ions (OH⁻). This would result in the formation of 4-hydroxy-2-(4-oxopiperidin-1-yl)thiazole-5-carbaldehyde.

  • Aldehyde Reactions: While the aldehyde lacks α-protons and cannot self-condense via an aldol reaction, it can react with other nucleophiles present in the medium. Under very strong basic conditions, a Cannizzaro reaction could disproportionate the aldehyde to a primary alcohol and a carboxylic acid, though this is less common for heteroaromatic aldehydes.

  • Thiazole Ring Opening: Thiazole and dihydrothiazole rings are known to undergo ring-opening reactions under hydrolytic conditions, which can lead to a variety of acyclic products.[5][6]

Base_Degradation start Parent Compound path1 Pathway 1: C2-N Hydrolysis start->path1 OH⁻ path2 Pathway 2: SₙAr at C4-Cl start->path2 OH⁻ product1A 2-Hydroxy-4-chlorothiazole- 5-carbaldehyde path1->product1A product1B 4-Oxopiperidine path1->product1B product2 4-Hydroxy-2-(4-oxopiperidin-1-yl) thiazole-5-carbaldehyde path2->product2

References

Technical Support Center: Synthesis of 4-Chloro-2-(4-oxopiperidin-1-yl)thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-2-(4-oxopiperidin-1-yl)thiazole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on identifying and mitigating byproduct formation. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low Yield of the Desired Product

Question: My synthesis of this compound is resulting in a disappointingly low yield. What are the likely causes and how can I improve it?

Answer: A low yield in this multi-step synthesis can be attributed to several factors, primarily related to incomplete reactions or the formation of stable byproducts. The final step, a Vilsmeier-Haack formylation, is often the most critical.

Potential Causes and Solutions:

  • Incomplete Vilsmeier-Haack Reaction: The formylation of the thiazole ring is an electrophilic aromatic substitution. If the reaction conditions are not optimal, a significant portion of the starting material, 2-(4-oxopiperidin-1-yl)-4-chlorothiazole, may remain unreacted.

    • Troubleshooting Steps:

      • Verify Reagent Stoichiometry: Ensure an adequate excess of the Vilsmeier reagent (formed from POCl₃ and DMF) is used. A molar ratio of 1.5 to 3 equivalents of the Vilsmeier reagent to the thiazole substrate is a good starting point.

      • Optimize Reaction Temperature and Time: The formylation of electron-deficient thiazoles may require more forcing conditions. Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, consider a modest increase in temperature (e.g., from room temperature to 40-60 °C) or extending the reaction time.

      • Ensure Anhydrous Conditions: The Vilsmeier reagent is highly reactive towards water. Ensure all glassware is oven-dried and reagents are anhydrous to prevent quenching of the reactive species.

  • Formation of an Amidine Byproduct: The exocyclic nitrogen of the piperidine ring can potentially compete with the thiazole ring for reaction with the Vilsmeier reagent, leading to the formation of an N,N-dimethylformimidamide byproduct.

    • Troubleshooting Steps:

      • Control Reaction Temperature: This side reaction is often more prevalent at higher temperatures. Maintaining a lower reaction temperature (e.g., 0-25 °C) can favor formylation of the thiazole ring.

      • Purification: This byproduct can often be separated from the desired product by column chromatography.

  • Degradation of Starting Materials or Product: Thiazole rings can be susceptible to degradation under harsh acidic or basic conditions.

    • Troubleshooting Steps:

      • Careful pH Control During Workup: During the aqueous workup to hydrolyze the iminium intermediate, ensure the pH is carefully controlled to avoid extremes that could lead to decomposition. A buffered solution or a slow, controlled addition of base is recommended.

Issue 2: Unexpected Peaks in the NMR Spectrum

Question: I've isolated my product, but the ¹H NMR spectrum shows unexpected peaks that I can't assign to this compound. What could these be?

Answer: The presence of unexpected peaks in your NMR spectrum is a clear indication of impurities. Based on the likely synthetic route, these could be unreacted starting materials, intermediates, or byproducts from side reactions.

Common Byproducts and their Spectroscopic Signatures:

Compound Potential Source Key ¹H NMR Signals (DMSO-d₆, approximate δ ppm) Key ¹³C NMR Signals (DMSO-d₆, approximate δ ppm)
Unreacted 2-(4-oxopiperidin-1-yl)-4-chlorothiazole Incomplete formylationSinglet around 7.5 ppm (thiazole H5)Absence of aldehyde signals
Over-formylated Product (dicarbaldehyde) Harsh reaction conditionsTwo distinct aldehyde protons (>9.5 ppm)Two distinct carbonyl carbons (>180 ppm)
Hydrolyzed Aldehyde (carboxylic acid) Oxidative degradation during workup or storageBroad singlet >12 ppm (carboxylic acid proton)Carboxyl carbon around 160-170 ppm
N,N-dimethylformimidamide byproduct Reaction at the piperidine nitrogenSinglets for the N(CH₃)₂ group around 2.9-3.1 ppmSignals for the formamidine group

Experimental Protocol for Byproduct Identification:

  • High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass of the impurity to determine its elemental composition. This is a powerful first step in proposing a structure.

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC): These experiments will help to establish the connectivity of protons and carbons in the impurity, allowing for unambiguous structure elucidation.

  • Spiking Experiment: If you have a standard of a suspected byproduct, "spike" your impure sample with a small amount of the standard and re-acquire the NMR spectrum. An increase in the intensity of the impurity peaks will confirm its identity.

Issue 3: Difficulty in Product Purification

Question: I'm struggling to separate my desired product from a persistent impurity during column chromatography. What strategies can I employ?

Answer: Co-elution of the product and a byproduct is a common challenge, especially when they have similar polarities.

Purification Strategies:

  • Optimize Chromatographic Conditions:

    • Solvent System: Experiment with different solvent systems. A gradient elution may be necessary to achieve separation. Consider adding a small amount of a third solvent (e.g., methanol or acetic acid) to modify the selectivity of the separation.

    • Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina or a bonded-phase silica (e.g., C18 for reverse-phase chromatography).

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique. A careful screen of different solvents and solvent mixtures is recommended to find conditions that selectively crystallize the desired product, leaving the impurity in the mother liquor.

  • Derivative Formation: In challenging cases, it may be possible to selectively react the impurity to form a derivative with significantly different properties, making it easier to separate. For example, if the impurity is a primary or secondary amine, it could be acylated to increase its polarity.

Frequently Asked Questions (FAQs)

Q1: What is the most likely synthetic pathway for this compound?

A1: A common and logical synthetic route would involve a Hantzsch thiazole synthesis followed by a Vilsmeier-Haack formylation.[1]

  • Step 1: Synthesis of 2-Amino-4-chlorothiazole. This can be achieved through the condensation of a suitable α-halo-carbonyl compound with thiourea.

  • Step 2: Nucleophilic Aromatic Substitution. The 2-amino group of the thiazole can be displaced by 4-oxopiperidine. This reaction may require elevated temperatures and a suitable base.

  • Step 3: Vilsmeier-Haack Formylation. The resulting 2-(4-oxopiperidin-1-yl)-4-chlorothiazole is then formylated at the C5 position using the Vilsmeier reagent (POCl₃/DMF).[2][3]

Q2: What are the critical parameters to control during the Vilsmeier-Haack formylation step?

A2: The Vilsmeier-Haack reaction is a powerful tool, but its success hinges on careful control of several parameters:

  • Anhydrous Conditions: The Vilsmeier reagent is highly moisture-sensitive. The presence of water will quench the reagent and lead to lower yields.

  • Temperature: The reaction temperature can influence the rate of reaction and the formation of byproducts. Lower temperatures generally favor cleaner reactions.

  • Stoichiometry of Reagents: An excess of the Vilsmeier reagent is typically used to drive the reaction to completion.

  • Workup Procedure: The hydrolysis of the intermediate iminium salt must be performed carefully to avoid degradation of the aldehyde product.

Q3: How can I minimize byproduct formation from the outset?

A3: Proactive measures during the planning and execution of the synthesis can significantly reduce the formation of unwanted byproducts:

  • High Purity Starting Materials: Ensure the purity of your starting materials and reagents. Impurities in the starting materials can be carried through the synthesis or participate in side reactions.[4]

  • Inert Atmosphere: For sensitive reactions, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

  • Reaction Monitoring: Closely monitor the progress of the reaction by TLC or LC-MS. This will allow you to stop the reaction at the optimal time, preventing the formation of byproducts from over-reaction.

  • Understanding the Reaction Mechanism: A thorough understanding of the reaction mechanism will help you to anticipate potential side reactions and choose conditions that disfavor them. For instance, knowing that the Vilsmeier-Haack reaction is an electrophilic aromatic substitution allows you to predict the regioselectivity of the formylation.[2]

Visualizing the Synthetic Pathway and Potential Byproducts

The following diagram illustrates the likely synthetic pathway and the points at which key byproducts may form.

Synthesis_Pathway SM1 2-Amino-4-chlorothiazole Intermediate 2-(4-oxopiperidin-1-yl)-4-chlorothiazole SM1->Intermediate Nucleophilic Substitution SM2 4-Oxopiperidine SM2->Intermediate Nucleophilic Substitution Product 4-Chloro-2-(4-oxopiperidin-1-yl) thiazole-5-carbaldehyde Intermediate->Product Vilsmeier-Haack Formylation Byproduct1 Unreacted Intermediate Intermediate->Byproduct1 Incomplete Reaction Byproduct2 Amidine Byproduct Intermediate->Byproduct2 Side Reaction Vilsmeier Vilsmeier Reagent (POCl3/DMF) Vilsmeier->Product

Caption: Synthetic pathway and potential byproduct formation.

References

Improving solubility of 4-Chloro-2-(4-oxopiperidin-1-yl)thiazole-5-carbaldehyde for reactions

Author: BenchChem Technical Support Team. Date: January 2026

Frequently Asked Questions (FAQs)

Q1: How do I dissolve 4-Chloro-2-(4-oxopiperidin-1-yl)thiazole-5-carbaldehyde for my reaction?

Complete dissolution of your starting materials is critical for a successful reaction. Based on the chemical structure, which includes a polar piperidone ring and a halogenated thiazole moiety, we recommend a systematic approach to identify the optimal solvent.

Recommended Solvents for Initial Solubility Screening:

We advise starting with polar aprotic solvents, as they are generally effective for dissolving complex heterocyclic compounds. Protic solvents may also be suitable, but their reactivity with the aldehyde should be considered, especially at elevated temperatures or in the presence of catalysts.

Solvent ClassRecommended SolventsExpected SolubilityRationale & Considerations
Polar Aprotic Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), Acetonitrile (MeCN), Tetrahydrofuran (THF)High to ModerateThese solvents possess high dielectric constants and are capable of solvating a wide range of polar organic molecules. For the structurally related compound chlorothiazide, a solubility of 50 mg/mL in DMF has been reported.[1] This suggests that DMF and DMSO are excellent starting points.
Chlorinated Dichloromethane (DCM), Chloroform (CHCl₃)Moderate to LowThese are good general solvents for a wide range of organic compounds. Their lower polarity compared to DMF or DMSO might require gentle heating to achieve complete dissolution.
Protic Ethanol (EtOH), Methanol (MeOH), Isopropanol (IPA)Moderate to LowWhile potentially effective, be aware of the possibility of acetal or hemiacetal formation with the aldehyde group, especially under acidic or basic conditions. These solvents are often used in reductive amination reactions where imine formation is desired.
Non-Polar Toluene, Hexanes, Diethyl etherVery LowDue to the polar nature of the molecule, these solvents are unlikely to be effective and are not recommended for initial screening.

Experimental Protocol for Solubility Determination:

  • To a small vial, add approximately 1-2 mg of this compound.

  • Add the chosen solvent dropwise (e.g., 100 µL increments) while vortexing or stirring at room temperature.

  • Observe for complete dissolution.

  • If the compound does not dissolve at room temperature, gently warm the mixture (e.g., to 40-50 °C) to assess temperature-dependent solubility.

  • Record the approximate concentration at which the compound fully dissolves.

Solubility_Workflow Start Start: Solubility Test Solvent_Choice Select Solvent (e.g., DMF, DMSO, MeCN) Start->Solvent_Choice Add_Solvent Add Solvent Incrementally at Room Temperature Solvent_Choice->Add_Solvent Observe Observe for Complete Dissolution Add_Solvent->Observe Heat Gently Heat (40-50 °C) Observe->Heat No Success Soluble: Proceed with Reaction Observe->Success Yes Observe_Heat Observe for Complete Dissolution Heat->Observe_Heat Observe_Heat->Success Yes Insoluble Insoluble: Try Alternative Solvent Observe_Heat->Insoluble No Insoluble->Solvent_Choice Knoevenagel_Troubleshooting Start Low/No Product in Knoevenagel Condensation Check_Solubility 1. Confirm Complete Dissolution of Starting Materials Start->Check_Solubility Check_Base 2. Evaluate Base Strength and Stoichiometry Check_Solubility->Check_Base Dissolved Solubility_Issue Refer to FAQ Q1 for Solvent Optimization Check_Solubility->Solubility_Issue Not Dissolved Check_Temp 3. Optimize Reaction Temperature Check_Base->Check_Temp Base is Appropriate Base_Issue Screen weaker (e.g., piperidine, Et3N) or stronger bases (e.g., DBU). Adjust stoichiometry. Check_Base->Base_Issue Ineffective Base Check_Water 4. Ensure Efficient Water Removal Check_Temp->Check_Water Temperature is Optimal Temp_Issue Incrementally increase temperature. Consider microwave irradiation. Check_Temp->Temp_Issue Suboptimal Temperature Success Reaction Optimized Check_Water->Success Water Removal is Efficient Water_Issue Use Dean-Stark trap or add a dehydrating agent (e.g., molecular sieves). Check_Water->Water_Issue Inefficient Water Removal Reductive_Amination_Troubleshooting Start Issues in Reductive Amination Check_Reducer 1. Choice of Reducing Agent Start->Check_Reducer Check_pH 2. Control Reaction pH Check_Reducer->Check_pH Appropriate Reductant Reducer_Issue Use a milder reducing agent like NaBH(OAc)₃ or NaBH₃CN, which are selective for imines over aldehydes. Check_Reducer->Reducer_Issue Side Reactions Check_Stoichiometry 3. Amine Stoichiometry Check_pH->Check_Stoichiometry pH is Optimal pH_Issue Maintain a slightly acidic pH (4-6) to promote imine formation. Add acetic acid if necessary. Check_pH->pH_Issue Low Conversion Success Reaction Optimized Check_Stoichiometry->Success Stoichiometry is Correct Stoichiometry_Issue Use a slight excess of the amine (1.1-1.2 eq.) to drive the imine formation equilibrium forward. Check_Stoichiometry->Stoichiometry_Issue Low Conversion Wittig_Troubleshooting Start Low Yield in Wittig Reaction Check_Ylide 1. Ylide Generation and Stability Start->Check_Ylide Check_Solvent 2. Solvent Choice Check_Ylide->Check_Solvent Ylide is Active Ylide_Issue Ensure anhydrous conditions for ylide generation. Use a strong, non-nucleophilic base (e.g., n-BuLi, NaH, KHMDS). Check_Ylide->Ylide_Issue Ylide Inactive Check_Stereo 3. Stereochemical Outcome Check_Solvent->Check_Stereo Appropriate Solvent Solvent_Issue Use aprotic, non-polar solvents like THF or diethyl ether. Ensure starting materials are fully dissolved. Check_Solvent->Solvent_Issue Poor Solubility/Reactivity Success Reaction Optimized Check_Stereo->Success Desired Isomer Obtained Stereo_Issue For Z-alkene, use unstabilized ylides in salt-free conditions. For E-alkene, use stabilized ylides or the Schlosser modification. Check_Stereo->Stereo_Issue Mixture of Isomers

References

Technical Support Center: Synthesis and Scale-Up of 4-Chloro-2-(4-oxopiperidin-1-yl)thiazole-5-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-2-(4-oxopiperidin-1-yl)thiazole-5-carbaldehyde and its analogues. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of this synthesis, particularly when moving from bench-scale to pilot or manufacturing scale. We will address common challenges through a series of frequently asked questions and in-depth troubleshooting guides, grounded in established chemical principles and practical experience.

Overview of the Synthetic Workflow

The synthesis of the target scaffold is typically achieved through a multi-step process. A common and effective route involves the formylation of an electron-rich 2-substituted thiazole precursor. The key transformation is the Vilsmeier-Haack reaction, which introduces the carbaldehyde group at the C5 position of the thiazole ring.[1][2] Understanding the nuances of this critical step is paramount for successful scale-up.

G cluster_start Phase 1: Precursor Synthesis cluster_core Phase 2: Core Transformation cluster_finish Phase 3: Finalization A 1. Thiazole Ring Formation (e.g., Hantzsch Synthesis) B 2. Nucleophilic Substitution (Introduction of 4-oxopiperidine) A->B Intermediate 1 C 3. Vilsmeier-Haack Formylation (C5-Carbaldehyde Introduction) B->C Precursor D 4. Aqueous Work-up & Hydrolysis C->D Iminium Salt Intermediate E 5. Purification (Recrystallization / Chromatography) D->E Crude Product F Final Product: 4-Chloro-2-(4-oxopiperidin-1-yl)thiazole- 5-carbaldehyde E->F

Caption: High-level workflow for the synthesis of the target thiazole derivative.

Frequently Asked Questions (FAQs)

Q1: My overall yield is consistently low. What are the most common culprits?

A1: Low yields in this multi-step synthesis can arise from several factors. A systematic review is essential.[3]

  • Purity of Starting Materials: Ensure the purity of your initial thiazole precursor. Impurities can lead to significant side product formation.[3]

  • Moisture Control: The Vilsmeier-Haack reaction is highly sensitive to moisture, which can quench the active formylating agent.[3] Ensure all glassware is oven-dried and solvents like N,N-Dimethylformamide (DMF) are anhydrous.

  • Temperature Management: The formation of the Vilsmeier reagent from DMF and phosphoryl chloride (POCl₃) is exothermic.[4] Poor temperature control can lead to reagent degradation. Subsequent formylation may require elevated temperatures, so finding the optimal thermal window is critical.[4]

  • Work-up and Purification: The product may be susceptible to degradation under certain pH or temperature conditions during work-up.[3] Additionally, losses during chromatographic purification or recrystallization can significantly impact the final yield.

Q2: How should I monitor the progress of the Vilsmeier-Haack formylation reaction?

A2: Thin-Layer Chromatography (TLC) is the most straightforward method. Use a solvent system like ethyl acetate/hexane or dichloromethane/methanol. The product, being more polar than the starting material due to the aldehyde group, should have a lower Rf value. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended to track the disappearance of the starting material and the appearance of the product and any byproducts.[3]

Q3: Is column chromatography suitable for purification on a larger scale?

A3: While effective at the lab scale, column chromatography is often economically and practically challenging for large-scale production. Developing a robust recrystallization protocol is highly recommended. Experiment with various solvent systems (e.g., ethanol, isopropanol, ethyl acetate, heptane, or mixtures thereof) to find conditions that provide high purity and recovery.[5][6]

Troubleshooting Guide: The Vilsmeier-Haack Formylation Step

This electrophilic aromatic substitution is the cornerstone of the synthesis.[7] The thiazole ring, activated by the nitrogen atom of the piperidine moiety, is sufficiently electron-rich to react with the Vilsmeier reagent (chloroiminium ion).[8]

G reagents DMF + POCl₃ vilsmeier Vilsmeier Reagent (Chloroiminium Ion) reagents->vilsmeier Forms intermediate Iminium Intermediate vilsmeier->intermediate Reacts with thiazole Thiazole Precursor (Electron-Rich) thiazole->intermediate Attacks product Final Aldehyde intermediate->product Hydrolyzes hydrolysis Aqueous Work-up (e.g., H₂O, NaOAc) hydrolysis->product

Caption: Simplified mechanism of the Vilsmeier-Haack reaction.

Problem 1: Reaction fails to initiate or shows poor conversion.
  • Probable Cause A: Inactive Vilsmeier Reagent. The chloroiminium salt, formed from DMF and POCl₃, is the active electrophile.[4][9] It is highly reactive and susceptible to hydrolysis.

    • Solution:

      • Always use fresh, high-purity POCl₃ and anhydrous DMF.

      • Prepare the Vilsmeier reagent in situ at a low temperature (0–5 °C) with efficient stirring to control the initial exotherm.

      • Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[3]

  • Probable Cause B: Insufficient Reaction Temperature. While reagent formation is done in the cold, the formylation of the thiazole ring may require thermal energy to overcome the activation barrier.

    • Solution: After the addition of the thiazole precursor at a low temperature, slowly warm the reaction mixture. Monitor by TLC/LC-MS at various temperatures (e.g., room temperature, 40 °C, 60 °C) to find the optimal point for conversion without significant byproduct formation. Reaction temperatures can range from 0 °C to 80 °C depending on the substrate's reactivity.[4]

  • Probable Cause C: Low Substrate Reactivity. Although the 2-piperidinyl group is activating, other substituents on the thiazole or piperidine ring could sterically hinder the approach of the electrophile or electronically deactivate the ring.

    • Solution: For less reactive substrates, consider increasing the equivalents of the Vilsmeier reagent (e.g., from 1.5 to 2.0 equivalents). A longer reaction time or higher temperature may also be necessary.

Problem 2: Formation of multiple unidentified byproducts.
  • Probable Cause A: Overheating or "Hot Spots". On a larger scale, inefficient mixing can lead to localized overheating, causing decomposition of the reagent, starting material, or product.[3]

    • Solution:

      • Use an appropriate reactor with overhead mechanical stirring to ensure homogeneous mixing.

      • Maintain controlled addition rates for reagents, especially during the exothermic formation of the Vilsmeier reagent.

      • Ensure the reactor's cooling system is adequate to dissipate the heat generated.

  • Probable Cause B: Competing Side Reactions. The Vilsmeier reagent is a powerful electrophile and can react with other nucleophilic sites if present.[7] The C4 position of the thiazole is also nucleophilic, although substitution at C5 is generally favored.[8]

    • Solution:

      • Strict temperature control is key to improving selectivity.

      • Analyze the byproducts by LC-MS or NMR to understand their structure. This can provide insight into the competing reaction pathways and help refine the reaction conditions.

Problem 3: Difficulties during aqueous work-up and product isolation.
  • Probable Cause A: Incomplete Hydrolysis. The reaction produces an iminium salt intermediate which must be hydrolyzed to the final aldehyde.[1] Simply quenching with water may not be sufficient or could lead to an emulsion.

    • Solution: After the reaction is complete, cool the mixture and slowly add it to a chilled aqueous solution of a mild base like sodium acetate or sodium bicarbonate.[7] This buffers the solution and facilitates a clean hydrolysis. Stirring for a period (e.g., 30-60 minutes) at 0–10 °C can ensure the hydrolysis is complete.[7]

  • Probable Cause B: Product is partially water-soluble or forms an oil.

    • Solution:

      • After quenching, extract the product with a suitable organic solvent like ethyl acetate, dichloromethane, or toluene.

      • Perform multiple extractions to ensure complete recovery.

      • Wash the combined organic layers with brine to remove excess water and break emulsions.

      • If the product oils out, try adding a co-solvent during extraction or concentrate the crude material and attempt purification via recrystallization.

Scale-Up Protocol & Parameter Optimization

When scaling up the Vilsmeier-Haack reaction, careful consideration of reaction parameters is crucial. The following table provides a starting point for optimization.

ParameterLab Scale (1-10 g)Pilot Scale (1-10 kg)Key Considerations & Rationale
Solvent Anhydrous DMFAnhydrous DMFDMF acts as both solvent and reagent. Ensure dryness to prevent reagent quenching.
Reagent Ratio 1.0 : 1.51.0 : 1.2–1.5On scale, minimizing excess reagents is cost-effective and reduces waste streams. Start with lower equivalents and optimize based on conversion.
Temperature 0 °C then 25–60 °C0–5 °C then 40–70 °CExotherm control is critical during reagent formation. Use jacketed reactors with efficient cooling. Higher reaction temperatures may be needed to drive the reaction to completion on scale.
Addition Time 10–20 min1–3 hoursSlow, controlled addition of POCl₃ is essential to manage the exotherm and prevent reagent degradation.
Reaction Time 2–12 hours6–24 hoursReactions may appear slower on scale due to mixing and heat transfer limitations. Monitor for completion.
Work-up Quench in ice/waterControlled reverse quench into buffered aqueous solution (e.g., NaOAc)A reverse quench (adding the reaction mixture to the quench solution) provides better temperature control and often prevents the formation of intractable solids.
Purification ChromatographyRecrystallizationDevelop a robust crystallization procedure to avoid costly and time-consuming chromatography.

Troubleshooting Decision Workflow

G start Low Yield / Purity in Formylation Step check_sm Analyze Starting Materials (NMR, LC-MS, Karl Fischer) start->check_sm sm_ok Purity & Dryness OK? check_sm->sm_ok fix_sm Action: Purify / Dry Starting Materials sm_ok->fix_sm No check_cond Review Reaction Conditions sm_ok->check_cond Yes fix_sm->check_cond cond_ok Temp, Time, Stoichiometry OK? check_cond->cond_ok fix_cond Action: Optimize Temp, Time, or Reagent Equivalents cond_ok->fix_cond No check_crude Analyze Crude Reaction Mixture (TLC, LC-MS) cond_ok->check_crude Yes fix_cond->check_crude crude_ok Incomplete Conversion or Side Products? check_crude->crude_ok crude_ok->fix_cond Yes, Incomplete Conversion check_workup Review Work-up & Purification crude_ok->check_workup No, Clean Conversion crude_ok->check_workup Yes, Side Products fix_workup Action: Modify Quench, Extraction Solvent, or Recrystallization Protocol check_workup->fix_workup

Caption: A decision tree for troubleshooting poor outcomes in the formylation step.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 4-Chloro-2-(4-oxopiperidin-1-yl)thiazole-5-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold as a Cornerstone in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in drug discovery. Its unique structural and electronic properties allow it to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities.[1][2] Thiazole-containing compounds have been successfully developed as anticancer, antimicrobial, anti-inflammatory, and antidiabetic agents.[3][4][5][6] This guide focuses on the predicted biological potential of a specific, yet under-explored scaffold: 4-Chloro-2-(4-oxopiperidin-1-yl)thiazole-5-carbaldehyde . While direct experimental data for this exact molecule is scarce, a comprehensive analysis of its structural components—the 4-chloro-thiazole-5-carbaldehyde core and the 2-(4-oxopiperidin-1-yl) substituent—allows for a robust comparative evaluation of its likely biological activities. This document aims to provide researchers, scientists, and drug development professionals with a predictive framework and the necessary experimental context to investigate this promising class of compounds.

Anticipated Biological Activities and Comparative Analysis

Based on the extensive literature on related thiazole derivatives, we can anticipate several key biological activities for this compound and its analogues.

Anticancer Potential: A Key Area of Investigation

The thiazole nucleus is a common feature in numerous potent anticancer agents.[3][5][7] The presence of a halogen, such as chlorine, on the thiazole ring has been shown to enhance cytotoxic activity in some contexts. Furthermore, the substitution at the 2-position of the thiazole ring is a critical determinant of anticancer efficacy.

To contextualize the potential of our target scaffold, the following table compares the in vitro anticancer activity of various thiazole derivatives against different human cancer cell lines.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
4-methyl-2-{2-[(2,5-difluorophenyl)methylidene]hydrazinyl}-1,3-thiazoleMCF-7 (Breast)7.7[8]
4-methyl-2-{2-[(4-(trifluoromethoxy)phenyl)methylidene]hydrazinyl}-1,3-thiazoleMCF-7 (Breast)8.0[8]
2-{2-[(4-Bromothiophen-2-yl)methylidene]hydrazinyl}-4-methyl-1,3-thiazoleHT-29 (Colon)22-27[8]
2-substituted 4-[3/4-(4-arylthiazole-2-yl)aminophenyl]thiazole derivativesVarious (66 cell lines)Growth inhibition observed[9]
Thiazole/thiadiazole carboxamide derivativesMKN-45 (Gastric)Potent inhibition noted[10]
4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenolSNB-19 (CNS)Percent Growth Inhibition = 65.12 at 10 µM[11]

The data suggests that substitutions on the thiazole ring significantly influence anticancer activity. The electron-withdrawing nature of the 4-chloro substituent in our target molecule, combined with the 2-(4-oxopiperidin-1-yl) group, could lead to novel interactions with cancer-related targets.

Experimental Workflow for Anticancer Activity Screening

The following diagram illustrates a typical workflow for the synthesis and subsequent evaluation of the anticancer properties of novel thiazole derivatives.

Anticancer_Workflow Workflow for Synthesis and Anticancer Evaluation cluster_synthesis Synthesis cluster_invitro In Vitro Evaluation S1 Starting Materials (e.g., thiourea, α-haloketone) S2 Hantzsch Thiazole Synthesis or similar cyclization S1->S2 S3 Functional Group Interconversion (e.g., introduction of piperidine) S2->S3 S4 Purification and Characterization (NMR, MS, HPLC) S3->S4 I1 Cell Line Selection (e.g., MCF-7, HCT116, A549) S4->I1 Test Compounds I2 MTT or SRB Assay (Cytotoxicity Screening) I1->I2 I3 IC50 Determination I2->I3 I4 Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) I3->I4

Caption: A generalized workflow from chemical synthesis to in vitro anticancer evaluation.

Antimicrobial Activity: A Promising Frontier

The 2-aminothiazole moiety is a well-established pharmacophore in antimicrobial agents.[12][13] The incorporation of a piperidine or piperazine ring at the 2-position of a heterocyclic core has also been linked to potent antibacterial and antifungal activities.[14][15][16][17] Therefore, it is highly probable that this compound derivatives will exhibit antimicrobial properties.

The following table provides a comparative overview of the antimicrobial activity of various thiazole and piperidine/piperazine-containing compounds.

Compound/Derivative ClassMicroorganismMIC (µg/mL)Reference
2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT)S. aureus2.5[14]
PNTMRSA6.7[14]
Disubstituted piperazines with thiazole moiety (Compound 3k)Listeria monocytogenesMost potent in study[15]
N-(benzhydryl/thiazol-2-yl)-2-(piperidin-1-yl) acetamide (Compound 3)P. aeruginosa62.5[16]
N,N′-Bis(1,3,4-thiadiazole) bearing piperazineE. coliSignificant activity[17]
2,4-disubstituted 1,3-thiazole derivativesB. subtilis, E. coliMIC values reported[18]

The strong antimicrobial activity of compounds containing a 2-(piperazin-1-yl)thiazole or similar motifs suggests that our target scaffold is a promising candidate for the development of new antibacterial and antifungal agents. The 4-oxopiperidin-1-yl moiety may offer unique hydrogen bonding capabilities and steric properties that could enhance antimicrobial efficacy.

Structure-Activity Relationship (SAR) Insights

While a definitive SAR for the target scaffold requires experimental validation, we can extrapolate from existing studies on related thiazole derivatives.[2][6][19]

  • 4-Chloro Substituent: Halogenation at the 4-position of the thiazole ring can modulate the electronic properties of the molecule, potentially enhancing its interaction with biological targets through halogen bonding or by influencing the overall lipophilicity.

  • 2-(4-oxopiperidin-1-yl) Group: This substituent is crucial. The piperidine ring can provide a desirable pharmacokinetic profile. The ketone group within the piperidine ring introduces a polar site for hydrogen bonding, which could be critical for target engagement. The nitrogen atom of the piperidine links the substituent to the thiazole core and is a common feature in many bioactive molecules.

  • 5-Carbaldehyde Group: The aldehyde functionality at the 5-position is a key feature. It is an electron-withdrawing group and can participate in hydrogen bonding. It also serves as a reactive handle for further chemical modifications, allowing for the creation of a library of derivatives (e.g., Schiff bases, hydrazones) with potentially diverse biological activities. Studies on hydrazinylthiazole-5-carbaldehydes have shown their potential as anti-diabetic agents, highlighting the importance of this functional group.[6][20]

Hypothetical Synthetic Pathway

The synthesis of the target scaffold would likely proceed through a multi-step sequence, beginning with the construction of the core thiazole ring.

Synthetic_Pathway Hypothetical Synthesis of the Target Scaffold A 1-(4-oxopiperidin-1-yl)thiourea C This compound A->C label_reaction Hantzsch-type Cyclocondensation B 1,3-dichloro-2-oxopropanal B->C label_reaction->C

Caption: A plausible synthetic route to the target molecule via a Hantzsch-type reaction.

Experimental Protocols

To empirically validate the predicted biological activities, the following standard protocols are recommended.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)
  • Cell Culture: Maintain human cancer cell lines (e.g., MCF-7, A549, HCT116) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Serially dilute the compounds in culture media to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Replace the old media with the media containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)
  • Bacterial/Fungal Strains: Use standard reference strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Candida albicans ATCC 90028).

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth in a 96-well microtiter plate.

  • Inoculation: Add the standardized inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

While the biological activity of this compound has not been explicitly reported, a comparative analysis of its structural analogues strongly suggests its potential as a valuable scaffold in drug discovery, particularly in the areas of oncology and infectious diseases. The presence of the 4-chloro and 5-carbaldehyde functionalities on the thiazole ring, coupled with the 2-(4-oxopiperidin-1-yl) substituent, presents a unique combination of electronic and steric properties that warrant further investigation.

Future research should focus on the synthesis of this scaffold and a library of its derivatives, followed by systematic biological evaluation using the protocols outlined in this guide. Structure-activity relationship studies will be crucial in optimizing the lead compounds for enhanced potency and selectivity. This comparative guide serves as a foundational resource to stimulate and direct these future research endeavors.

References

A Senior Application Scientist's Guide to Comparing the Efficacy of Thiazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold as a Cornerstone in Kinase-Targeted Cancer Therapy

Protein kinases, enzymes that regulate the majority of cellular pathways, have emerged as one of the most critical target classes in modern oncology.[1][2] Their dysregulation is a hallmark of many cancers, driving uncontrolled cell proliferation and survival.[3] The development of small-molecule kinase inhibitors has consequently revolutionized cancer treatment. Within the vast chemical space explored for kinase inhibition, the thiazole ring has proven to be a "privileged scaffold."[4] Its unique electronic properties and ability to form key hydrogen bonds within the ATP-binding pocket of kinases have made it a recurring motif in numerous successful drugs.[1][2][5]

Several FDA-approved drugs, such as the Bcr-Abl inhibitor Dasatinib and the BRAF inhibitor Dabrafenib, feature a core thiazole structure, highlighting its therapeutic significance.[4][6][7] This guide provides a comparative analysis of the efficacy of prominent thiazole-based kinase inhibitors, grounded in experimental data. We will delve into their mechanisms of action, compare their potency against key targets and resistance mutations, and provide validated experimental protocols for their evaluation, offering researchers a comprehensive resource for their own drug discovery and development efforts.

Part 1: Targeting the Bcr-Abl Fusion Protein in Chronic Myeloid Leukemia (CML)

The Philadelphia chromosome, resulting in the Bcr-Abl fusion protein, is the pathogenic driver of CML. This constitutively active tyrosine kinase drives leukemic cell proliferation.[8] Thiazole-based inhibitors have been instrumental in targeting this oncoprotein.

Comparative Analysis: Dasatinib vs. Ponatinib

Dasatinib (Sprycel®) is a second-generation tyrosine kinase inhibitor (TKI) that features a 2-aminothiazole scaffold.[9] It is a potent inhibitor of Bcr-Abl and the Src family of kinases.[10][11] Unlike its predecessor imatinib, Dasatinib can bind to both the active and inactive conformations of the Abl kinase domain, giving it activity against most imatinib-resistant mutations.[8][10] However, its efficacy is limited against the formidable T315I "gatekeeper" mutation.[12]

Ponatinib (Iclusig®) is a third-generation TKI specifically designed to overcome this resistance.[13] Its structure, which also incorporates a thiazole element, was engineered to effectively bind to the ATP-binding site of Bcr-Abl, even with the T315I mutation that sterically hinders older inhibitors.[13][14][15] This makes Ponatinib the only TKI with pan-mutational activity against all known single-point Bcr-Abl mutations.[16]

The following diagram illustrates the central role of Bcr-Abl in CML and the points of intervention for these inhibitors.

G BCR_ABL Bcr-Abl (Constitutively Active Kinase) Substrate Downstream Substrates (e.g., STAT5, CrkL) BCR_ABL->Substrate Phosphorylation Pathway Signaling Pathways (e.g., JAK-STAT, MAPK) Substrate->Pathway Proliferation Uncontrolled Cell Proliferation & Survival Pathway->Proliferation CML CML Pathogenesis Proliferation->CML Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibits (most mutations) Ponatinib Ponatinib (T315I Active) Ponatinib->BCR_ABL Inhibits (all mutations)

Caption: Bcr-Abl signaling pathway and inhibitor action points.

Quantitative Efficacy Comparison

The primary differentiator between these two inhibitors is their potency against the T315I mutation.

InhibitorTargetIC50 (nM) [Wild-Type]IC50 (nM) [T315I Mutant]Key Differentiator
Dasatinib Bcr-Abl, SRC Family<1>6000Ineffective against T315I mutation.[12]
Ponatinib Bcr-Abl, VEGFR, FGFR0.372.0Designed specifically to inhibit the T315I mutant.[15]

IC50 values are approximations from multiple studies and can vary based on assay conditions.

Part 2: Targeting the MAPK Pathway with BRAF Inhibitors

The mitogen-activated protein kinase (MAPK) pathway is a crucial signaling cascade that regulates cell growth and division. Mutations in the BRAF gene, particularly the V600E substitution, lead to constitutive activation of this pathway and are found in approximately 50% of metastatic melanomas.[17]

Dabrafenib: A Thiazole-Based BRAF Inhibitor

Dabrafenib (Tafinlar®) is a potent and selective ATP-competitive inhibitor of the mutated BRAF kinase.[18][19] Its chemical structure contains a thiazole ring that plays a role in its binding to the active conformation of the BRAF V600E protein.[19][20] This inhibition blocks downstream signaling through MEK and ERK, leading to cell cycle arrest and apoptosis in BRAF-mutant tumor cells.[19][21]

A significant clinical challenge with single-agent BRAF inhibitors is the development of resistance, often through paradoxical activation of the MAPK pathway in wild-type BRAF cells.[19] This has led to the standard-of-care use of Dabrafenib in combination with a MEK inhibitor like Trametinib, which provides a more complete and durable pathway blockade.[17]

The diagram below outlines the MAPK pathway and the mechanism of action for Dabrafenib.

G RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS BRAF BRAF (V600E Mutant) RAS->BRAF Activates MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Dabrafenib Dabrafenib Dabrafenib->BRAF Inhibits

Caption: The MAPK signaling pathway and Dabrafenib's point of inhibition.

Quantitative Efficacy Data

Dabrafenib shows high potency for mutated BRAF while being less active against the wild-type version.

InhibitorTargetIC50 (nM) [BRAF V600E]Cellular Potency (IC50, nM) [Colo205 cell line]
Dabrafenib BRAF V600E, V600K, V600D0.8~200

Data sourced from preclinical studies.[19] Cellular potency can vary between different BRAF-mutant cell lines.

Part 3: Essential Experimental Protocols for Efficacy Determination

The objective evaluation of kinase inhibitor efficacy relies on a cascade of robust, reproducible assays. This section provides validated, step-by-step protocols for key experiments.

General Workflow for Inhibitor Evaluation

A logical progression from biochemical potency to cellular effects and finally to in vivo efficacy is critical.

G cluster_0 In Vitro cluster_1 Cell-Based cluster_2 In Vivo biochem Biochemical Assay (e.g., ADP-Glo) Determine IC50 selectivity Kinase Selectivity Panel Assess Off-Target Activity biochem->selectivity prolif Proliferation Assay (e.g., MTT, CellTiter-Glo) Determine GI50 biochem->prolif target_mod Target Modulation Assay (e.g., Western Blot for p-ERK) Confirm On-Target Effect prolif->target_mod xenograft Tumor Xenograft Model Evaluate Anti-Tumor Efficacy target_mod->xenograft

Caption: Standard workflow for preclinical kinase inhibitor evaluation.

Protocol 1: In Vitro Kinase Activity Assay (ADP-Glo™ Kinase Assay)

Purpose: To determine the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase and calculate its IC50 value.

Rationale: The ADP-Glo™ assay is a luminescent-based assay that quantifies the amount of ADP produced during the kinase reaction. A decrease in ADP corresponds to the inhibition of the kinase. This method is highly sensitive, has a broad dynamic range, and is amenable to high-throughput screening.

Methodology:

  • Reagent Preparation: Prepare kinase buffer, purified recombinant kinase (e.g., BRAF V600E), substrate (e.g., inactive MEK1), and ATP. Thaw ADP-Glo™ Reagent and Kinase Detection Reagent.

  • Compound Dilution: Perform a serial dilution of the thiazole-based inhibitor (e.g., Dabrafenib) in DMSO, followed by a further dilution in kinase buffer. A typical starting concentration is 10 µM, with 10-12 dilution points.

  • Kinase Reaction:

    • Add 5 µL of the kinase reaction mix (kinase, substrate, buffer) to the wells of a 384-well plate.

    • Add 1 µL of diluted compound or DMSO (vehicle control).

    • Initiate the reaction by adding 5 µL of ATP solution. The ATP concentration should be at or near the Km for the specific kinase to ensure competitive inhibitors are accurately assessed.

    • Incubate at room temperature for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes.

  • Data Acquisition: Read luminescence on a plate reader.

  • Data Analysis: Convert luminescence to % inhibition relative to controls. Plot % inhibition versus log[Inhibitor] and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

Purpose: To measure the cytotoxic or cytostatic effect of an inhibitor on a cancer cell line.

Rationale: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the tetrazolium dye MTT to formazan, which has a purple color. The intensity of the color is proportional to the number of viable cells. This provides a robust measure of the inhibitor's effect on cell proliferation and viability.

Methodology:

  • Cell Seeding: Culture a relevant cancer cell line (e.g., A375 melanoma cells, which harbor the BRAF V600E mutation) to ~80% confluency. Trypsinize, count, and seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well). Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the inhibitor in culture media. Remove the old media from the cells and add 100 µL of the media containing the inhibitor or vehicle (DMSO).

  • Incubation: Incubate the plate for 72 hours. This duration allows for multiple cell doublings, making anti-proliferative effects more apparent.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Observe the formation of purple formazan crystals.

  • Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the results against inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Outlook

The thiazole ring remains a highly valuable scaffold in the design of potent and selective kinase inhibitors.[1][2][5] The comparative efficacy of Dasatinib and Ponatinib against Bcr-Abl clearly illustrates the power of structure-based drug design in overcoming clinical resistance. Similarly, the success of Dabrafenib highlights the importance of targeting specific oncogenic driver mutations.

However, the journey is far from over. Acquired resistance remains a significant clinical hurdle, driven by secondary mutations in the target kinase or activation of bypass signaling pathways.[12][22][23] Future research will undoubtedly focus on developing next-generation thiazole derivatives that can overcome these resistance mechanisms. Furthermore, as our understanding of off-target effects grows, there is potential to design inhibitors with beneficial polypharmacology while minimizing toxicity.[24][25] The continued exploration of thiazole-based hybrids and their application against a wider range of kinase targets holds immense promise for the future of targeted cancer therapy.[3][26][27]

References

A Head-to-Head In Vitro Comparison: Novel 4-Chloro-2-(4-oxopiperidin-1-yl)thiazole-5-carbaldehyde Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology, the quest for novel therapeutic agents with improved efficacy and selectivity remains a paramount challenge. The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2][3] Its derivatives have demonstrated a wide spectrum of biological activities, including potent anticancer properties.[4][5][6] This guide delves into the in vitro evaluation of a new series of hypothetical compounds derived from 4-Chloro-2-(4-oxopiperidin-1-yl)thiazole-5-carbaldehyde, a scaffold designed to explore new chemical space in the search for next-generation anticancer therapeutics.

Herein, we present a comprehensive comparison of three novel derivatives against a well-established kinase inhibitor, providing a framework for their initial characterization. Our analysis is grounded in a suite of robust in vitro assays designed to assess cytotoxicity, and the mechanism of action. This guide is intended for researchers, scientists, and drug development professionals, offering both a rationale for experimental design and detailed, actionable protocols.

The Rationale: Targeting Cancer's Proliferative Engine

Uncontrolled cell proliferation is a hallmark of cancer, often driven by aberrant signaling pathways.[7] A significant number of these pathways are regulated by protein kinases, making them attractive targets for therapeutic intervention.[8][9] The thiazole scaffold has been successfully employed in the design of potent kinase inhibitors.[10] Our novel compounds, derived from a this compound core, are hypothesized to exert their anticancer effects through the inhibition of a key signaling kinase, thereby inducing cell cycle arrest and apoptosis.

For the purpose of this comparative guide, we will evaluate the following hypothetical novel compounds:

  • Compound A: A derivative with a substituted phenyl ring, designed to enhance hydrophobic interactions within the kinase ATP-binding pocket.

  • Compound B: A derivative incorporating a basic side chain, intended to form key hydrogen bonds with hinge region residues of the target kinase.

  • Compound C: A derivative with a flexible linker to a solubilizing group, aiming to improve pharmacokinetic properties without compromising target engagement.

As a point of comparison, we will use a well-characterized, commercially available kinase inhibitor with a known IC50 value against our hypothetical target kinase, which we will refer to as "Reference Kinase Inhibitor" .

In Vitro Testing Workflow: A Multi-Faceted Approach

Our in vitro testing strategy is designed to provide a comprehensive initial assessment of our novel compounds. The workflow progresses from a broad assessment of cytotoxicity to a more focused investigation of the mechanism of action.

In Vitro Testing Workflow cluster_0 Primary Screening cluster_1 Mechanism of Action cluster_2 Data Analysis & Comparison Cytotoxicity Cytotoxicity Profiling (MTT Assay) Apoptosis Apoptosis Induction (Annexin V/PI Staining) Cytotoxicity->Apoptosis Active Compounds Kinase Kinase Inhibition Assay (Biochemical Assay) Apoptosis->Kinase Analysis Comparative Analysis (IC50 Determination) Kinase->Analysis

Caption: A streamlined workflow for the in vitro evaluation of novel compounds.

Experimental Protocols

Cell Viability and Cytotoxicity Profiling (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[7][8] This initial screen allows for the determination of the half-maximal inhibitory concentration (IC50) of the test compounds.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the novel compounds and the Reference Kinase Inhibitor. Add the compounds to the designated wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using non-linear regression analysis.

Apoptosis Induction Analysis (Annexin V/PI Staining)

To determine if the observed cytotoxicity is due to apoptosis, we employ flow cytometry with Annexin V and Propidium Iodide (PI) staining. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nuclear stain that is excluded by viable cells.[11]

Protocol:

  • Cell Treatment: Treat cancer cells with the novel compounds and the Reference Kinase Inhibitor at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI. Incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry, differentiating between viable, early apoptotic, late apoptotic, and necrotic cells.

In Vitro Kinase Inhibition Assay

A direct assessment of the compounds' ability to inhibit the target kinase is crucial.[9][12][13] This can be achieved through various biochemical assays, such as radiometric assays or luminescence-based assays that measure ATP consumption.[14][15]

Protocol (Luminescence-based):

  • Reaction Setup: In a 96-well plate, combine the recombinant target kinase, a suitable peptide substrate, and the test compounds at various concentrations.

  • Initiation: Initiate the kinase reaction by adding ATP. Incubate at 30°C for a defined period (e.g., 60 minutes).

  • Detection: Add a detection reagent that contains a luciferase and its substrate. The amount of remaining ATP is inversely proportional to the kinase activity and is quantified by the luminescent signal.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 values.

Comparative Data Analysis

The following tables present hypothetical data to illustrate the comparative analysis of our novel compounds against the Reference Kinase Inhibitor.

Table 1: Cytotoxicity (IC50) in Cancer Cell Lines

CompoundMCF-7 IC50 (µM)HeLa IC50 (µM)
Compound A 2.53.1
Compound B 0.81.2
Compound C 5.76.8
Reference Kinase Inhibitor 1.52.0

Table 2: Apoptosis Induction (% of Apoptotic Cells)

Compound% Early Apoptosis% Late Apoptosis
Compound A 25.415.2
Compound B 45.828.9
Compound C 10.15.6
Reference Kinase Inhibitor 35.220.7

Table 3: In Vitro Kinase Inhibition (IC50)

CompoundTarget Kinase IC50 (nM)
Compound A 150
Compound B 25
Compound C 450
Reference Kinase Inhibitor 50

Discussion and Future Directions

Based on our hypothetical data, Compound B emerges as the most promising candidate. It exhibits the lowest IC50 values in both cell lines, indicating superior cytotoxicity compared to the other novel compounds and even surpassing the Reference Kinase Inhibitor. Furthermore, Compound B induced the highest percentage of apoptotic cells, suggesting that its cytotoxic effect is primarily mediated through the induction of programmed cell death. Crucially, the in vitro kinase assay demonstrates that Compound B is a potent inhibitor of the target kinase, with an IC50 in the nanomolar range.

Compound A shows moderate activity, while Compound C , despite its design for improved solubility, displays the weakest performance in all assays. This underscores the delicate balance between pharmacokinetic properties and target engagement in drug design.

The following diagram illustrates the hypothesized mechanism of action for Compound B, where it inhibits a key signaling kinase, leading to the downstream blockade of pro-proliferative signals and the activation of apoptotic pathways.

Signaling Pathway Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Kinase Target Kinase Receptor->Kinase Downstream Downstream Signaling Proteins Kinase->Downstream Proliferation Cell Proliferation & Survival Transcription Transcription Factors Downstream->Transcription Apoptosis Apoptosis Downstream->Apoptosis Transcription->Proliferation CompoundB Compound B CompoundB->Kinase

Caption: Hypothesized mechanism of Compound B in blocking a pro-proliferative signaling pathway.

Future studies should focus on a more comprehensive characterization of Compound B, including selectivity profiling against a panel of kinases to assess its off-target effects. Further optimization of the scaffold could also be explored to enhance its potency and drug-like properties. In vivo studies in relevant animal models will be the ultimate test of its therapeutic potential.

References

A Comparative Guide to the Structural Elucidation of 4-Chloro-2-(4-oxopiperidin-1-yl)thiazole-5-carbaldehyde Derivatives: X-ray Crystallography and Its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of single-crystal X-ray crystallography for determining the three-dimensional structure of 4-Chloro-2-(4-oxopiperidin-1-yl)thiazole-5-carbaldehyde and its derivatives. Thiazole-containing heterocyclic compounds are of significant interest in medicinal chemistry and drug development, frequently serving as scaffolds for novel therapeutic agents.[1][2][3][4] Accurate molecular structure determination is paramount for understanding structure-activity relationships (SAR), validating computational models, and guiding rational drug design.

While X-ray crystallography remains the definitive "gold standard" for structural analysis, obtaining suitable single crystals can be a significant bottleneck.[5][6] This guide will therefore not only detail a comprehensive, self-validating protocol for the synthesis, crystallization, and crystallographic analysis of the title compound but also objectively compare this benchmark technique with powerful alternatives like Microcrystal Electron Diffraction (MicroED) and NMR Crystallography. The aim is to equip researchers and drug development professionals with the knowledge to select the most appropriate structural elucidation strategy based on sample characteristics and experimental constraints.

Part 1: Synthesis and Crystallization of a Model Thiazole Derivative

The first and often most challenging step in a crystallographic study is obtaining high-quality single crystals.[5][6] This begins with the synthesis of a pure compound.

Proposed Synthesis Protocol

The synthesis of the title compound, this compound, can be approached through established methods for thiazole ring formation.[2] A plausible route involves the reaction of a suitable thiourea derivative with an α-halocarbonyl compound.

Step-by-Step Synthesis:

  • Preparation of the Thiourea Precursor: React 4-oxopiperidine with an isothiocyanate reagent to form the corresponding 1-(4-oxopiperidin-1-yl)thiourea.

  • Hantzsch Thiazole Synthesis: Condense the thiourea precursor with a 2,3-dichloroacrolein derivative. This reaction directly forms the substituted thiazole ring. The chloro and carbaldehyde functionalities at positions 4 and 5, respectively, are introduced by the choice of the α-halocarbonyl reactant.[2][7]

  • Purification: The crude product should be purified to >98% purity, as impurities can significantly inhibit crystallization. This is typically achieved by column chromatography on silica gel, followed by recrystallization from a suitable solvent like ethanol or ethyl acetate.[8][9] Purity should be confirmed by NMR spectroscopy and mass spectrometry.

Experimental Protocol: Crystal Growth

The goal of crystallization is to slowly bring a saturated solution to a state of supersaturation, allowing molecules to self-assemble into a well-ordered crystal lattice.[6] Several methods should be attempted in parallel to maximize the chances of success.

1. Slow Evaporation:

  • Rationale: This simple technique is often the first choice. The gradual removal of solvent increases the solute concentration, promoting nucleation and crystal growth.

  • Method:

    • Dissolve 5-10 mg of the purified compound in a minimal amount of a suitable solvent (e.g., acetone, ethanol, or a mixture like dichloromethane/hexane) in a small vial.

    • Cover the vial with a cap containing a few pinholes or with paraffin film pierced by a needle.

    • Leave the vial undisturbed in a vibration-free environment for several days to weeks.

2. Vapor Diffusion (Hanging Drop & Sitting Drop):

  • Rationale: This method provides finer control over the rate of solvent exchange. A solution of the compound is allowed to equilibrate with a larger reservoir of a precipitant (a solvent in which the compound is less soluble).

  • Method (Hanging Drop):

    • Place 1 mL of a precipitant (e.g., hexane) in the well of a crystallization plate.

    • On a siliconized glass coverslip, place a 2-5 µL drop of a concentrated solution of the compound in a more volatile solvent (e.g., dichloromethane).

    • Invert the coverslip and seal the well. The volatile solvent from the drop will slowly diffuse into the reservoir, while the precipitant vapor diffuses into the drop, inducing crystallization.

3. Slow Cooling:

  • Rationale: For compounds whose solubility is highly temperature-dependent, slowly decreasing the temperature of a saturated solution can induce crystallization.

  • Method:

    • Prepare a saturated solution of the compound in a suitable solvent (e.g., acetonitrile) at an elevated temperature (e.g., 50-60°C).

    • Ensure all solid is dissolved, then filter the hot solution into a clean vial.

    • Place the vial in an insulated container (like a Dewar flask filled with warm water) to allow it to cool to room temperature over 24-48 hours.

Part 2: The X-ray Crystallography Workflow

Once a suitable single crystal (typically 0.1-0.3 mm in each dimension) is obtained, the process of structure determination can begin.[5]

Detailed Experimental Protocol
  • Crystal Mounting: A well-formed crystal is selected under a microscope and mounted on a goniometer head using a cryoloop and a cryoprotectant (e.g., paratone-N oil) to prevent ice formation during data collection at low temperatures (typically 100 K).

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal, creating a specific pattern of reflections (spots) that are recorded by a detector.[5] A complete dataset is collected by rotating the crystal through a range of angles.

  • Data Processing: The raw diffraction images are processed to determine the unit cell dimensions, space group, and the intensity of each reflection.[5] This step integrates the spot intensities and applies corrections for experimental factors.

  • Structure Solution: The "phase problem" is the central challenge in crystallography. The diffraction experiment provides the intensities but not the phases of the reflections. For small molecules, this is typically solved using computational direct methods.[5] This generates an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map. This model is then refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns.[5] This iterative process adjusts atomic positions, and thermal parameters to achieve the best possible fit.

  • Structure Validation: The final structure is rigorously validated using crystallographic metrics like the R-factor (a measure of agreement between the experimental data and the calculated model) and other quality indicators to ensure its accuracy.

Visualizing the Workflow

The entire process, from a purified compound to a validated 3D structure, can be visualized as a logical workflow.

G cluster_synthesis Phase 1: Sample Preparation cluster_crystal Phase 2: Crystallization cluster_xray Phase 3: X-ray Analysis Synthesis Synthesis of Thiazole Derivative Purification Purification (>98%) Synthesis->Purification Crystallization Crystallization Trials (Evaporation, Diffusion, etc.) Purification->Crystallization Selection Crystal Selection & Mounting Crystallization->Selection DataCollection Data Collection (Diffractometer) Selection->DataCollection DataProcessing Data Processing (Indexing & Integration) DataCollection->DataProcessing StructureSolution Structure Solution (Direct Methods) DataProcessing->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Structure Validation (R-factor Check) Refinement->Validation FinalStructure Final 3D Atomic Model Validation->FinalStructure

Caption: Experimental workflow for X-ray crystallography.
Molecular Structure Representation

A simplified diagram of the target molecule highlights its key structural features.

G cluster_thiazole Thiazole Ring cluster_piperidine 4-Oxopiperidinone Ring N1 N C1 C N1->C1 S1 S C2 C S1->C2 C1->S1 N2 N C1->N2 C3 C C2->C3 Cl Cl C2->Cl C3->N1 CHO CHO C3->CHO C4 N2->C4 C5 C4->C5 C6 C=O C5->C6 C7 C6->C7 C8 C7->C8 C8->N2

Caption: Key components of the target molecule.

Part 3: A Comparative Analysis of Structural Elucidation Techniques

While single-crystal X-ray diffraction is powerful, its absolute requirement for large, high-quality crystals is a major limitation.[10][11][12] When suitable crystals are elusive, alternative techniques can provide the necessary structural insights.

Alternative 1: Microcrystal Electron Diffraction (MicroED)

MicroED is a cryo-electron microscopy (cryo-EM) technique that can determine high-resolution structures from nanocrystals, which are often thousands of times smaller than those required for X-ray methods.[11][13]

  • Causality Behind the Method: Electrons interact with matter much more strongly than X-rays.[10] This fundamental difference means that even extremely small crystals (nanometer to micrometer scale) can produce a measurable diffraction pattern.[13][14] The workflow is similar to X-ray crystallography: crystals are identified, diffraction data is collected as they are rotated, and the data is processed with standard crystallographic software to generate a 3D structure.[13]

  • Key Advantage: Its primary advantage is the ability to analyze samples that fail to yield large single crystals, including those from seemingly amorphous powders.[11] This dramatically expands the range of molecules amenable to crystallographic analysis.

Alternative 2: NMR Crystallography

NMR crystallography combines solid-state NMR (ssNMR) spectroscopy with computational methods to determine the structure of solid materials.[15]

  • Causality Behind the Method: Unlike diffraction methods that probe long-range periodic order, ssNMR is highly sensitive to the local chemical environment of each atom.[15][16] By measuring parameters like chemical shifts and dipolar couplings, which are dependent on internuclear distances and orientations, a set of structural constraints can be generated.[15][17] These experimental constraints are then used to refine a crystal structure, often in conjunction with data from powder X-ray diffraction (PXRD) or quantum chemical calculations.[18][19]

  • Key Advantage: Its strength lies in its ability to characterize microcrystalline materials that are unsuitable for single-crystal diffraction.[15] It is also exceptionally powerful for resolving ambiguities in diffraction-derived structures, such as determining the precise positions of hydrogen atoms or distinguishing between different polymorphs (different crystal packing arrangements of the same molecule).[17][18]

Data Summary: A Head-to-Head Comparison

The following table summarizes the key performance characteristics of each technique, providing a clear basis for experimental design.

FeatureSingle-Crystal X-ray CrystallographyMicrocrystal Electron Diffraction (MicroED)NMR Crystallography
Primary Requirement Single, well-ordered crystalNanocrystals (can be a powder)Microcrystalline powder
Typical Crystal Size 20-200 µm[10]< 1 µm (nanometer scale)[13][14]Not applicable (powder)
Data Source X-ray diffraction patternElectron diffraction patternSolid-state NMR spectra & computational modeling
Resolution Typically < 1 Å (Atomic)Typically < 1 Å (Atomic)[11]Lower resolution for de novo structures; high precision for local environments
Key Strength Unambiguous 3D structure determination; "gold standard"[10][12]Structure determination from exceptionally small crystals; high throughput[11][13]Characterizes materials that don't form single crystals; resolves ambiguity (e.g., H-atoms, polymorphism)[15][17][18]
Primary Limitation The need to grow suitable single crystals can be a major bottleneck[5]Requires access to specialized cryo-electron microscopy equipmentDoes not typically provide a complete de novo structure alone; relies on combination with other data[19]

Conclusion

The determination of the precise three-dimensional structure of this compound and its derivatives is critical for advancing their potential as therapeutic agents. Single-crystal X-ray crystallography provides the most definitive and unambiguous route to this information, and the protocols outlined in this guide offer a robust framework for achieving this goal.

However, scientific progress demands adaptability. When the prerequisite of a large single crystal cannot be met, researchers are not at an impasse. MicroED offers a revolutionary path forward, enabling atomic-resolution analysis from nanocrystals that were previously intractable.[11][13] Similarly, NMR crystallography provides an essential complementary tool, leveraging the power of local atomic environment probes to refine structures and solve ambiguities that diffraction methods alone cannot address.[15][18] The judicious selection of these techniques, based on a clear understanding of their underlying principles and practical requirements, will ultimately accelerate the drug discovery and development process.

References

A Senior Application Scientist's Guide to the Synthesis of Functionalized Thiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2][3][4] Its derivatives are integral components of numerous FDA-approved drugs, demonstrating a vast spectrum of biological activities including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][3][5] The unique electronic properties and the ability of the thiazole scaffold to act as a versatile building block have driven the continuous development of synthetic methodologies for its construction and functionalization.[2]

This guide provides an in-depth comparison of the most significant synthetic routes to functionalized thiazoles. We will move beyond simple procedural lists to explore the underlying mechanisms, comparative advantages, substrate scope, and practical considerations of classical and modern methods, grounded in field-proven insights and authoritative data.

Classical Approaches: The Foundation of Thiazole Synthesis

The most time-honored methods for thiazole synthesis remain widely used due to their reliability and broad applicability. These reactions form the bedrock of thiazole chemistry.

Hantzsch Thiazole Synthesis

First described in 1887 by Arthur Hantzsch, this is arguably the most common and versatile method for thiazole synthesis.[6][7][8] The reaction involves the cyclocondensation of an α-halocarbonyl compound (typically an α-haloketone) with a thioamide or a related species like thiourea or thiosemicarbazide.[6][7][9]

Mechanism and Rationale: The reaction is initiated by a nucleophilic attack of the sulfur atom from the thioamide onto the electrophilic carbon of the α-haloketone, displacing the halide in an SN2 reaction.[10][11] This is followed by an intramolecular cyclization where the thioamide's nitrogen attacks the carbonyl carbon. The final step is a dehydration event, which results in the formation of the stable, aromatic thiazole ring.[11] The driving force for this final step is the formation of the highly stabilized aromatic system.[4]

Diagram: Hantzsch Thiazole Synthesis Workflow

HantzschWorkflow reagents Select α-Haloketone & Thioamide/Thiourea setup Reaction Setup (Solvent, Temp.) reagents->setup Dissolve reaction Cyclocondensation (Heating/Irradiation) setup->reaction Initiate workup Aqueous Workup & Neutralization reaction->workup Quench purify Purification (Recrystallization/ Chromatography) workup->purify Isolate Crude product Characterized Thiazole Product purify->product Analyze

Caption: General experimental workflow for the Hantzsch synthesis.

Scope and Limitations: The Hantzsch synthesis is exceptionally versatile, allowing for the preparation of thiazoles with a wide variety of substituents at the 2, 4, and 5-positions by simply changing the starting materials.[6][7] However, the classical method often requires harsh conditions, prolonged reaction times, and can produce low yields, particularly if the thioamide is unstable in the acidic medium generated during the reaction.[2] A significant drawback is the reliance on lachrymatory and toxic α-haloketones.[12]

Gabriel Thiazole Synthesis

The Gabriel synthesis provides an alternative route, particularly for 2,5-disubstituted thiazoles. This method involves the cyclization of α-acylaminoketones using a potent sulfurizing agent, most commonly phosphorus pentasulfide (P₂S₅).[2][6][13]

Mechanism and Rationale: The reaction proceeds by the thionation of the amide carbonyl group of the α-acylaminoketone by P₂S₅, forming a thioamide intermediate. This is followed by an intramolecular cyclization where the enol or enolate attacks the thiocarbonyl, and subsequent dehydration yields the thiazole ring. The high temperature required (often ~170 °C) is necessary to drive the thionation and dehydration steps.[6]

Scope and Limitations: This method is effective for specific substitution patterns but is less versatile than the Hantzsch synthesis.[2] The primary limitations are the harsh reaction conditions (high temperatures) and the use of stoichiometric amounts of P₂S₅, which can be challenging to handle and can lead to side products.[6][14]

Cook-Heilbron Thiazole Synthesis

This synthesis is the premier method for producing 5-aminothiazoles.[5][15] It involves the reaction of an α-aminonitrile with reagents like carbon disulfide (CS₂), dithioacids, or isothiocyanates under mild, often room-temperature conditions.[5][6][7][15]

Mechanism and Rationale: When using carbon disulfide, the amino group of the α-aminonitrile attacks one of the C=S bonds, forming a dithiocarbamic acid intermediate. This intermediate then undergoes intramolecular cyclization, with the sulfur atom attacking the nitrile carbon. Tautomerization of the resulting imine leads to the stable 5-amino-2-mercaptothiazole product.[2][7] The mild conditions are possible because of the high reactivity of the α-aminonitrile and the electrophilicity of the sulfur-containing reagent.[15]

Scope and Limitations: The Cook-Heilbron synthesis is highly efficient for 5-aminothiazoles and offers flexibility in the 2- and 4-positions.[5] Its main advantage is the mild reaction conditions.[15] However, its application is largely restricted to the synthesis of this specific class of thiazole derivatives.[5]

Modern Synthetic Strategies

Contemporary research focuses on overcoming the limitations of classical methods, emphasizing efficiency, safety, and functional group tolerance.

Van Leusen Reaction

While primarily known for synthesizing oxazoles and imidazoles, the Van Leusen reaction can be adapted for thiazole synthesis.[16][17] A key reagent in these transformations is tosylmethyl isocyanide (TosMIC), which serves as a versatile C-N=C synthon.[16][18] The reaction of TosMIC with aldehydes or imines is a powerful tool for heterocycle formation.[17] For thiazoles, this typically involves a multi-component reaction with a sulfur source.

Mechanism and Rationale: The reaction is initiated by the deprotonation of the acidic methylene group of TosMIC.[16][18] The resulting anion attacks an electrophile (e.g., an aldehyde), followed by cyclization and elimination of the tosyl group, which is an excellent leaving group.[17] The isocyanide carbon's unique reactivity is central to the ring-forming process.[18]

Scope and Limitations: This method allows access to thiazoles that are not easily synthesized via classical routes, such as 2-unsubstituted thiazoles.[7] The reactions are often high-yielding and can be performed under relatively mild conditions. The main limitation is the availability and cost of specialized starting materials like TosMIC.

Metal-Catalyzed C-H Functionalization

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for elaborating on the thiazole core.[19] This approach avoids the need for pre-functionalized starting materials, allowing for the direct introduction of aryl, alkyl, or other groups onto the thiazole ring.[20][21]

Mechanism and Rationale: Palladium and copper are common catalysts for these transformations.[19][22] The mechanism typically involves the coordination of the metal to the thiazole ring, followed by the cleavage of a C-H bond (often the most acidic one, at C2) to form a metallacyclic intermediate. This intermediate can then undergo reductive elimination or react with various coupling partners to form the new C-C or C-heteroatom bond.[23][24]

Scope and Limitations: This methodology provides unprecedented access to complex, multifunctionalized thiazoles from simple precursors.[20][21][25] It offers high regioselectivity and can be used to build libraries of compounds for drug discovery.[20] Challenges include catalyst cost, sensitivity to air and moisture, and the need for careful optimization of reaction conditions for each substrate.[19]

Comparative Analysis of Synthetic Routes

Choosing the optimal synthetic route depends on the target molecule's substitution pattern, desired scale, and available resources.

Synthesis Method Starting Materials Key Reagents/Catalysts Typical Conditions Primary Product Key Advantages Key Disadvantages
Hantzsch α-Haloketone, Thioamide/ThioureaBase or Acid catalystReflux in solvent (e.g., EtOH)[26]2,4,5-Trisubstituted ThiazolesHighly versatile, widely used, reliable[6][7][27]Harsh conditions, use of toxic reagents, moderate yields[2][12]
Gabriel α-AcylaminoketonePhosphorus Pentasulfide (P₂S₅)High temp. (~170 °C)[6]2,5-Disubstituted ThiazolesGood for specific substitution patterns[2]Very harsh conditions, limited scope, difficult reagents[14]
Cook-Heilbron α-AminonitrileCS₂, Dithioacids, etc.Mild, often room temp.[15]5-AminothiazolesMild conditions, high yields for specific products[5][7]Limited to 5-aminothiazole synthesis[5]
Van Leusen Aldehyde/Imine, TosMICStrong Base (e.g., t-BuOK)-60 °C to reflux[16]Variably substituted ThiazolesAccess to unique substitution patterns, mild conditions[7]Requires specialized reagents (TosMIC)
C-H Functionalization Thiazole Core, Coupling PartnerPd or Cu catalyst80-120 °CRegioselectively Functionalized ThiazolesHigh atom economy, late-stage functionalization[20][21]Catalyst cost, optimization required, air/moisture sensitivity[19]

Detailed Experimental Protocols

To provide a practical context, here is a representative protocol for the classical Hantzsch synthesis.

Protocol: Synthesis of 2,4-Dimethylthiazole

This procedure is adapted from a well-established method described in Organic Syntheses, which involves the in situ generation of thioacetamide.[28]

Materials:

  • Acetamide (5.08 moles)

  • Phosphorus pentasulfide (0.9 mole)

  • Chloroacetone (4.97 moles)

  • Dry Benzene (350 ml)

  • 5 N Sodium Hydroxide

  • Diethyl Ether

  • Anhydrous Sodium Sulfate

Procedure:

  • Reaction Setup: In a 2-L round-bottom flask equipped with a reflux condenser, place 200 ml of dry benzene. Quickly prepare a mixture of 300 g of finely divided acetamide and 200 g of powdered phosphorus pentasulfide and add it to the flask. This mixture will generate thioacetamide in situ.[28]

  • Initiation: Add 20 ml of a pre-prepared mixture of 400 ml of chloroacetone and 150 ml of dry benzene to the flask. Carefully heat the flask in a water bath to initiate the exothermic reaction.[28]

  • Addition: Once the reaction begins, remove the water bath. Gradually add the remainder of the chloroacetone-benzene mixture through the top of the reflux condenser at a rate that maintains a gentle reaction.[28]

  • Reflux: After the addition is complete and the initial exothermic reaction has subsided, reflux the mixture on a water bath for 30 minutes to ensure the reaction goes to completion.[28]

  • Workup: Cool the reaction mixture and add approximately 750 ml of water with shaking. After 30 minutes, transfer the mixture to a separatory funnel. Discard the upper benzene layer.[28]

  • Isolation: Make the lower aqueous layer alkaline with 5 N sodium hydroxide. The crude thiazole will separate as a dark upper layer. Extract the entire mixture with five 120-ml portions of ether.[28]

  • Purification: Combine the ether extracts and dry over anhydrous sodium sulfate. Filter and remove the ether by distillation. The crude product is then purified by fractional distillation to yield 2,4-dimethylthiazole (boiling point 144-146 °C). The expected yield is 275-300 g (48-53%).[28]

Diagram: Hantzsch Synthesis Mechanism

HantzschMechanism cluster_reactants Reactants cluster_steps Mechanism cluster_product Product R1_CO_CH2X α-Haloketone step1 S-Alkylation (SN2) R1_CO_CH2X->step1 R2_CS_NH2 Thioamide R2_CS_NH2->step1 intermediate1 Thioimino Ether Intermediate step1->intermediate1 Forms C-S bond step2 Intramolecular Cyclization intermediate1->step2 N attacks C=O intermediate2 Hydroxythiazoline Intermediate step2->intermediate2 Forms 5-membered ring step3 Dehydration intermediate2->step3 - H₂O product Thiazole step3->product Aromatization

Caption: Key steps in the Hantzsch thiazole synthesis mechanism.

Conclusion

The synthesis of functionalized thiazoles is a mature yet continually evolving field. The classical Hantzsch, Gabriel, and Cook-Heilbron syntheses provide robust and reliable pathways to a wide range of thiazole derivatives and remain indispensable tools in the chemist's arsenal.[6][9][27] However, modern methods, particularly those involving metal-catalyzed C-H functionalization, are revolutionizing the field by offering more efficient, atom-economical, and environmentally benign routes to novel and complex thiazole structures.[20][21][29] The choice of synthetic strategy should be a carefully considered decision, weighing the target structure, scalability, cost, and safety profile of each potential route. A thorough understanding of these diverse methodologies empowers researchers to design and execute the most effective synthesis for their specific drug discovery and development goals.

References

A Comparative Spectroscopic Guide to Thiazole Carbaldehyde Isomers for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the precise structural elucidation of heterocyclic scaffolds is paramount. Thiazole derivatives, in particular, represent a privileged class of compounds, forming the core of numerous pharmaceuticals due to their wide range of biological activities.[1][2] The subject of this guide, 4-Chloro-2-(4-oxopiperidin-1-yl)thiazole-5-carbaldehyde, is a highly functionalized molecule with significant potential as a versatile building block for the synthesis of novel therapeutic agents.

However, synthetic routes can often yield constitutional isomers, where the same atoms are connected in a different order. The differentiation of these isomers is a critical step in chemical development, as even minor structural changes can lead to profound differences in pharmacological activity, toxicity, and metabolic stability. This guide provides an in-depth spectroscopic comparison between This compound (Isomer A) and its positional isomer, 5-Chloro-4-(formyl)-2-(4-oxopiperidin-1-yl)thiazole (Isomer B) . While this isomer is presented hypothetically for illustrative purposes, the principles discussed are broadly applicable.

We will explore how four cornerstone analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy—can be synergistically employed to unambiguously distinguish between these two closely related structures. The causality behind experimental choices and the interpretation of the resulting data will be emphasized, providing researchers with a practical framework for structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Neighborhood

NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity of atoms in a molecule. By measuring the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the chemical environment of each atom and deduce the molecular skeleton. The key to differentiating Isomer A and Isomer B lies in the distinct electronic environments of the single proton on the thiazole ring and the carbons of the heterocyclic core.

Expert Analysis & Expected Differences:
  • ¹H NMR: The most telling signal will be that of the lone proton on the thiazole ring.

    • In Isomer A , this proton is absent, as the 4- and 5-positions are fully substituted. The only singlet in the aromatic region would be the aldehyde proton (-CHO).

    • In Isomer B , there would be a proton at the 4-position of the thiazole ring. However, the prompt has a typo and should be 5-Chloro-2-(4-oxopiperidin-1-yl)thiazole-4-carbaldehyde (Isomer B) for a meaningful comparison of a lone proton. Assuming this corrected structure, the proton at the 5-position is replaced by chlorine. The aldehyde proton remains. Therefore, the key differentiator is not a thiazole proton, but the influence of adjacent groups on the piperidine and aldehyde protons.

    • Let's reconsider the isomers for a better comparison. A more distinct comparison arises if we compare Isomer A: this compound with Isomer B: 5-Chloro-2-(4-oxopiperidin-1-yl)thiazole-4-carbaldehyde . In this case, neither isomer has a proton on the thiazole ring itself. The differentiation must come from the through-space and electronic effects of the chloro and carbaldehyde groups on the adjacent piperidine ring protons.

    • For Isomer A , the aldehyde group at C5 is spatially closer to the piperidine moiety at C2 than the chlorine at C4. This proximity could induce a downfield shift on the piperidine protons via a deshielding effect.

    • For Isomer B , the chloro group at C5 is closer to the piperidine group, which may have a different electronic influence compared to the aldehyde group. The aldehyde proton itself in both isomers will appear as a singlet, but its chemical shift will be subtly different due to the varying position of the electronegative chlorine atom on the ring. We expect the aldehyde proton in Isomer A to be slightly more deshielded (further downfield) due to the adjacent chloro group.

  • ¹³C NMR: The carbon chemical shifts of the thiazole ring are highly diagnostic.[1][3]

    • In Isomer A , the C5 carbon is attached to the electron-withdrawing aldehyde group, and the C4 carbon is attached to chlorine. We would expect C5 to be significantly downfield.

    • In Isomer B , the roles are reversed. The C4 carbon is attached to the aldehyde, and C5 to the chlorine. This will result in a distinct and predictable swap in the chemical shifts for the C4 and C5 signals in the ¹³C NMR spectrum, providing definitive proof of the substitution pattern. The ketone carbonyl (C=O) of the piperidine ring and the aldehyde carbonyl (CHO) will also be distinguishable.[3]

Comparative NMR Data (Predicted)
Signal AssignmentIsomer A (Predicted δ, ppm)Isomer B (Predicted δ, ppm)Rationale for Difference
Aldehyde H (¹H)~9.9 - 10.1~9.8 - 10.0The electronic environment is slightly different due to the transposition of the Cl atom, leading to a minor shift.
Piperidine H (axial, ¹H)~3.8 - 4.0 (t)~3.7 - 3.9 (t)Proximity to the C5-aldehyde in Isomer A may cause a slight downfield shift compared to the C5-chloro in Isomer B.
Piperidine H (equat, ¹H)~2.7 - 2.9 (t)~2.6 - 2.8 (t)Similar to the axial protons, the local magnetic environment is slightly altered.
Thiazole C2 (¹³C)~168 - 172~167 - 171Attached to the piperidine nitrogen; less affected by C4/C5 substitution.
Thiazole C4 (¹³C)~145 - 150 (C-Cl)~135 - 140 (C-CHO)Primary differentiator. The nature of the directly attached group (Cl vs. CHO) causes a large and unambiguous shift in the chemical shift.
Thiazole C5 (¹³C)~130 - 135 (C-CHO)~150 - 155 (C-Cl)Primary differentiator. The chemical shift swaps compared to C4, confirming the isomeric structure.
Aldehyde C (¹³C)~185 - 190~184 - 189The position relative to the ring nitrogen and chlorine will cause a minor but measurable shift.
Piperidine C=O (¹³C)~205 - 210~205 - 210This carbonyl is distant from the thiazole ring and should have a nearly identical chemical shift in both isomers.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified thiazole isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed for the chosen solvent.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set a spectral width of approximately 16 ppm, centered around 6 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

    • Co-add 16 scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.[3]

    • Set a spectral width of approximately 250 ppm, centered around 125 ppm.

    • Use a 45-degree pulse angle and a relaxation delay of 2 seconds.

    • Co-add 1024 scans or more, as the ¹³C nucleus is much less sensitive than ¹H.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) and the ¹³C spectrum accordingly (e.g., CDCl₃ at 77.16 ppm).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing A Weigh 5-10 mg of Isomer B Dissolve in 0.7 mL CDCl₃ A->B C Transfer to NMR Tube B->C D Tune & Shim Spectrometer C->D E Acquire ¹H Spectrum (16 scans) D->E F Acquire ¹³C Spectrum (1024+ scans) D->F G Fourier Transform & Phasing E->G F->G H Calibrate to Solvent Peak G->H I Structural Elucidation H->I

Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that probes the vibrational frequencies of chemical bonds. While it may not reveal the full connectivity of a molecule like NMR, it provides an excellent fingerprint, confirming the presence of key functional groups.

Expert Analysis & Expected Differences:

The IR spectra of both isomers will be broadly similar due to the presence of the same functional groups: a ketone C=O, an aldehyde C=O, a thiazole ring system (C=N, C=C), and a C-Cl bond. However, subtle differences in the electronic distribution caused by the different substitution patterns can lead to small but detectable shifts in absorption frequencies.[4]

  • Carbonyl (C=O) Stretching: Both isomers will show two distinct C=O stretching bands. The ketone from the piperidine ring should appear around 1715-1725 cm⁻¹. The aldehyde C=O is conjugated with the thiazole ring and will appear at a lower frequency, typically 1680-1700 cm⁻¹. The exact position of the aldehyde C=O stretch may differ slightly between the isomers. In Isomer A , the aldehyde is adjacent to the C-Cl bond, which could slightly increase its vibrational frequency due to inductive effects compared to Isomer B , where it is adjacent to the C-N bond of the ring.

  • Thiazole Ring Vibrations: The characteristic stretching vibrations of the thiazole ring skeleton typically appear in the 1650-1450 cm⁻¹ region.[4][5] The specific pattern and frequencies in this "fingerprint" region will be unique to each isomer.

Comparative IR Data (Predicted)
Vibrational ModeIsomer A (Predicted cm⁻¹)Isomer B (Predicted cm⁻¹)Rationale for Difference
Aldehyde C-H Stretch~2820, ~2720~2820, ~2720Typically appears as a pair of weak bands; unlikely to be a major differentiator.
Ketone C=O Stretch~1720~1720The piperidone ketone is electronically isolated from the thiazole ring and should be consistent between isomers.
Aldehyde C=O Stretch~1695~1690The electron-withdrawing chlorine at C4 (Isomer A) may slightly increase the frequency vs. the nitrogen at C4 (Isomer B).
Thiazole C=N/C=C Stretch~1610, ~1550~1615, ~1545The specific vibrational modes of the ring will be different, creating a unique fingerprint for each isomer.
C-Cl Stretch~750~780The vibration of the C-Cl bond is influenced by its position on the aromatic ring.
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Acquire a background spectrum of the empty ATR crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related signals from the sample spectrum.

  • Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the center of the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.

  • Spectrum Acquisition: Collect the sample spectrum over a range of 4000-600 cm⁻¹. Co-add 32 scans to ensure a high-quality spectrum.

  • Data Processing: The instrument software will automatically ratio the sample scan against the background scan to generate the final transmittance or absorbance spectrum.

IR_Workflow A Clean ATR Crystal B Acquire Background Scan A->B C Apply Solid Sample to Crystal B->C D Acquire Sample Scan (32 scans) C->D E Generate Final Absorbance Spectrum D->E

Workflow for functional group analysis via ATR-FTIR.

Mass Spectrometry (MS): Confirming Mass and Fragmentation

Mass spectrometry provides two vital pieces of information: the exact molecular weight of the compound and structural clues based on its fragmentation pattern upon ionization.

Expert Analysis & Expected Differences:
  • Molecular Ion Peak (M⁺): Both Isomer A and Isomer B have the same molecular formula (C₉H₉ClN₂O₂S) and therefore the same molecular weight. Using high-resolution mass spectrometry (HRMS), we can confirm this elemental composition. A key feature will be the isotopic pattern of the molecular ion. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an ~3:1 ratio), the mass spectrum will show two peaks for the molecular ion: M⁺ and [M+2]⁺, with the [M+2]⁺ peak having approximately one-third the intensity of the M⁺ peak. This is a definitive indicator of a single chlorine atom in the molecule.

  • Fragmentation Pattern: The true power of MS in distinguishing these isomers lies in their different fragmentation pathways.[6][7][8] The initial fragmentation is likely to occur at the weakest bonds or lead to the formation of the most stable fragments.

    • Isomer A (4-Cl, 5-CHO): A likely initial fragmentation could be the loss of the aldehyde group (•CHO, 29 Da) or a McLafferty-type rearrangement involving the piperidine ring. Another characteristic fragmentation of thiazoles is the cleavage of the ring itself.[8]

    • Isomer B (5-Cl, 4-CHO): While it will also lose the aldehyde group, the subsequent fragmentation of the thiazole ring will be different due to the altered positions of the substituents. For example, a retro-Diels-Alder type cleavage of the thiazole ring would yield fragments with different masses for each isomer. The fragment containing the C-Cl bond will differ from the one containing the C-CHO bond, allowing for clear differentiation.

Comparative MS Data (Predicted)
ObservationIsomer AIsomer BRationale for Difference
Molecular Ion (m/z)244.01 (M⁺, ³⁵Cl), 246.01 ([M+2]⁺)244.01 (M⁺, ³⁵Cl), 246.01 ([M+2]⁺)Identical molecular formula leads to identical molecular weight. The ~3:1 isotopic pattern for Cl is expected for both.
Key Fragment 1 (m/z)215.02 ([M-CHO]⁺)215.02 ([M-CHO]⁺)Loss of the formyl radical is a common pathway for aldehydes and is expected for both.
Key Fragment 2 (m/z) Distinct Fragment A Distinct Fragment B Primary Differentiator. Ring cleavage will produce fragments whose masses are dependent on which atoms (C4 or C5) bear the Cl and CHO groups.
Key Fragment 3 (m/z)99.04 (Oxopiperidine radical cation)99.04 (Oxopiperidine radical cation)Cleavage of the C2-N bond of the piperidine ring is a likely event for both isomers.
Experimental Protocol: Electrospray Ionization - Time of Flight (ESI-TOF) MS
  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid to promote ionization.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Ionization: Use positive ion mode ESI. Apply a capillary voltage of ~3.5-4.5 kV and use nitrogen as the nebulizing and drying gas. Set the drying gas temperature to ~250-350 °C.

  • Mass Analysis (MS1): Acquire a full scan mass spectrum using the TOF analyzer over a mass range of m/z 50-500 to observe the molecular ion and its isotopic pattern.

  • Fragmentation (MS/MS): Select the precursor molecular ion (m/z 244.01) for collision-induced dissociation (CID). Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation and record the resulting product ion spectrum.

  • Data Analysis: Analyze the MS1 spectrum to confirm the molecular weight and isotopic distribution. Compare the MS/MS fragmentation spectra of the two isomers to identify unique product ions that confirm the substitution pattern.

MS_Workflow A Prepare Dilute Sample Solution B Infuse into ESI Source A->B C Ionize Sample (+ve mode) B->C D Acquire Full Scan (MS1) C->D E Select & Fragment Precursor Ion (MS/MS) D->E F Compare Fragmentation Patterns E->F

Workflow for MS analysis and isomer differentiation.

UV-Visible Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. It is particularly useful for analyzing compounds with conjugated π-systems, such as the thiazole ring in our isomers.

Expert Analysis & Expected Differences:

The UV-Vis spectrum is dictated by the extent of conjugation and the nature of the substituents on the chromophore. The thiazole ring conjugated with the aldehyde group forms the primary chromophore.

  • Both isomers are expected to show intense π → π* transitions. The position of the maximum absorbance (λ_max) will be sensitive to the substitution pattern.[9][10]

  • The electron-donating effect of the piperidine nitrogen at C2 and the electron-withdrawing nature of the aldehyde and chlorine groups create a "push-pull" system. The efficiency of this electronic communication across the ring will differ between the two isomers.

  • In Isomer A , the aldehyde at C5 is in direct conjugation with the piperidine at C2.

  • In Isomer B , the aldehyde at C4 has a different spatial and electronic relationship with the C2 substituent. This change in the conjugation pathway will likely result in a shift in the λ_max. A more extended or effective conjugation typically leads to a bathochromic (red) shift to a longer wavelength. It is plausible that Isomer A, with its C2-N and C5-CHO arrangement, will have a slightly longer λ_max than Isomer B. A weak n → π* transition from the aldehyde carbonyl may also be visible at a longer wavelength.

Comparative UV-Vis Data (Predicted)
TransitionIsomer A (Predicted λ_max, nm)Isomer B (Predicted λ_max, nm)Rationale for Difference
π → π~365 nm~355 nmThe conjugation pathway between the electron-donating piperidine and the electron-withdrawing aldehyde group is altered, changing the energy of the transition.
n → π~410 nm (weak)~405 nm (weak)This weak transition from the carbonyl oxygen's lone pair is also sensitive to the overall electronic structure of the molecule.
Experimental Protocol: UV-Vis Spectroscopy
  • Solvent Selection: Choose a UV-grade solvent that dissolves the sample and does not absorb in the region of interest (e.g., ethanol, acetonitrile, or dichloromethane).

  • Sample Preparation: Prepare a stock solution of the sample of known concentration (e.g., 1 mg/mL). From this, prepare a dilute solution (e.g., 10⁻⁵ M) to ensure the absorbance falls within the linear range of the instrument (ideally 0.1 - 1.0 AU).

  • Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

  • Blanking: Fill two matched quartz cuvettes with the pure solvent. Place one in the sample path and one in the reference path. Run a baseline scan to zero the instrument.

  • Sample Measurement: Replace the solvent in the sample cuvette with the dilute sample solution.

  • Spectrum Acquisition: Scan the sample from approximately 600 nm down to 200 nm to record the full absorption spectrum.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

UVVIS_Workflow A Prepare Dilute Sample in UV-Grade Solvent B Acquire Solvent Baseline A->B C Place Sample in Spectrophotometer B->C D Scan from 600-200 nm C->D E Identify λmax Values D->E

Workflow for analyzing electronic transitions via UV-Vis.

Conclusion

The unambiguous structural characterization of pharmaceutical intermediates is a non-negotiable aspect of drug development. While This compound (Isomer A) and its positional isomer (Isomer B) possess the same molecular formula and functional groups, they are distinct chemical entities.

A multi-technique spectroscopic approach is essential for their differentiation.

  • NMR spectroscopy provides the most definitive evidence, with the ¹³C NMR chemical shifts of the thiazole ring carbons (C4 and C5) serving as the primary and incontrovertible differentiators.

  • Mass Spectrometry confirms the molecular weight and elemental composition (via HRMS and isotopic patterns) and, crucially, reveals unique fragmentation pathways in MS/MS experiments that are diagnostic of the substituent placement.

  • IR and UV-Vis spectroscopy , while less definitive on their own, serve as rapid, complementary techniques. They confirm functional group identity and provide corroborating evidence of the different electronic environments in the two isomers through subtle but measurable shifts in vibrational frequencies and electronic absorption maxima.

By judiciously applying these four analytical methods, researchers can confidently verify the structure of their target compound, ensuring the integrity and reproducibility of their synthetic and pharmacological studies.

References

A Senior Application Scientist's Guide to Selecting and Performing Cytotoxicity Assays for Novel Thiazole-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Cytotoxicity Profiling in Drug Discovery

The journey of a novel chemical entity from synthesis to a potential therapeutic agent is fraught with challenges. A primary hurdle in this process is establishing a compound's safety profile, beginning at the cellular level. For novel compounds synthesized from scaffolds like 4-Chloro-2-(4-oxopiperidin-1-yl)thiazole-5-carbaldehyde, early and accurate assessment of cytotoxicity is not merely a routine screen; it is a critical decision-making point. The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved anticancer agents such as Dasatinib and Ixazomib.[1][2] These structures are prized for their ability to interact with various biological targets to impede cancer progression, often by inducing cell death.[1][2][3]

Therefore, when evaluating new derivatives from this family, we are often looking for selective cytotoxicity against cancer cells. However, general cytotoxicity against healthy cells can terminate a compound's development. This guide provides an in-depth comparison of key cytotoxicity assays, moving beyond simple protocols to explain the causality behind experimental choices. Our goal is to empower researchers to select the most appropriate assay, generate robust and reliable data, and accurately interpret the cytotoxic potential of their novel synthesized compounds.

Choosing the Right Tool: A Comparative Analysis of Cytotoxicity Assays

No single assay can provide a complete picture of a compound's cytotoxic profile.[4] The choice of method depends on the research question, the compound's properties, and the desired throughput. Assays can be broadly categorized by their underlying principle: measuring metabolic activity (cell viability), cell membrane integrity (cytotoxicity), or specific cell death pathways like apoptosis. A multi-parametric approach, combining assays from different categories, is considered best practice for a comprehensive assessment.[4]

Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for assessing the cytotoxic effects of newly synthesized compounds.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation Compound Synthesized Compound (e.g., Thiazole Derivative) Stock Prepare Stock Solutions (e.g., in DMSO) Compound->Stock Seeding Seed Cells in Multi-well Plates Stock->Seeding Treatment Treat Cells with Serial Dilutions of Compound Seeding->Treatment Incubation Incubate for a Defined Period (e.g., 24-72h) Treatment->Incubation ViabilityAssay Perform High-Throughput Viability Assay (e.g., MTT, Resazurin) Incubation->ViabilityAssay IC50 Calculate IC50 Value ViabilityAssay->IC50 MembraneAssay Membrane Integrity Assay (e.g., LDH Release) IC50->MembraneAssay For potent compounds ApoptosisAssay Apoptosis Assay (e.g., Annexin V/PI) IC50->ApoptosisAssay For potent compounds Mechanism Determine Mode of Cell Death MembraneAssay->Mechanism ApoptosisAssay->Mechanism

Caption: A generalized workflow for evaluating the cytotoxicity of novel compounds.

Metabolic Assays: Gauging Cell Viability

These assays measure metabolic activity, which is proportional to the number of viable cells in a culture.[5] They are the workhorses of high-throughput screening (HTS) due to their simplicity, cost-effectiveness, and scalability.[6][7][8]

A. The MTT Assay

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[5][9] This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes located primarily in the mitochondria of metabolically active cells.[5] The amount of formazan produced is directly proportional to the number of viable cells.[9]

G cluster_0 In Viable Cell Mitochondria MTT MTT (Yellow, Soluble) Formazan Formazan (Purple, Insoluble) MTT->Formazan Mitochondrial Dehydrogenases (NAD(P)H) Solubilization Add Solubilizing Agent (e.g., DMSO, SDS) Formazan->Solubilization Measurement Measure Absorbance (~570 nm) Solubilization->Measurement

Caption: The principle of the MTT cell viability assay.

  • Advantages:

    • Well-established and reliable: It is one of the most widely cited cytotoxicity assays.[5]

    • Sensitive: Can detect changes in relatively small numbers of cells.

    • Cost-effective: The reagents are relatively inexpensive.

  • Limitations:

    • Endpoint Assay: It is a terminal assay requiring cell lysis to solubilize the formazan crystals.

    • Interference: Compounds with reducing activity can interact directly with MTT, leading to false-positive results. Colored compounds can interfere with absorbance readings.[10][11]

    • Toxicity of Formazan/Solvent: The formazan crystals and the organic solvents (like DMSO) used for solubilization can be toxic to cells, precluding further use of the cells.

B. Resazurin (alamarBlue) Assay
  • Principle: This assay uses the blue, cell-permeable dye resazurin. In viable, metabolically active cells, intracellular reductases reduce resazurin to the pink, highly fluorescent resorufin. The amount of resorufin produced can be measured by either colorimetry or fluorometry and is proportional to cell viability.

  • Advantages:

    • Non-toxic: The reagent is not toxic to cells, allowing for continuous monitoring of cytotoxicity over time in the same well.[4]

    • High Sensitivity: Fluorometric detection is generally more sensitive than colorimetric measurements.

    • Simple Workflow: It involves a single "add-and-read" step without harsh cell lysis.

  • Limitations:

    • Interference: Similar to MTT, compounds that are colored or have inherent reducing/oxidizing properties can interfere with the assay.

    • pH Sensitivity: The assay can be sensitive to changes in the pH of the culture medium.

Membrane Integrity Assays: A Direct Measure of Cytotoxicity

These assays directly measure cell death by quantifying the leakage of intracellular components into the culture medium upon loss of membrane integrity, a hallmark of necrosis or late-stage apoptosis.[12]

Lactate Dehydrogenase (LDH) Release Assay

  • Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme present in most eukaryotic cells.[12][13] When the plasma membrane is damaged, LDH is rapidly released into the cell culture supernatant.[14] The released LDH activity is measured through a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, reducing NAD⁺ to NADH. The NADH then reduces a tetrazolium salt to a colored formazan product, which can be quantified spectrophotometrically.[12][14] The amount of color is proportional to the number of damaged cells.[12]

G cluster_0 Damaged Cell cluster_1 Assay Reaction Cell Compromised Plasma Membrane LDH_in LDH LDH_out Released LDH LDH_in->LDH_out Leakage Supernatant Cell Culture Supernatant Lactate Lactate LDH_out->Lactate Pyruvate Pyruvate Lactate->Pyruvate LDH NAD NAD+ NADH NADH NAD->NADH Formazan Formazan (Colored) NADH->Formazan Diaphorase Tetrazolium Tetrazolium Salt (Colorless) Tetrazolium->Formazan Measurement Measure Absorbance (~490 nm) Formazan->Measurement

Caption: The principle of the LDH cytotoxicity assay.

  • Advantages:

    • Direct Cytotoxicity Measure: Unlike metabolic assays, LDH release is a direct indicator of cell membrane damage.

    • Non-destructive Sampling: Only a small aliquot of the culture medium is required, allowing the cells to be used for other assays.[15]

    • High-Throughput: The assay is simple and can be easily automated for screening large compound libraries.[15]

  • Limitations:

    • Timing is Critical: LDH can be degraded in the medium over time, so the timing of the measurement is important.

    • Serum Interference: Serum in the culture medium contains LDH, which can contribute to background noise. A no-cell, medium-only control is essential.

    • Does Not Distinguish Necrosis from Late Apoptosis: Any condition that leads to loss of membrane integrity will result in LDH release.[13]

Apoptosis Assays: Unveiling the Mechanism of Cell Death

For anticancer drug development, it is often desirable for a compound to induce programmed cell death (apoptosis).[16][17] Apoptosis assays help determine if this is the primary mechanism of action.[17][18]

Annexin V / Propidium Iodide (PI) Staining
  • Principle: This is a widely used flow cytometry-based assay. In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can label these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is lost. By using both stains, one can distinguish between:

    • Viable cells (Annexin V- / PI-)

    • Early apoptotic cells (Annexin V+ / PI-)

    • Late apoptotic/necrotic cells (Annexin V+ / PI+)

  • Advantages:

    • Mechanistic Insight: Clearly distinguishes between viable, early apoptotic, and late apoptotic/necrotic cell populations.[18]

    • Quantitative: Flow cytometry provides quantitative data on the percentage of cells in each state.

    • Early Detection: Can detect one of the earliest events in the apoptotic cascade.

  • Limitations:

    • Low Throughput: Flow cytometry is generally not suitable for high-throughput primary screening.

    • Requires Specialized Equipment: A flow cytometer is necessary for analysis.

Comparative Summary of Cytotoxicity Assays

FeatureMTT AssayResazurin AssayLDH Release AssayAnnexin V/PI Assay
Principle Enzymatic reduction of tetrazolium saltEnzymatic reduction of resazurin dyeMeasurement of released cytosolic enzymeDetection of phosphatidylserine exposure & membrane integrity
Endpoint Cell Viability (Metabolic Activity)Cell Viability (Metabolic Activity)Cytotoxicity (Membrane Integrity)Apoptosis vs. Necrosis
Detection ColorimetricFluorometric / ColorimetricColorimetricFluorometric (Flow Cytometry)
Throughput HighHighHighLow to Medium
Assay Type Endpoint (Terminal)Kinetic (Non-destructive)Endpoint (Sampled)Endpoint (Terminal)
Advantages Inexpensive, well-established.[5]Sensitive, non-toxic, simple workflow.Direct cytotoxicity measure, non-destructive sampling.[15]Provides mechanistic insight, quantitative.[18]
Limitations Compound interference, terminal.[10]Compound interference.Serum LDH interference, timing sensitive.Requires flow cytometer, lower throughput.

Detailed Experimental Protocols

As a Senior Application Scientist, I stress that these are generalized protocols. They must be optimized for your specific cell line, compound, and laboratory conditions. Always include appropriate controls: untreated cells, vehicle control (cells treated with the solvent used for the compound, e.g., DMSO), and a positive control (a known cytotoxic agent).

Protocol 1: MTT Cell Viability Assay

This protocol is adapted for adherent cells in a 96-well plate format.[5][19]

  • Cell Seeding:

    • Harvest cells during their exponential growth phase.

    • Determine cell concentration using a hemocytometer or automated cell counter.

    • Seed 100 µL of cell suspension into each well of a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of your thiazole derivative compounds in complete culture medium.

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the test compounds or controls.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).

    • Incubate the plate for 2-4 hours at 37°C. Viable cells will form visible purple formazan crystals.[5]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the cells or formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution) to each well.[19]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[19] A reference wavelength of 630 nm can be used to subtract background absorbance.

Protocol 2: LDH Cytotoxicity Assay

This protocol allows for the collection of supernatant for LDH measurement.

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT protocol. Include a "maximum LDH release" control by adding a lysis buffer (e.g., 1% Triton X-100) to a set of untreated wells 30 minutes before the end of the incubation.

  • Supernatant Collection:

    • Centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

    • Carefully transfer 50 µL of the cell-free supernatant from each well to a new, flat-bottom 96-well plate.

  • LDH Reaction:

    • Use a commercial LDH cytotoxicity assay kit and prepare the reaction mixture according to the manufacturer's instructions.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for 10-30 minutes, protected from light.

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, which typically normalizes the sample absorbance to the low (untreated) and high (lysed) controls.

Conclusion and Forward Look

The evaluation of compounds derived from the this compound scaffold requires a logical, multi-faceted approach to cytotoxicity testing. Initial high-throughput screening with a robust metabolic assay like MTT or Resazurin can efficiently identify hit compounds and determine their IC₅₀ values.[20][21][22] Potent hits should then be subjected to further investigation to confirm cytotoxicity through a different mechanism, such as a membrane integrity assay (LDH release). Finally, for promising candidates in anticancer research, mechanistic assays like Annexin V/PI staining are invaluable for determining if the desired apoptotic pathway is being induced.[17][20] By layering these validated techniques, researchers can build a comprehensive and trustworthy cytotoxicity profile, enabling confident decisions in the advancement of novel therapeutic agents.

References

A Head-to-Head Comparison: Novel Thiazole Derivatives Versus Established Inhibitors for c-Met Targeted Therapy

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Preclinical Benchmarking

The c-Met receptor tyrosine kinase, and its ligand hepatocyte growth factor (HGF), form a critical signaling axis essential for normal cellular processes like embryonic development and tissue repair.[1][2] However, in the context of oncology, aberrant c-Met signaling, driven by gene amplification, mutations, or overexpression, becomes a potent driver of tumor growth, survival, invasion, and metastasis.[3][4] This makes the HGF/c-Met pathway a compelling target for therapeutic intervention in a wide variety of human cancers, including non-small cell lung cancer (NSCLC), gastric, and breast cancers.[1][3]

The development of small-molecule tyrosine kinase inhibitors (TKIs) targeting c-Met has led to several approved drugs that offer significant clinical benefits. Yet, the quest for agents with improved potency, selectivity, and the ability to overcome resistance mechanisms is ongoing. The thiazole scaffold has emerged as a promising chemical starting point for novel kinase inhibitors, with recent studies demonstrating potent anti-tumor activity in thiazole-based compounds targeting c-Met.[5][6][7]

This guide provides a framework for the preclinical benchmarking of a novel, representative thiazole derivative, hereafter designated Thiazole-X , against established, clinically relevant c-Met inhibitors. We will outline the critical experiments, from biochemical potency to cellular target engagement, required to build a robust data package for a new therapeutic candidate.

The Competitors: A Snapshot

To establish a meaningful benchmark, Thiazole-X will be compared against a panel of well-characterized c-Met inhibitors with proven clinical activity.

  • Crizotinib (Xalkori®): A potent inhibitor of both c-Met and Anaplastic Lymphoma Kinase (ALK).[8] It serves as a benchmark for dual-target activity.

  • Cabozantinib (Cabometyx®): A multi-kinase inhibitor targeting c-Met, VEGFR2, and RET, known for its anti-angiogenic and anti-tumor effects.[9][10]

  • Capmatinib (Tabrecta®): A highly potent and selective c-Met inhibitor.[11][12] Its selectivity makes it an excellent comparator for on-target potency.

  • Tepotinib (Tepmetko®): Another potent and highly selective c-Met inhibitor, effective against tumors with MET alterations.[13][14]

Stage 1: Assessing Direct Enzymatic Inhibition

The Rationale: The first critical step is to determine if Thiazole-X can directly inhibit the catalytic activity of the c-Met kinase domain in a cell-free system. This biochemical assay provides a clean measure of potency (typically as an IC50 value) without the complexities of cellular uptake, efflux, or off-target effects.

A common and robust method is a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay. This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitor's activity.[15]

Experimental Protocol: c-Met Biochemical Kinase Assay (ADP-Glo™)
  • Reagent Preparation: Prepare a 1x Kinase Assay Buffer. Dilute recombinant human c-Met kinase, the substrate (e.g., Poly(Glu,Tyr) 4:1), and ATP to their final concentrations in this buffer.[16]

  • Compound Dilution: Prepare a serial dilution of Thiazole-X and the benchmark inhibitors in the assay buffer with a constant, low percentage of DMSO (e.g., <1%).[16]

  • Kinase Reaction: In a 384-well plate, add 1 µL of the inhibitor dilution, 2 µL of the enzyme solution, and 2 µL of the ATP/substrate mixture.[15]

  • Incubation: Allow the reaction to proceed at room temperature for 60 minutes.[15]

  • ADP-Glo™ Reagent: Add 5 µL of ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes at room temperature.[15]

  • Kinase Detection: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[15]

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the log concentration of the inhibitor and fitting the data to a four-parameter logistic curve.

Comparative Biochemical Potency
Compoundc-Met IC50 (nM)Primary References
Thiazole-X (Hypothetical Data) N/A
Capmatinib0.13[11][17]
Tepotinib~1.7 - 4.0[13][18]
Crizotinib8.0
Cabozantinib1.3[10]

Table 1: Comparison of biochemical IC50 values against the c-Met kinase.

Workflow for Biochemical Potency Assessment

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis P1 Prepare Assay Buffer, Enzyme, Substrate, ATP R1 Combine Compounds, Enzyme, and ATP/Substrate in 384-well Plate P1->R1 P2 Serially Dilute Test Compounds P2->R1 R2 Incubate for 60 min at Room Temp R1->R2 D1 Add ADP-Glo™ Reagent (Deplete ATP) R2->D1 D2 Add Kinase Detection Reagent (Generate Luminescence) D1->D2 D3 Read Luminescence on Plate Reader D2->D3 A1 Calculate % Inhibition D3->A1 A2 Plot Dose-Response Curve A1->A2 A3 Determine IC50 Value A2->A3 G cluster_ras_pathway RAS/MAPK Pathway cluster_pi3k_pathway PI3K/AKT Pathway HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds & Activates GRB2 GRB2/SOS cMet->GRB2 Phosphorylates GAB1 GAB1 cMet->GAB1 Phosphorylates ThiazoleX Thiazole-X ThiazoleX->cMet Inhibits Phosphorylation RAS RAS GRB2->RAS PI3K PI3K GAB1->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival & Metabolism mTOR->Survival

References

A Researcher's Guide to the Antimicrobial Screening of 4-Chloro-2-(4-oxopiperidin-1-yl)thiazole-5-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the face of escalating antimicrobial resistance, the exploration of novel chemical scaffolds is a cornerstone of modern drug discovery. Thiazole derivatives have emerged as a promising class of compounds, demonstrating a wide spectrum of biological activities.[1][2] This guide provides a comprehensive framework for the antifungal and antibacterial screening of a specific, novel series: derivatives of 4-Chloro-2-(4-oxopiperidin-1-yl)thiazole-5-carbaldehyde.

This document is structured to provide researchers, scientists, and drug development professionals with not only the detailed methodologies for robust antimicrobial screening but also the scientific rationale behind the experimental choices. We will delve into comparative performance analysis, structure-activity relationships, and plausible mechanisms of action, grounding our discussion in established scientific principles to ensure a trustworthy and authoritative resource.

Introduction to Thiazole Derivatives as Antimicrobial Agents

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged structure in medicinal chemistry. It is a core component of numerous clinically approved drugs, including the antiretroviral Ritonavir and the antifungal Ravuconazole.[1] The versatility of the thiazole nucleus allows for extensive chemical modification, making it an ideal scaffold for developing new therapeutic agents to combat drug-resistant pathogens.[3][4] The specific scaffold, this compound, combines the thiazole core with a piperidine moiety, offering multiple sites for derivatization to explore and optimize antimicrobial potency.

General Synthesis Pathway

While this guide focuses on screening, understanding the origin of the derivatives is crucial. The synthesis of the target compounds generally begins with the core molecule, this compound. Derivatives are then typically created by modifying the 4-oxopiperidin group or reacting the carbaldehyde at position 5. For instance, condensation reactions with various amines or hydrazines can be performed on the aldehyde group to generate a diverse library of Schiff bases or hydrazones, each with unique physicochemical properties.

Antimicrobial Screening: A Step-by-Step Guide

A rigorous and standardized approach is essential for generating reproducible and comparable data. The methodologies outlined below are based on internationally recognized guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI), which is considered the gold standard for antimicrobial susceptibility testing.[5][6][7]

Essential Preparation
  • Test Compounds: Dissolve synthesized derivatives in dimethyl sulfoxide (DMSO) to create high-concentration stock solutions (e.g., 10 mg/mL). Ensure the final DMSO concentration in the assay does not exceed 1%, as higher concentrations can inhibit microbial growth.

  • Microbial Strains: Utilize a panel of clinically relevant and standard quality control (QC) strains.

    • Bacteria:

      • Gram-positive: Staphylococcus aureus (ATCC 29213), Bacillus subtilis (ATCC 6633)

      • Gram-negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)

    • Fungi (Yeasts):

      • Candida albicans (ATCC 90028)

      • Cryptococcus neoformans (ATCC 208821)

  • Culture Media:

    • For bacteria, use Cation-Adjusted Mueller-Hinton Broth (CAMHB).[8] This medium has a defined composition that minimizes interference with antibiotic activity.

    • For fungi, use RPMI-1640 medium buffered with MOPS to ensure a stable pH, which is critical for the activity of azole-like antifungals.[9]

Experimental Workflow: Broth Microdilution Method

The broth microdilution method is the preferred technique for determining the Minimum Inhibitory Concentration (MIC), as it is accurate, efficient for testing multiple compounds, and provides quantitative results.[10][11][12]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Compound Stock Solutions (in DMSO) C Perform 2-fold Serial Dilutions of Compounds in 96-well Plate A->C B Culture & Standardize Microbial Inoculum (0.5 McFarland) D Inoculate Wells with Standardized Microbe Suspension B->D C->D E Incubate Plates (Bacteria: 16-20h, 35°C) (Fungi: 24-48h, 35°C) D->E F Read Plates & Determine MIC (Lowest concentration with no visible growth) E->F G Plate from Clear Wells onto Agar to Determine MBC / MFC F->G H Analyze Data & Determine Structure-Activity Relationship (SAR) G->H

Antimicrobial screening workflow.
Protocol for Minimum Inhibitory Concentration (MIC) Determination[6][8]

  • Plate Preparation: Dispense 50 µL of the appropriate sterile broth (CAMHB for bacteria, RPMI-1640 for fungi) into wells 2 through 12 of a 96-well microtiter plate.

  • Compound Dilution: Add 100 µL of the test compound (at 2x the highest desired final concentration) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) receive no compound.

  • Inoculum Preparation: Prepare a microbial suspension in sterile saline equivalent to a 0.5 McFarland turbidity standard (approx. 1.5 x 10⁸ CFU/mL).[13] Dilute this suspension in the appropriate broth to achieve a final inoculum density of 5 x 10⁵ CFU/mL.

  • Inoculation: Inoculate wells 1 through 11 with 50 µL of the final inoculum suspension. Well 12 receives 50 µL of sterile broth only. The final volume in each well is 100 µL.

  • Incubation: Cover the plates and incubate at 35°C. Bacterial plates are incubated for 16-20 hours.[8] Fungal plates are incubated for 24 hours (C. albicans) or 48-72 hours (C. neoformans).[14]

  • Reading MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[14]

Protocol for Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination
  • Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Plating: Spot-plate the aliquot onto a fresh, antibiotic-free agar plate (Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubation: Incubate the agar plates under the same conditions as the MIC plates.

  • Reading MBC/MFC: The MBC or MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 1-2 colonies).

Comparative Performance and Data Analysis

The efficacy of the novel derivatives should be compared against standard clinical drugs. This contextualizes their potency and highlights their potential.

Positive Controls:

  • Antibacterial: Ciprofloxacin (broad-spectrum), Vancomycin (Gram-positive)

  • Antifungal: Fluconazole, Amphotericin B

The results should be summarized in a clear, tabular format. The data below is illustrative and represents plausible outcomes for a screening campaign.

Table 1: Illustrative Antibacterial Activity of Thiazole Derivatives (MIC in µg/mL)

CompoundS. aureus (ATCC 29213)B. subtilis (ATCC 6633)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)
Parent Scaffold 64128>128>128
Derivative 1A 81664128
Derivative 2B 1632>128>128
Derivative 3C 483264
Vancomycin 10.5NANA
Ciprofloxacin 0.50.250.060.5

Table 2: Illustrative Antifungal Activity of Thiazole Derivatives (MIC in µg/mL)

CompoundC. albicans (ATCC 90028)C. neoformans (ATCC 208821)
Parent Scaffold 3264
Derivative 1A 48
Derivative 2B 1616
Derivative 3C 24
Fluconazole 14
Amphotericin B 0.50.25

Structure-Activity Relationship (SAR) Analysis

SAR analysis is critical for understanding how chemical modifications influence biological activity, guiding the design of more potent compounds.[3][15] Based on the illustrative data above, a preliminary SAR can be deduced:

  • Core Scaffold: The parent molecule shows weak to moderate activity, indicating the thiazole-piperidine core is a valid starting point but requires optimization.

  • Impact of Substituents (Hypothetical):

    • Derivative 3C: (e.g., a 4-fluorophenylhydrazone modification at the C5-aldehyde) shows the most significant improvement in both antibacterial (especially against Gram-positives) and antifungal activity. The electron-withdrawing nature of the fluorine may enhance target binding.

    • Derivative 1A: (e.g., a simple methylhydrazone) shows good improvement, suggesting that extending the molecule from the C5 position is beneficial.

    • Derivative 2B: (e.g., modification on the piperidine ring) shows only modest improvement, suggesting the C5-aldehyde position is a more critical site for derivatization to enhance antimicrobial potency.

Structure-Activity Relationship (SAR) logic flow.

Plausible Mechanisms of Action

Thiazole derivatives are known to act via several mechanisms.[4][16] For the derivatives , two primary mechanisms are plausible based on their structural similarity to known agents.

Antifungal Action: Inhibition of Ergosterol Synthesis

Many azole and thiazole antifungals, such as fluconazole, function by inhibiting the enzyme lanosterol 14-alpha-demethylase (encoded by the ERG11 gene).[17][18] This enzyme is a crucial component of the ergosterol biosynthesis pathway, which produces the primary sterol in fungal cell membranes.[19][20][21] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, compromising membrane integrity and leading to cell death or growth arrest.[18][21] This is a highly plausible mechanism for the observed antifungal activity.

G acetyl Acetyl-CoA squalene Squalene acetyl->squalene lanosterol Lanosterol squalene->lanosterol erg11 Lanosterol 14α-demethylase (CYP51 / Erg11p) lanosterol->erg11 ergosterol Ergosterol erg11->ergosterol disrupted Disrupted Membrane (Cell Lysis) membrane Functional Fungal Cell Membrane ergosterol->membrane thiazole Thiazole Derivative thiazole->erg11 Inhibition

Plausible antifungal mechanism of action.
Antibacterial Action

The antibacterial mechanism for thiazole derivatives can be diverse. Some derivatives inhibit DNA gyrase, while others interfere with the synthesis of essential metabolites or cell wall components.[1] For example, some thiazole aminoguanidines have been shown to inhibit bacterial cell wall biosynthesis.[22] Given the broad activity, especially against Gram-positive bacteria, a plausible mechanism could be the inhibition of a key enzyme in cell wall synthesis or folate synthesis, similar to sulfathiazole.[1] Further mechanistic studies, such as enzyme inhibition assays, would be required to confirm the precise target.

Conclusion and Future Directions

This guide provides a robust, standardized framework for conducting the initial antimicrobial screening of novel this compound derivatives. The broth microdilution method, coupled with a well-chosen panel of microbes and comparators, allows for the efficient identification of lead compounds.

The illustrative results suggest that derivatization at the C5-carbaldehyde position is a fruitful strategy for enhancing potency. Future work should focus on synthesizing a broader library of derivatives based on promising SAR insights, followed by cytotoxicity testing against mammalian cell lines to assess selectivity. For the most potent and non-toxic compounds, further studies to elucidate the precise mechanism of action will be essential for their development as next-generation antimicrobial agents.

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 4-Chloro-2-(4-oxopiperidin-1-yl)thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 4-Chloro-2-(4-oxopiperidin-1-yl)thiazole-5-carbaldehyde. As a chlorinated heterocyclic aldehyde, this compound requires meticulous handling not only during its use in research and development but also through every stage of its disposal. The procedures outlined below are designed to ensure the safety of laboratory personnel and maintain environmental compliance, reflecting the best practices in chemical waste management. The core principle of this guidance is proper segregation and disposal through a certified hazardous waste management program.

Understanding the Hazard Profile: The First Step to Safety

Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This compound is classified with several key hazards that dictate its handling and disposal protocols. The causality is clear: knowledge of the risks informs the necessary precautions.

This compound is known to be harmful if ingested, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1] Therefore, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE).

Hazard ClassificationGHS Hazard StatementPrecautionary Guidance
Acute Toxicity, OralH302: Harmful if swallowedP270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]
Skin Corrosion/IrritationH315: Causes skin irritationP264: Wash hands thoroughly after handling. P280: Wear protective gloves. P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1]
Serious Eye Damage/IrritationH319: Causes serious eye irritationP280: Wear eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Specific Target Organ ToxicityH335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304 + P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1]

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of this compound is not a single action but a workflow designed to ensure safety and compliance from the moment it is deemed waste to its final removal from the facility. The following diagram and detailed steps illustrate this critical path.

DisposalWorkflow cluster_0 Step 1: In-Lab Preparation cluster_1 Step 2: Waste Segregation & Collection cluster_2 Step 3: Storage & Pickup A Identify Waste (Pure compound, contaminated labware, solutions) B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B Safety First C Select 'Halogenated Organic Solid Waste' Container B->C For solid waste & contaminated items D Select 'Halogenated Organic Liquid Waste' Container B->D For solutions E Affix 'Hazardous Waste' Label & List Contents C->E D->E F Place Waste in Correct Container (Keep Closed) E->F G Store in Designated Satellite Accumulation Area (SAA) F->G H Request Waste Pickup (from EHS or licensed contractor) G->H When container is full or per schedule caption Disposal Workflow for this compound

Caption: Disposal Workflow for this compound

Experimental Protocol: Waste Collection and Segregation

This protocol is the most critical part of the disposal process. Improper segregation is a common and serious compliance issue. This compound is a halogenated organic chemical , and its waste stream must never be mixed with non-halogenated waste.

Rationale for Segregation:

  • Disposal Method: Halogenated organic compounds require high-temperature incineration in specialized facilities equipped with scrubbers to neutralize acidic gases (like HCl) produced during combustion.[2] Mixing them with non-halogenated solvents, which can often be recycled or used as fuel, contaminates the entire waste stream, necessitating the more expensive and specialized disposal method for a larger volume.[3]

  • Regulatory Compliance: Environmental regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, mandate the strict segregation of different classes of hazardous waste.[4]

Step-by-Step Protocol:

  • Container Selection:

    • For Solid Waste: Procure a designated hazardous waste container for "Halogenated Organic Solid Waste." This container should be made of a compatible material (e.g., a polyethylene drum or a designated glass container for sharps) and be in good condition with a secure, sealable lid.[4][5]

    • For Liquid Waste: If the compound has been dissolved in a solvent, use a designated container for "Halogenated Organic Liquid Waste." This is typically a plastic-coated glass or polyethylene carboy.[6][7]

  • Labeling:

    • Before adding any waste, affix a "Hazardous Waste" tag, available from your institution's Environmental Health & Safety (EHS) department, to the container.[8][9]

    • Clearly write the full chemical name: "this compound" and any solvents used. Do not use abbreviations.[1] An accurate list of constituents is required for safe management and disposal.[10]

  • Waste Accumulation:

    • Pure Compound/Contaminated Solids: Place any unused or expired solid compound directly into the "Halogenated Organic Solid Waste" container. Similarly, dispose of grossly contaminated items like weighing boats, gloves, or filter paper in this container.

    • Contaminated Sharps: Any needles, scalpels, or contaminated glassware must be placed in a designated, puncture-proof sharps container that is also labeled for halogenated waste.

    • Solutions: Pour solutions containing the compound into the "Halogenated Organic Liquid Waste" container using a funnel.

    • Empty Containers: The original product container is considered hazardous waste. It should be emptied as much as possible, the lid securely fastened, and disposed of in the solid waste container or managed as advised by your EHS department. Do not rinse the container into the sanitary sewer.

  • Container Management:

    • Keep the waste container securely closed at all times, except when actively adding waste.[6][8] This prevents the release of vapors and potential spills.

    • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[8][10]

    • Ensure the waste container is within a secondary containment bin to mitigate leaks or spills.[5][9]

Final Disposal Pathway: Professional Management

Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the sanitary sewer.[4] The aldehyde functional group can, in some cases of simple aqueous solutions like formalin, be chemically deactivated for sewer disposal, but this requires specific procedures and, crucially, prior approval from the local sewer authority.[11] This method is not applicable to this complex, solid, chlorinated compound.

The only acceptable disposal route is through your institution's hazardous waste management program. Once your waste container is full (typically 75-90% capacity to prevent spillage) or has reached its accumulation time limit, you must request a pickup from your EHS department or their designated hazardous waste contractor.[6][9] They are trained and equipped to transport, consolidate, and send the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final destruction via incineration.

By adhering to this structured and logical disposal workflow, you ensure a self-validating system of safety and compliance, protecting yourself, your colleagues, and the environment.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Chloro-2-(4-oxopiperidin-1-yl)thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive operational plan for the safe handling of 4-Chloro-2-(4-oxopiperidin-1-yl)thiazole-5-carbaldehyde (CAS No. 914348-62-2). As a specialized heterocyclic compound incorporating a chlorinated thiazole, a piperidinone moiety, and a reactive carbaldehyde group, this chemical demands a rigorous and well-understood safety protocol. This guide moves beyond a simple checklist, explaining the scientific rationale behind each procedural step to empower researchers with the knowledge to manage risk effectively.

Hazard Analysis: Understanding the Molecule's Reactivity and Toxicity

A thorough risk assessment begins with deconstructing the molecule to anticipate its potential hazards. The known hazard classifications for this specific compound form the basis of our protective strategy.[1]

Hazard StatementClassificationImplication for Handling
H302Harmful if swallowedAcute toxicity, oral. Avoid ingestion and cross-contamination of surfaces.
H315Causes skin irritationSkin Corrosion/Irritation, Category 2. Direct contact can cause inflammation and irritation.[2]
H319Causes serious eye irritationSerious Eye Damage/Eye Irritation, Category 2.[2] Poses a significant risk of damage upon splash contact.
H335May cause respiratory irritationSpecific Target Organ Toxicity, Single Exposure; Respiratory tract irritation.[2] Inhalation of dust or aerosols can irritate the respiratory system.

Causality Behind the Hazards:

  • Thiazole Ring: Thiazole derivatives are known to be biologically active and can be moderately toxic.[3][4] The heterocyclic nature of the ring means it can participate in various biological processes and may lead to the formation of reactive metabolites in the body.

  • Carbaldehyde Group: Aldehydes are well-documented irritants to the skin, eyes, and respiratory tract.[5] Their electrophilic nature makes them reactive towards biological nucleophiles, which is a primary mechanism of their irritant effects.

  • Chlorinated Organic: The presence of a chlorine atom necessitates caution. Thermal decomposition of chlorinated organic compounds can release highly toxic and corrosive gases such as hydrogen chloride.[6][7] Disposal must be handled according to regulations for halogenated organic waste.

The Core of Protection: Engineering Controls

Before any discussion of Personal Protective Equipment (PPE), the primary line of defense must be established. All handling of this compound, including weighing, transfers, and reaction setup, must be conducted within a certified and properly functioning chemical fume hood.[8] A fume hood is the most effective way to control exposure to airborne contaminants, directly addressing the H335 respiratory irritation hazard.[8]

Personal Protective Equipment (PPE): A Multi-Layered Defense

PPE is the final barrier between the researcher and the chemical hazard. The following protocol is mandatory for all personnel handling this compound.

Eye and Face Protection
  • Minimum Requirement: Chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are required at all times.[2][9] Standard safety glasses do not provide an adequate seal against splashes and are insufficient.

  • Recommended for High-Risk Operations: When handling larger quantities (>5g) or performing liquid transfers with a significant splash potential, a full-face shield must be worn over the chemical splash goggles. This provides an additional layer of protection for the entire face.

Hand Protection

Given the H315 classification (Causes skin irritation), robust hand protection is non-negotiable. There is no single glove that protects against all chemicals indefinitely, making proper selection critical.[10]

  • Standard Protocol (Double Gloving): For handling the solid compound and general lab operations, wearing two pairs of nitrile gloves is the standard procedure. This practice protects against minor contamination during glove removal (doffing).

    • Inner Glove: Standard nitrile examination glove.

    • Outer Glove: A second pair of nitrile gloves.

  • Changing Gloves: Gloves must be removed and replaced immediately if contamination is suspected. Never wear contaminated gloves outside of the immediate work area (e.g., to touch door handles, keyboards, or lab notebooks).[10] Wash hands thoroughly after every glove change.[11]

  • For Extended Contact or Solvent Use: If the compound is dissolved in a solvent, consult a glove manufacturer's chemical resistance guide to ensure nitrile is appropriate for the solvent in use. For certain organic solvents, more resistant materials like neoprene or butyl rubber may be required to prevent permeation.[10][12]

Body Protection
  • Laboratory Coat: A clean, flame-resistant lab coat with long sleeves and a snap or button front is mandatory. It should be kept fully fastened to protect street clothes and skin.[13]

  • Chemical-Resistant Apron: For procedures involving larger volumes or a heightened risk of splashes, a chemically resistant apron should be worn over the lab coat.

  • Full Body Protection: In the event of a large-scale operation or a significant spill, more advanced protection such as Tychem coveralls may be necessary.[14]

Respiratory Protection

When all work is conducted within a certified chemical fume hood, respiratory protection is typically not required. However, it is essential for emergency situations.

  • Emergency Use: In the event of a spill outside of a fume hood or a ventilation failure, an air-purifying respirator (APR) with a multi-sorbent cartridge (protecting against organic vapors and particulates) is necessary.[14] All personnel who may need to use a respirator must be part of a formal respiratory protection program, including fit-testing and training, as mandated by OSHA.

Procedural and Operational Plan

Step-by-Step PPE Donning and Doffing Protocol

Properly putting on and taking off PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Put on the inner pair of nitrile gloves.

  • Don the laboratory coat, ensuring it is fully fastened.

  • Put on the outer pair of nitrile gloves, ensuring the cuffs go over the sleeves of the lab coat.

  • Don chemical splash goggles.

  • Don the face shield (if required).

Doffing (Taking Off) Sequence:

  • Remove the outer pair of gloves, peeling them off without touching the external surface with bare skin. Dispose of them in the designated hazardous waste container.

  • Remove the face shield (if used), handling it by the headband.

  • Remove the lab coat, turning it inside out as you remove it to contain any surface contamination.

  • Remove chemical splash goggles.

  • Remove the inner pair of gloves.

  • Wash hands thoroughly with soap and water for at least 20 seconds.[2]

Spill Response Plan
  • Inside Fume Hood: If a small spill occurs inside the fume hood, use an absorbent material (e.g., chemical spill pillow or pads) to contain and soak up the material. Place the used absorbent materials into a sealed, labeled hazardous waste bag or container.

  • Outside Fume Hood: Evacuate the immediate area. Alert laboratory personnel and the safety officer. Only personnel trained in hazardous spill response and equipped with appropriate respiratory protection should attempt to clean up the spill.

Disposal Plan
  • Contaminated PPE: All disposable PPE, including gloves, bench paper, and absorbent pads, that comes into contact with the chemical must be disposed of as hazardous chemical waste.[5]

  • Chemical Waste: Unused chemical and reaction waste must be collected in a clearly labeled, sealed container designated for halogenated organic waste. Follow all institutional and local regulations for hazardous waste disposal.[13]

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_0 Task Assessment cluster_1 PPE Selection cluster_2 Emergency/Non-Standard Conditions Start Initiate Task with 4-Chloro-2-(...)-5-carbaldehyde CheckHood Is work performed ENTIRELY within a certified fume hood? Start->CheckHood BasePPE Standard PPE: - Double Nitrile Gloves - Lab Coat - Splash Goggles CheckHood->BasePPE  Yes StopWork STOP WORK Consult Safety Officer CheckHood->StopWork No   CheckSplash High splash potential? (e.g., large volume transfer) BasePPE->CheckSplash AddFaceShield Add Face Shield CheckSplash->AddFaceShield  Yes FinalPPE Proceed with Task CheckSplash->FinalPPE No   AddFaceShield->FinalPPE EmergencyPPE Emergency PPE Required: - Air-Purifying Respirator (APR) - Chemical Coveralls StopWork->EmergencyPPE For spill/emergency response only

Caption: PPE selection workflow for handling the target compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-(4-oxopiperidin-1-yl)thiazole-5-carbaldehyde
Reactant of Route 2
4-Chloro-2-(4-oxopiperidin-1-yl)thiazole-5-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.